molecular formula C21H22N2O2 B13811730 4,4'-Diamino-3,3'-dimethoxytriphenylmethane CAS No. 6259-05-8

4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Cat. No.: B13811730
CAS No.: 6259-05-8
M. Wt: 334.4 g/mol
InChI Key: MLYNBXBOZUQBFW-UHFFFAOYSA-N
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Description

4,4'-Diamino-3,3'-dimethoxytriphenylmethane is a chemical compound with the Molecular Formula C 21 H 22 N 2 O 2 and a Molecular Weight of 334.41 g/mol [ citation:1 ]. Its CAS registry number is 6259-05-8 [ citation:1 ]. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

6259-05-8

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[(4-amino-3-methoxyphenyl)-phenylmethyl]-2-methoxyaniline

InChI

InChI=1S/C21H22N2O2/c1-24-19-12-15(8-10-17(19)22)21(14-6-4-3-5-7-14)16-9-11-18(23)20(13-16)25-2/h3-13,21H,22-23H2,1-2H3

InChI Key

MLYNBXBOZUQBFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N)OC)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, understanding the intricate relationship between molecular architecture and macroscopic material properties is paramount. 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) is a highly specialized triarylmethane (TRAM) derivative that serves as a critical building block in the synthesis of advanced industrial dyes, photochromic agents, and photosensitive resins. Characterized by its bulky, non-planar triphenylmethane core and electron-donating methoxy and amino substituents, this compound provides unique steric and electronic properties that are indispensable for formulating high-performance colorants, such as C.I. Solvent Red 18, used in modern ceramic inkjet printing and semiconductor varnishes.

Physicochemical Profiling

The utility of 4,4'-diamino-3,3'-dimethoxytriphenylmethane is directly dictated by its physicochemical properties. The presence of ortho-methoxy groups adjacent to the para-amino groups on the phenyl rings creates a specific electron density distribution that facilitates downstream azo coupling reactions while simultaneously preventing tight molecular packing.

PropertyValueScientific Implication
IUPAC Name 4,4′-(Phenylmethylene)bis(2-methoxybenzenamine)Defines the core structure, essential for predicting electrophilic aromatic substitution sites.
CAS Number 6259-05-8Industry-standard identifier for procurement and regulatory compliance.
Molecular Formula C21H22N2O2High degree of aromaticity; provides robust thermal stability.
Molecular Weight 334.41 g/mol The bulky mass introduces steric hindrance, preventing crystallization in resin matrices.
Melting Point 134–136 °CModerate thermal threshold; highly compatible with hot-melt and heat-cured inkjet inks.
Physical Appearance Brown solidThe inherent color indicates extended π-conjugation across the triarylmethane system.
Solubility Profile Soluble in EtOAc, DMF; Insoluble in H2ODictates the mandatory use of polar aprotic organic solvents in downstream varnish formulations.

Mechanistic Synthesis & Catalysis

Historically, the synthesis of triarylmethanes required harsh Lewis acids and volatile organic solvents, leading to significant environmental and purification challenges. Modern, field-proven methodologies leverage a double Friedel-Crafts alkylation catalyzed by Brönsted acidic ionic liquids (BAILs) under metal- and solvent-free conditions [1].

The Causality of Catalyst Choice: We utilize 1-(4-sulfobutyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([bsmim][NTf2]) as the catalyst. This choice is not arbitrary. The [bsmim] cation acts as a potent proton donor, activating the carbonyl carbon of benzaldehyde to form a highly electrophilic carbocation. Simultaneously, the [NTf2] anion provides a highly polar, non-coordinating microenvironment that stabilizes the transition state. This dual action eliminates the need for external solvents, driving the reaction kinetics forward through high localized reactant concentration while suppressing unwanted side reactions.

Mechanism N1 Benzaldehyde (Electrophile) N4 Carbocation Intermediate N1->N4 Activation N2 o-Anisidine (Nucleophile) N2->N4 1st Friedel-Crafts Alkylation N3 [bsmim][NTf2] Catalyst (Proton Donor) N3->N1 Protonation N5 4,4'-Diamino-3,3'- dimethoxytriphenylmethane N4->N5 2nd Alkylation (Excess o-Anisidine)

Fig 1: BAIL-catalyzed double Friedel-Crafts synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane.

Experimental Protocol: Solvent-Free Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating real-time analytical checkpoints to confirm reaction success [1].

  • Step 1: Reagent Preparation: In a dry, round-bottom flask, combine 1.0 mmol of benzaldehyde with 5.0 mmol of o-anisidine (2-methoxyaniline).

    • Causality: A 5-fold stoichiometric excess of the nucleophile (o-anisidine) is critical. It suppresses the formation of oligomeric side products and forces the equilibrium toward complete conversion of the intermediate benzhydrol derivative into the target triarylmethane.

  • Step 2: Catalysis: Add 20 mol% of the [bsmim][NTf2] ionic liquid catalyst.

  • Step 3: Thermal Activation: Heat the solvent-free mixture to 80 °C under continuous magnetic stirring for exactly 1.5 hours.

  • Step 4: Self-Validating Reaction Monitoring: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 30% ethyl acetate/n-hexane mobile phase.

    • Validation: The reaction is deemed complete when the starting benzaldehyde spot (Rf ~0.8) is entirely consumed, and a distinct, single new product spot emerges at Rf = 0.33.

  • Step 5: Workup and Catalyst Recovery: Cool the mixture to room temperature and extract with ethyl acetate. Wash the organic layer with distilled water. The ionic liquid catalyst will partition entirely into the aqueous phase, allowing for its quantitative recovery and reuse.

  • Step 6: Purification & Analytical Confirmation: Purify the organic layer via silica gel column chromatography to isolate the brown solid product (Typical yield: 83%). Confirm the molecular structure via 1H-NMR (400 MHz, DMSO-d6), ensuring the presence of the diagnostic benzylic methine proton linking the three aromatic rings.

Industrial & Analytical Applications

The primary industrial utility of 4,4'-diamino-3,3'-dimethoxytriphenylmethane is its role as an indispensable precursor for complex solvent dyes, most notably C.I. Solvent Red 18 [2].

Causality in Resin and Inkjet Formulation: In advanced applications, such as photosensitive colored resin compositions (varnishes) for semiconductor manufacturing [4] and drop-on-demand ceramic inkjet printing [3], the colorant must exhibit absolute thermal stability and resist crystallization. The bulky, non-planar triphenylmethane core of 6259-05-8 introduces severe steric hindrance. This steric bulk deliberately disrupts tight intermolecular π-π stacking. Consequently, the synthesized dye exhibits dramatically enhanced solubility in organic solvents (like dimethylformamide or propylene glycol) and liquid binders, completely preventing the catastrophic clogging of microscopic inkjet nozzles during high-temperature curing (500 °C–600 °C) [3].

Application A Precursor (CAS 6259-05-8) B Azo Coupling Reaction A->B C C.I. Solvent Red 18 B->C D Resin/Inkjet Formulation C->D E Photosensitive Film / Ceramic D->E

Fig 2: Industrial workflow from TRAM precursor to advanced photosensitive and ceramic inkjet inks.

Safety, Handling, and Storage

As an aromatic amine derivative, 4,4'-diamino-3,3'-dimethoxytriphenylmethane must be handled with strict industrial hygiene protocols.

  • Toxicity: It is classified as an irritant and a potential health hazard upon prolonged exposure. Avoid inhalation of dust and direct dermal contact.

  • Handling: Operations must be conducted in a well-ventilated fume hood using non-sparking tools to prevent dust ignition [2].

  • Storage: The compound is sensitive to excessive heat and light. It must be stored in a tightly sealed container in a cool, dry environment, strictly isolated from strong oxidizing agents to prevent premature degradation or exothermic reactions.

References

  • Title: Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction Source: RSC Advances URL: [Link]

  • Title: Review: development of inkjet printing colorants in ceramics Source: Pigment & Resin Technology (Emerald Insight) URL: [Link]

  • Title: US10613439B2 - Photosensitive colored resin composition Source: Google Patents URL

An In-depth Technical Guide to 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 6259-05-8

This technical guide provides a comprehensive overview of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical properties, a detailed synthesis protocol, analytical characterization methods, potential applications, and essential safety information.

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is presented in the table below.

PropertyValueSource
CAS Number 6259-05-8[2][3]
Molecular Formula C21H22N2O2[2][3]
Molecular Weight 334.41 g/mol [2][3]
Synonyms Bis-(3-methoxy-4-aminophenyl)-phenylmethane, 3,3'-Dimethoxy-4,4'-diaminotriphenylmethane, 4,4′-(Phenylmethylene)bis[2-methoxybenzenamine][1][2]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like ethanol, DMF, and DMSO, and insoluble in water.Inferred from similar aromatic amines

Synthesis and Purification

The synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is anticipated to proceed via an acid-catalyzed electrophilic aromatic substitution reaction between o-anisidine and benzaldehyde. This is a common and well-established method for the preparation of triarylmethane compounds.[4]

Synthesis Pathway

The proposed synthesis involves the condensation of two equivalents of o-anisidine with one equivalent of benzaldehyde in the presence of an acid catalyst.

Synthesis_Pathway o_anisidine 2 x o-Anisidine plus + o_anisidine->plus benzaldehyde Benzaldehyde product 4,4'-Diamino-3,3'-dimethoxytriphenylmethane benzaldehyde->product  Acid Catalyst (e.g., HCl) plus->benzaldehyde

Caption: Proposed synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous reactions.[4]

Materials:

  • o-Anisidine

  • Benzaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-anisidine (2.0 equivalents) in ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid (catalytic amount) to the stirred solution. An exotherm may be observed.

  • Addition of Benzaldehyde: To the acidified solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a sodium hydroxide solution until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by recrystallization.[5]

Protocol for Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Analytical Characterization

The structure and purity of the synthesized 4,4'-Diamino-3,3'-dimethoxytriphenylmethane can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the amine protons, and the single proton on the central carbon atom. The aromatic region will likely display complex splitting patterns due to the substitution on the phenyl rings. The methoxy groups should appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the different carbon environments in the molecule, including the aromatic carbons, the methoxy carbons, and the central methine carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Around 3300-3500 cm⁻¹ (characteristic of primary amines).

  • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Around 1500-1600 cm⁻¹.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-O stretching (methoxy): Around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 334.41. Fragmentation patterns can provide further structural information.

Applications in Research and Drug Development

While concrete, peer-reviewed evidence is scarce, the chemical structure of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane suggests several potential areas of application.

Potential as a Dopamine Agonist for Parkinson's Disease

The classification of this compound as an "Antiparkinson Agent" by a chemical supplier suggests it may have activity as a dopamine agonist.[2] Dopamine agonists are a class of drugs that mimic the action of dopamine in the brain and are used to treat the symptoms of Parkinson's disease.[6][7] The structural features of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane, particularly the presence of amino and methoxy groups on a bulky scaffold, could potentially allow it to interact with dopamine receptors. However, without experimental data, this remains speculative.

Neuroprotective Agent

The triphenylmethane scaffold and the presence of aminophenyl groups are found in some compounds with neuroprotective properties.[8] Neuroprotection is a key therapeutic strategy for a range of neurodegenerative diseases. Further research would be required to investigate if 4,4'-Diamino-3,3'-dimethoxytriphenylmethane exhibits any neuroprotective effects.

Intermediate in Chemical Synthesis

The two primary amine groups make this molecule an excellent candidate as a monomer for the synthesis of polymers, such as polyimides or polyamides, which can have a variety of industrial applications.[9] It can also serve as a starting material for the synthesis of more complex molecules in medicinal chemistry, where the amine groups can be further functionalized.

Safety and Handling

As a primary aromatic amine and a triphenylmethane derivative, 4,4'-Diamino-3,3'-dimethoxytriphenylmethane should be handled with care.

General Hazards
  • Toxicity: Aromatic amines as a class are known to have toxic properties, with some being carcinogenic.[10][11][12]

  • Irritation: The compound may cause skin, eye, and respiratory tract irritation.

  • Sensitization: Prolonged or repeated contact may cause skin sensitization.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

4,4'-Diamino-3,3'-dimethoxytriphenylmethane is a chemical compound with potential applications stemming from its unique triphenylmethane structure and reactive amine functional groups. While its role as an antiparkinson agent requires substantial further investigation, its utility as a synthetic intermediate is more certain. This guide provides a foundational understanding of its synthesis, characterization, and safe handling, intended to support further research and development efforts.

References

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Grokipedia. Triarylmethane dye. Retrieved from [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • Canada.ca. (2021, June 3). Screening assessment - Triarylmethanes Group. Retrieved from [Link]

  • ResearchGate. Synthesis of 4,4'-diaminotriarylmethanes 3a-k. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of DDM and the as-synthesized PDDM. Retrieved from [Link]

  • Biological Removal of Azo and Triphenylmethane Dyes and Toxicity of Process By-Products. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubMed. [Toxicity of Triphenylmethane Dyes. Malachite Green as an Uncoupling Agent of Oxidative Phosphorylation in Vivo and in Vitro]. Retrieved from [Link]

  • PubMed. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine. Retrieved from [Link]

  • ResearchGate. 1 H and 13 C Solution NMR of Polyimides Based on 4,4-Diaminotriphenylmethane: Conformational Analysis Using NOE and Molecular Modeling. Retrieved from [Link]

  • MOLBASE. 4,4'-diamino-3,3'-dimethoxytriphenylmethane price & availability. Retrieved from [Link]

  • ResearchGate. The representative 1 H NMR and 13 C NMR spectra of 4,4'-diaminotriarylmethane compound 3j. Retrieved from [Link]

  • Mass Spectrometry of Biomolecules. Retrieved from [Link]

  • PMC. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Retrieved from [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • PMC. Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]

  • Wikipedia. Dopamine agonist. Retrieved from [Link]

  • Aging-US. (2021, June 25). Computational study on new natural compound agonists of dopamine receptor. Retrieved from [Link]

  • Google Patents. Purification method of 3,3'-diethyl-4,4'-diaminodiphenylmethane.
  • Organic Syntheses Procedure. enantioselective three-component reaction for the preparation of. Retrieved from [Link]

  • PMC. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine. Retrieved from [Link]

  • MDPI. (2004, February 24). Synthesis of {3,4-bis-[(2-hydroxy-3-methoxy benzylidene)amino] phenyl}phenyl methanone as a new salen derivative. Retrieved from [Link]

  • ResearchGate. Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. Retrieved from [Link]

  • PubMed. Determination of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyldaunorubicin and its 13-hydroxy metabolite by direct injection of human plasma into a column-switching liquid chromatography system with mass spectrometric detection. Retrieved from [Link]

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  • MDPI. (2025, November 26). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. Retrieved from [Link]

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In-Depth Technical Guide: Molecular Structure and Synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide researchers, synthetic chemists, and drug development professionals with a comprehensive analysis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane. Rather than merely listing its properties, this whitepaper deconstructs the physicochemical rationale behind its molecular structure, details the regioselective causality of its synthesis, and provides field-proven, self-validating experimental protocols.

Structural Analysis & Physicochemical Profile

4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8) is a primary aniline-based triarylmethane (TRAM)[1]. The molecular architecture consists of an


-hybridized central methine carbon bonded to three distinct phenyl rings. Two of these rings are derived from o-anisidine (2-methoxyaniline), featuring amino groups at the para position (4,4') and methoxy groups at the meta position (3,3') relative to the central carbon. The third ring is an unsubstituted phenyl group derived from benzaldehyde.

Electronic and Steric Dynamics: The structural integrity and reactivity of this compound are dictated by its auxochromes. The methoxy (


) and amino (

) groups act as strong electron-donating groups (EDGs) via resonance. During synthesis, the synergistic electron-donating effect of the

group highly activates the aromatic ring, while the steric bulk of the

group strictly governs regioselectivity, funneling electrophilic attack exclusively to the less hindered para position.
Table 1: Physicochemical Properties Summary
PropertyValue
Chemical Name 4,4'-Diamino-3,3'-dimethoxytriphenylmethane
CAS Registry Number 6259-05-8
Molecular Formula

Molecular Weight 334.41 g/mol
Appearance Brown solid
Melting Point 134–136 °C
Primary Synonyms 4,4'-(Phenylmethylene)bis(2-methoxybenzenamine); O-Anisidine, 4,4'-benzylidenebis-
Major Applications Intermediate for C.I. Solvent Red 18, Acid Dyes, Polyamide Monomers

Data aggregated from established chemical databases [1] [2].

Mechanistic Pathways & Reactivity

The synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane relies on a double Friedel-Crafts alkylation (a hydroxyalkylation followed by an alkylation).

  • Activation: The reaction initiates with the protonation of benzaldehyde's carbonyl oxygen by an acid catalyst, generating a highly reactive electrophilic oxonium ion.

  • First Electrophilic Aromatic Substitution (EAS): The activated electrophile is attacked by the para-position of the first o-anisidine molecule. This forms a benzhydrol (carbinol) intermediate.

  • Dehydration: Protonation of the carbinol hydroxyl group leads to the expulsion of a water molecule, generating a resonance-stabilized diarylmethyl carbocation.

  • Second EAS: A second o-anisidine molecule attacks this carbocation. The steric hindrance from the methoxy groups ensures that only the para-para (pp) isomeric product is formed, with no para-ortho (po) isomers detected [3].

Mechanism A Benzaldehyde (Electrophile Precursor) B Activated Oxonium Ion A->B Protonation Cat Acid Catalyst ([bsmim][NTf2]) Cat->B D Benzhydrol Intermediate (First EAS) B->D + o-Anisidine C o-Anisidine (Nucleophile) C->D F 4,4'-Diamino-3,3'-dimethoxy- triphenylmethane C->F E Resonance-Stabilized Carbocation D->E - H2O E->F + o-Anisidine (Second EAS)

Figure 1: Mechanistic pathway of the double Friedel-Crafts alkylation.

Experimental Protocols: Synthesis and Validation

Historically, synthesizing primary aniline-based TRAMs required harsh mineral acids (e.g., HCl) or aniline hydrochloride salts at high temperatures (>100 °C), resulting in toxic waste and difficult purification.

To ensure a self-validating and environmentally sound system, the protocol below utilizes a Brönsted acidic ionic liquid (BAIL) —specifically [bsmim][NTf2]—under solvent-free conditions, based on validated modern methodologies [3].

Causality Behind Experimental Choices:
  • Stoichiometric Excess (1:5 Ratio): Using 5.0 mmol of o-anisidine to 1.0 mmol of benzaldehyde is a deliberate choice. The excess nucleophile drives the equilibrium of the dehydration step forward and suppresses unwanted oligomerization[3].

  • Catalyst Selection ([bsmim][NTf2]): This specific BAIL serves a dual purpose. Its sulfonic acid group provides the Brönsted acidity to activate the aldehyde, while the [NTf2] anion creates a highly polar microenvironment that stabilizes the carbocation transition state without the need for volatile organic solvents[3].

  • Phase-Separation Logic: The protocol is self-validating through its extraction step. The product partitions into the ethyl acetate layer, while the ionic liquid catalyst strictly partitions into the aqueous layer, allowing for nearly 100% catalyst recovery[4].

Step-by-Step Methodology
  • Reagent Mixing: In a 10 mL round-bottom flask, combine 1.0 mmol of benzaldehyde with 5.0 mmol of o-anisidine.

  • Catalyst Addition: Add 20 mol% of the BAIL catalyst, [bsmim][NTf2], directly to the mixture.

  • Thermal Activation: Stir the solvent-free mixture at 80 °C for 1.5 hours. The elevated temperature provides the kinetic energy required to overcome the steric hindrance of the second EAS step.

  • Biphasic Extraction: Cool the reaction to room temperature. Add water and extract the organic components using ethyl acetate (3 × 10 mL). Retain the aqueous layer to recycle the BAIL catalyst.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatographic Purification: Purify the crude residue via silica gel column chromatography using a gradient of 30% EtOAc in n-hexane (

    
    ).
    
  • Analytical Validation: Isolate the brown solid. Validate the successful synthesis by verifying the melting point (134–136 °C) and confirming the structure via

    
    -NMR (Targeting the central methine proton peak)[3].
    

Workflow Step1 Step 1: Reagent Mixing Benzaldehyde (1.0 mmol) o-Anisidine (5.0 mmol) Step2 Step 2: Catalysis & Heating [bsmim][NTf2] (20 mol%) 80 °C, Solvent-Free, 1.5 h Step1->Step2 Step3 Step 3: Phase Extraction EtOAc / Water Wash (Catalyst Recycled from Aqueous) Step2->Step3 Step4 Step 4: Chromatographic Purification Silica Gel Column (30% EtOAc/n-hexane) Step3->Step4 Step5 Step 5: Analytical Validation Yield: ~83% mp: 134–136 °C, NMR Confirmation Step4->Step5

Figure 2: Workflow for the solvent-free green synthesis using BAIL catalyst.

Table 2: Comparison of Synthetic Methodologies
ParameterTraditional Acid CatalysisGreen BAIL Catalysis ([bsmim][NTf2])
Catalyst Aniline hydrochloride / Mineral acidsBrönsted Acidic Ionic Liquid
Reaction Medium Organic solvents (e.g., Toluene)Solvent-free
Temperature >100 °C or Microwave80 °C
Reaction Time 6–24 hours1.5 hours
Isolated Yield Low to Moderate (<60%)High (~83%)
Environmental Impact High (Toxic waste, corrosive)Low (Recyclable catalyst, green chemistry)

Applications in Advanced Materials and Drug Development

The unique structural properties of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane make it a highly versatile precursor across multiple scientific domains:

  • Dye Chemistry: It is a critical intermediate in the synthesis of synthetic dyes, most notably C.I. Solvent Red 18 and various acid dyes [5]. The amino and methoxy auxochromes shift the absorption spectrum, significantly enhancing color vibrancy and fastness on substrates[6].

  • Polymer Science: Primary aniline-based TRAMs are highly valued as rigid monomers for the preparation of high-performance polyamides. The symmetric placement of the primary amines allows for predictable polymerization kinetics[3].

  • Pharmacological Screening: Triarylmethane derivatives are recognized pharmacophores. Compounds containing this specific scaffold are actively screened for antiparkinsonian, antimicrobial, and antitumor properties, serving as robust building blocks for targeted drug discovery[1].

References

  • Ponpao, N., et al. "Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction." RSC Advances, vol. 11, no. 37, 2021, pp. 22692-22709. Available at:[Link]

  • Dyestuff Intermediates. "4,4′-Diamino-3,3′-dimethoxytriphenylmethane." Synthetic Dyes Database. Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Metal-Free Synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical and advanced materials industries pivot toward sustainable, high-yield synthetic methodologies, the characterization and production of triarylmethanes (TRAMs) have come under rigorous scrutiny. 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8) is a highly valued TRAM derivative, traditionally utilized as a critical intermediate for synthetic dyes such as C.I. Solvent Red 18[1]. However, its structural motif—featuring dual electron-donating methoxy and amino groups—has positioned it as a vital building block for polyamides in materials science and as a scaffold for biologically active compounds in drug development[2].

This whitepaper provides an authoritative guide on the physicochemical properties of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane, alongside a self-validating, metal-free synthetic protocol designed to eliminate trace-metal contamination—a critical requirement for pharmaceutical applications.

Physicochemical and Spectroscopic Profile

Understanding the baseline physical properties of this compound is essential for predicting its behavior in biological assays and polymerization matrices. The quantitative data is summarized below.

Table 1: Core Physical and Chemical Properties
PropertyValue
IUPAC Name 4,4′-(Phenylmethylene)bis[2-methoxybenzenamine][3]
CAS Registry Number 6259-05-8[3]
Molecular Formula C21H22N2O2[3]
Molecular Weight 334.41 g/mol [3]
Melting Point 134–136 °C[4]
Physical State Brown solid (crystalline powder)[4]
Chromatographic Mobility (Rf) 0.33 (in 30% EtOAc/n-hexane)[4]

Spectroscopic Baselines: To ensure structural integrity during synthesis, 1H-NMR profiling is mandatory. The signature proton shifts for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane in DMSO-d6 include distinct aromatic signals: δ 7.25 (t, J = 7.6 Hz, 2H), 7.15 (t, J = 7.6 Hz, 1H), and 7.08 (d, J = 7.2 Hz, 2H)[4]. These shifts validate the successful para-para (pp) substitution pattern critical for its function.

Mechanistic Synthesis: The Causality of Metal-Free Catalysis

Historically, the Friedel-Crafts condensation required to synthesize TRAMs relied on harsh Lewis acids (e.g., AlCl3, FeCl3), which leave behind trace heavy metals that confound biological assays and degrade polymer stability.

To circumvent this, modern protocols utilize Brönsted Acidic Ionic Liquids (BAILs) , specifically [bsmim][NTf2] (1-(4-sulfobutyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide), under solvent-free conditions[2].

  • Causality of Catalyst Choice: The BAIL acts as a dual-function medium. Its sulfonic acid moiety provides a highly localized proton source to activate the electrophilic carbonyl carbon of benzaldehyde. Simultaneously, the bulky, lipophilic [NTf2] anion stabilizes the intermediate carbocation without the need for external organic solvents[5].

  • Regioselectivity: This microenvironment sterically and electronically drives the equilibrium exclusively toward the para-para (pp) isomer, completely suppressing unwanted ortho-ortho (oo) byproducts[2].

Synthetic Workflow Visualization

G A Reactants: Benzaldehyde + o-Anisidine C Reaction Core: Friedel-Crafts Condensation (80 °C, Solvent-Free) A->C Electrophilic Activation B Catalyst: [bsmim][NTf2] (BAIL) B->C Proton Donation D Intermediate: Crude Triarylmethane C->D 1.5 h Incubation E Validation: TLC (Rf = 0.33) & 1H-NMR Profiling D->E Isolation & Chromatography F Final Product: Purified 6259-05-8 (mp: 134–136 °C) E->F Quality Assurance

Solvent-free synthesis and validation workflow for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane.

Experimental Protocol: A Self-Validating System

The following methodology is engineered for reproducibility, incorporating built-in quality control checkpoints to guarantee an 83% yield of high-purity product[4].

Reagents Required:

  • Benzaldehyde (1.0 mmol)

  • o-Anisidine (2-methoxyaniline) (5.0 mmol)

  • [bsmim][NTf2] catalyst (20 mol%)

Step-by-Step Methodology:

  • Reactant Assembly: In a clean, dry reaction vessel, combine 1.0 mmol of benzaldehyde with 5.0 mmol of o-anisidine[4].

    • Causality: A 1:5 stoichiometric ratio provides an excess of the nucleophilic aniline. This mass action drives the condensation to absolute completion and prevents the formation of polymeric side-reactions.

  • Catalyst Integration: Introduce 20 mol% of the [bsmim][NTf2] ionic liquid directly into the mixture[5].

    • Causality: 20 mol% represents the critical threshold; lower concentrations fail to fully activate the carbonyl, while higher concentrations risk acid-catalyzed degradation of the methoxy groups[5].

  • Thermal Condensation (Solvent-Free): Heat the mixture to exactly 80 °C under continuous magnetic stirring for 1.5 hours[5].

    • Causality: Operating solvent-free maximizes the collision frequency between reactants. 80 °C provides sufficient kinetic energy to overcome the Friedel-Crafts activation barrier without triggering thermal decomposition[5].

  • Phase-Separation Extraction: Cool the vessel to room temperature. Extract the crude mixture using Ethyl Acetate (EtOAc) and wash thoroughly with deionized water.

    • Self-Validation Checkpoint: The ionic liquid catalyst is highly water-soluble and will partition entirely into the aqueous layer, leaving the hydrophobic TRAM product in the organic phase. This eliminates the need for metal-scavenging resins.

  • Chromatographic Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography using a 30% EtOAc/n-hexane eluent system[4].

    • Self-Validation Checkpoint: Monitor the fractions via Thin Layer Chromatography (TLC). The target compound will elute cleanly with an Rf value of exactly 0.33[4].

  • Final Verification: Isolate the resulting brown solid. Verify the success of the synthesis by measuring the melting point. A sharp melting point of 134–136 °C confirms the absence of isomeric impurities[4].

References

  • Title: Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

The Solvation Dynamics and Synthetic Workflows of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Triarylmethane Scaffold

The compound 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8), also known systematically as 4,4′-(Phenylmethylene)bis[2-methoxybenzenamine], is a critical intermediate in the synthesis of advanced dyes (such as C.I. Solvent Red 18), polyamides, and pharmacologically active triarylmethanes[1][2].

Structurally, the molecule features a bulky, hydrophobic triphenylmethane core flanked by localized polar domains—specifically, two primary amine (-NH₂) groups and two methoxy (-OCH₃) groups. This structural dichotomy creates a complex solvation profile. For drug development professionals and synthetic chemists, mastering the solubility behavior of this compound is essential for optimizing reaction conditions, achieving high-yield purifications, and ensuring accurate analytical characterization.

Physicochemical Profiling and Solvation Thermodynamics

The solubility of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is governed by the competing thermodynamic forces of its crystal lattice energy (melting point 134–136 °C) and the solvent-solute interactions[3].

Aqueous solvation is thermodynamically unfavorable. The large hydrophobic surface area of the three phenyl rings forces water molecules into a highly ordered clathrate-like structure, resulting in a severe entropic penalty that prevents dissolution[4]. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective. These solvents act as strong hydrogen-bond acceptors for the primary amines while their localized hydrophobic regions interact favorably with the aromatic core, providing the necessary enthalpic gain to disrupt the solid crystal lattice.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

Property Value Reference Standard
CAS Registry Number 6259-05-8 [1]
Molecular Formula C₂₁H₂₂N₂O₂ [1]
Molecular Weight 334.41 g/mol [1]
Melting Point 134–136 °C [3]

| Physical Form | Brown solid / Crystalline powder |[3] |

Table 2: Empirical Solubility Matrix & Mechanistic Rationale

Solvent Solvent Class Solubility Level Mechanistic Rationale & Application
DMSO Polar Aprotic High Strong H-bond acceptor; disrupts lattice. Standard for NMR (DMSO-d6)[3].
DMF Polar Aprotic High Excellent solvation of aromatic amines; preferred for industrial fluidics[4][5].
Ethyl Acetate (EtOAc) Polar Aprotic Moderate Balances polarity and hydrophobicity. Ideal for liquid-liquid extraction[3].

| Toluene | Non-Polar Aromatic | Moderate | Solvates via


 stacking with the triarylmethane core[3]. |
| Hexane  | Non-Polar Aliphatic | Low | Cannot disrupt amine/methoxy intermolecular H-bonds. Used as an anti-solvent. |
| Water  | Polar Protic | Very Low | Entropic penalty from hydrophobic core prevents dissolution[4]. |

SolvationLogic Root Solvent Selection for CAS 6259-05-8 PolarAprotic Polar Aprotic (DMSO, DMF) Root->PolarAprotic NonPolar Non-Polar (Hexane, Toluene) Root->NonPolar Protic Polar Protic (Water) Root->Protic HighSol High Solubility (NMR, Synthesis) PolarAprotic->HighSol Strong Dipole ModSol Moderate/Variable (Chromatography) NonPolar->ModSol Hydrophobic Core LowSol Insoluble (Precipitation) Protic->LowSol High Lattice Energy

Caption: Solvent selection logic based on the physicochemical properties of the triarylmethane core.

Self-Validating Synthesis & Isolation Protocol

Traditional syntheses of triarylmethanes often suffer from incomplete reactions due to the poor solubility of organic substrates in aqueous or biphasic systems. To circumvent this, modern protocols utilize solvent-free Brönsted acidic ionic liquid (BAIL) catalyzed Friedel-Crafts reactions [3].

The causality behind choosing a solvent-free BAIL system (such as [bsmim][NTf2]) is twofold:

  • Effective Concentration: Removing the solvent maximizes the collision frequency between benzaldehyde and o-anisidine.

  • Phase Behavior: The ionic liquid acts simultaneously as a potent acid catalyst and a transient solvating medium, stabilizing the carbocation intermediate without requiring a bulk solvent that might dilute the reactants or introduce side reactions.

Step-by-Step Methodology

Phase 1: Solvent-Free Reaction

  • Reagent Charging: In a dry reaction vessel, combine 1.0 mmol of benzaldehyde (electrophile) with 5.0 mmol of 2-methoxyaniline (o-anisidine, nucleophile). The excess aniline drives the equilibrium toward the double Friedel-Crafts addition.

  • Catalyst Addition: Add 20 mol% of the BAIL catalyst [bsmim][NTf2].

  • Thermal Activation: Stir the mixture at 80 °C for 1.5 hours.

Phase 2: Self-Validating Isolation This isolation relies on differential solubility to self-validate the separation of product from the catalyst. 4. Quench & Extract: Cool the mixture to room temperature. Add 15 mL of Ethyl Acetate (EtOAc) and 15 mL of distilled water.

  • Causality: The target 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is moderately soluble in EtOAc and partitions into the organic layer. The ionic liquid catalyst and any highly polar impurities partition exclusively into the aqueous layer.
  • Phase Separation: Separate the organic layer, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.
  • Concentration: Evaporate the EtOAc under reduced pressure to yield the crude brown solid.

Phase 3: Chromatographic Purification 7. TLC Validation: Run a Thin Layer Chromatography (TLC) plate using a mobile phase of 30% EtOAc in n-hexane. The target compound will elute with a distinct Retention Factor (


) of 0.33[3].
8. Column Chromatography:  Purify the crude solid over silica gel using the validated 30% EtOAc/n-hexane gradient to isolate the pure product (typical yield ~83%).

SynthesisWorkflow A Benzaldehyde (Electrophile) D Solvent-Free Friedel-Crafts Reaction (80°C, 1.5h) A->D B o-Anisidine (Nucleophile) B->D C BAIL Catalyst [bsmim][NTf2] C->D Catalysis E Crude Triarylmethane (Brown Solid) D->E F Purification (30% EtOAc/Hexane) E->F G Pure CAS 6259-05-8 (Rf = 0.33) F->G

Caption: Friedel-Crafts synthesis workflow for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane.

Analytical Characterization via NMR

For Nuclear Magnetic Resonance (NMR) spectroscopy, solvent selection is critical. While the molecule is soluble in chloroform (CDCl₃), the presence of primary amines can lead to peak broadening due to hydrogen bonding and proton exchange.

Deuterated Dimethyl Sulfoxide (DMSO-d6) is the authoritative standard for this molecule[3]. DMSO acts as a strong hydrogen bond acceptor, locking the amine protons (-NH₂) in place and preventing rapid exchange. This results in sharp, distinct amine peaks in the ¹H-NMR spectrum.

  • ¹H-NMR (400 MHz, DMSO-d6) Signatures: Look for the methoxy protons (-OCH₃) as a sharp singlet at

    
     3.63 ppm (6H), the central methine proton (Ar₃CH) at 
    
    
    
    5.25 ppm (1H), and the amine protons (-NH₂) at
    
    
    4.55 ppm (4H)[3]. The distinct separation of these peaks validates both the structural integrity and the complete solvation of the molecule.
References
  • Dyestuff Intermediates. "4,4′-Diamino-3,3′-dimethoxytriphenylmethane". Dye Intermediates Database. Available at: [Link]

  • Chemsrc. "4,4'-Diamino-3,3'-biphenyldiol | CAS#:2373-98-0 Physical and Chemical Properties". Chemsrc. Available at:[Link]

  • Chemical Weekly. "CW E-Magazine - Chemical Market Prices". Chemical Weekly. Available at: [Link]

  • National Institutes of Health (PMC) / RSC Advances. "Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction". NIH PubMed Central. Available at:[Link]

Sources

Technical Monograph: Spectral Characterization of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

[1]

Molecular Weight:

Executive Summary & Chemical Identity[1]

4,4'-Diamino-3,3'-dimethoxytriphenylmethane is a critical leuco base intermediate used in the synthesis of functional dyes and as a cross-linking agent in polymer chemistry. Structurally, it consists of a central methine carbon bridging one unsubstituted phenyl ring and two 4-amino-3-methoxyphenyl rings.

Accurate spectral characterization is essential due to the prevalence of regioisomers (e.g., N-alkylated byproducts) and oxidation products (trityl cations) that can compromise downstream applications. This guide provides a self-validating analytical framework based on Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Property Specification
IUPAC Name 4,4'-(Phenylmethylene)bis(2-methoxybenzenamine)
CAS Registry 6259-05-8
Exact Mass 334.1681 Da
Appearance Off-white to brown solid (depending on oxidation state)
Melting Point 134–136 °C

Analytical Workflow Strategy

The following workflow outlines the logical progression from crude isolation to spectral validation. This system ensures that impurities such as unreacted o-anisidine or benzaldehyde are detected prior to high-resolution characterization.

AnalyticalWorkflowcluster_AnalysisSpectral Validation CycleSynthesisSynthesis(Benzaldehyde + o-Anisidine)CrudeCrude Isolation(Precipitation/Filtration)Synthesis->CrudeAcid Cat.PurificationPurification(Recrystallization EtOH/H2O)Crude->PurificationNeutralizationNMR1H & 13C NMR(Structural Integrity)Purification->NMRIRFT-IR(Func. Group ID)Purification->IRMSHR-MS(Mass Confirmation)Purification->MSReleaseQuality Release(>98% Purity)NMR->ReleasePassIR->ReleaseMS->Release

Figure 1: Analytical workflow for the isolation and validation of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6]

NMR is the primary tool for verifying the "leuco" (sp3 hybridized central carbon) state of the molecule. Oxidation to the dye form results in a planar sp2 center, which dramatically shifts the methine and aromatic signals.

Experimental Protocol
  • Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide) is recommended due to the polarity of the amine groups.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual solvent peak (DMSO:

    
     2.50 ppm for 1H, 
    
    
    39.5 ppm for 13C).
Proton ( H) NMR Data

The spectrum is characterized by a distinct singlet for the methine proton and the methoxy groups.[1] The amine protons typically appear as a broad singlet, the position of which is concentration-dependent.

Shift (

, ppm)
Multiplicity Integration Assignment Structural Context
7.25 Triplet (

Hz)
2HAr-H (Phenyl)Meta protons of unsubstituted ring.[2]
7.15 Triplet (

Hz)
1HAr-H (Phenyl)Para proton of unsubstituted ring.[2]
7.08 Doublet (

Hz)
2HAr-H (Phenyl)Ortho protons of unsubstituted ring.[2]
6.57 Doublet (

Hz)
2HAr-H (Anisidine)Position 2' (Ortho to OMe, Meta to NH2).
6.54 Doublet (

Hz)
2HAr-H (Anisidine)Position 5' (Ortho to NH2).
6.37 Doublet of Doublets2HAr-H (Anisidine)Position 6' (Meta to NH2, Para to OMe).
5.25 Singlet1HCH (Methine) Diagnostic Peak: Confirms sp3 hybridization.
4.55 Broad Singlet4H-NH

Exchangeable protons.
3.63 Singlet6H-OCH

Methoxy groups.
Carbon ( C) NMR Data

The carbon spectrum confirms the presence of two distinct quaternary aromatic carbons attached to heteroatoms (Oxygen and Nitrogen).

Shift (

, ppm)
Assignment Notes
146.2 C-O (Quaternary)Carbon bonded to methoxy group.[2]
145.6 C-N (Quaternary)Carbon bonded to amino group.
145.3 C-TriphenylQuaternary carbon of anisidine ring attached to central CH.
135.6 C-PhenylQuaternary carbon of unsubstituted ring.
128.9, 128.0, 125.7 Ar-CH (Phenyl)Unsubstituted ring carbons.[2]
121.3 Ar-CH (Anisidine)Position 6' (adjacent to bridge).
113.5 Ar-CH (Anisidine)Position 5' (adjacent to amine).
111.6 Ar-CH (Anisidine)Position 2' (adjacent to methoxy).
55.3 -OCH

Methoxy carbon.
55.2 CH (Methine) Central bridge carbon.

Infrared (IR) Spectroscopy[1][2][3][6][7]

FT-IR analysis is used primarily to confirm functional group integrity, specifically the primary amine doublet and the ether linkage.

Key Absorption Bands[1][6]
  • N-H Stretching: A characteristic doublet or broad band around 3470 cm

    
     and 3373 cm
    
    
    corresponds to the asymmetric and symmetric stretching of the primary amine (-NH
    
    
    ).
  • C-H Stretching (Aromatic): Weak bands >3000 cm

    
     (approx. 3005 cm
    
    
    ).
  • C-H Stretching (Aliphatic): Distinct bands at 2938 cm

    
     and 2856 cm
    
    
    arising from the methoxy methyl groups.
  • C=C Aromatic Ring: Strong absorptions at 1616 cm

    
     and 1515 cm
    
    
    .[2]
  • C-O Stretching: Strong bands at 1279 cm

    
     and 1227 cm
    
    
    , characteristic of aryl alkyl ethers (Anisole type).

Mass Spectrometry (MS)[1][7][8][9]

Mass spectrometry provides the definitive confirmation of molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode is the standard.

Fragmentation Pathway Logic

The molecule is prone to losing a hydride or the unsubstituted phenyl group to form a stabilized resonance cation (Trityl-like cation).

MS_FragmentationM_Ion[M+H]+ Ionm/z 335.17TritylTrityl Cation[M-H]+ m/z 333.16M_Ion->Trityl- H2 (Oxidation)Fragment1Loss of Phenyl[M-Ph]+M_Ion->Fragment1CleavageFragment2Loss of NH3[M+H-NH3]+M_Ion->Fragment2Deamination

Figure 2: Predicted fragmentation pathways in Positive ESI-MS.

MS Data Summary[1][4][9]
  • Ionization Mode: ESI(+)

  • Molecular Ion [M+H]

    
    :  Calculated: 335.1754 m/z. Found: 335.17 ± 0.05.
    
  • Base Peak: Often the [M+H]

    
     in soft ionization. In harder ionization (EI), the base peak may be the cation formed by loss of H (m/z 333) or loss of a phenyl group.
    

Synthesis & Purity Context

The spectral data above corresponds to high-purity material synthesized via the condensation of Benzaldehyde (1 eq) and o-Anisidine (2 eq) under acidic conditions (e.g., HCl or Brönsted acidic ionic liquids).

Common Impurities to Watch:

  • Residual o-Anisidine: Look for doublets at

    
     6.7 ppm in NMR.
    
  • Oxidized Dye (Imine form): Presence of deep color (Blue/Violet) and loss of the methine singlet at

    
     5.25 ppm.
    

References

  • Ponpao, N., Senapak, W., Saeeng, R., Jaratjaroonphong, J., & Sirion, U. (2021).[2] Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. RSC Advances, 11, 22692-22709. Link

  • National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CID 80720, 4,4'-(Phenylmethylene)bis(2-methoxybenzenamine). PubChem. Link

  • ChemicalBook. (2026). 4,4'-Diamino-3,3'-dimethoxytriphenylmethane Product Properties and Spectral Data. Link

Theoretical Profiling and Neurotherapeutic Potential of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The compound 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8) is a highly conjugated triarylmethane derivative traditionally utilized as a critical intermediate in the synthesis of industrial dyes (e.g., C.I. Solvent Red 18)[1]. However, recent paradigm shifts in neuropharmacology have repositioned triphenylmethane derivatives as potent modulators of amyloidogenic proteins, offering promising therapeutic avenues for Alzheimer's and Parkinson's diseases[2][3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between quantum chemical properties and biological efficacy. By employing Density Functional Theory (DFT) and molecular docking, we can decode the electronic structure, reactivity descriptors, and binding mechanics of this molecule. This guide provides a self-validating computational framework to evaluate its potential as both an advanced functional material and a neuroprotective agent.

Molecular Identity and Physicochemical Properties

The synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane typically involves the electrophilic aromatic substitution (Friedel-Crafts type condensation) of benzaldehyde with o-anisidine[4][5]. The resulting architecture features a central sp³ hybridized carbon linking two electron-rich 4-amino-3-methoxyphenyl rings and one unsubstituted phenyl ring.

Table 1: Fundamental Chemical Identification
PropertyValue
Chemical Name 4,4'-(Phenylmethylene)bis[2-methoxybenzenamine]
CAS Registry Number 6259-05-8[1]
Molecular Formula C₂₁H₂₂N₂O₂[6]
Molecular Weight 334.41 g/mol [7]
InChIKey MLYNBXBOZUQBFW-UHFFFAOYSA-N[6]
Primary Industrial Use Dye intermediate, Antiparkinson agent research[6]

Quantum Chemical Profiling: DFT Methodology

To understand the intrinsic reactivity of the molecule, we must analyze its frontier molecular orbitals (FMOs) and electrostatic topology.

The Causality of Functional and Basis Set Selection

Standard computational profiling utilizes the B3LYP functional. However, for highly conjugated triphenylmethane systems, standard B3LYP often underestimates charge-transfer excitations. Therefore, we employ CAM-B3LYP (Coulomb-attenuating method) for Time-Dependent DFT (TD-DFT) to correct long-range interactions[8]. The 6-311++G(d,p) basis set is strictly required here: the diffuse functions (++) accurately model the electron density of the lone pairs on the diamino and dimethoxy groups, while polarization functions (d,p) resolve the steric crowding around the central methane carbon.

Step-by-Step Protocol: DFT Optimization and Reactivity Mapping

This protocol ensures a self-validating system where thermodynamic stability is mathematically confirmed before electronic mapping.

  • Initial Geometry Generation: Construct the 3D conformer using a molecular builder (e.g., Avogadro) and perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Geometry Optimization: Submit the coordinates to Gaussian 16 using the OPT FREQ B3LYP/6-311++G(d,p) SCRF=(CPCM, Solvent=Water) keyword string. The implicit Conductor-like Polarizable Continuum Model (CPCM) is crucial, as solvent polarity significantly affects the energy gap and conformational stability of triphenylmethanes[9].

  • Frequency Validation: Analyze the output thermochemistry. The absence of imaginary frequencies (NImag = 0) validates that the optimized geometry is a true local minimum, not a transition state.

  • Electronic Structure Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Reactivity Descriptors: Calculate global reactivity indices (Chemical Hardness, Electrophilicity) based on Koopmans' theorem. Use Multiwfn software to generate Molecular Electrostatic Potential (MEP) maps and condensed Fukui functions to identify specific nucleophilic/electrophilic attack sites[10].

Workflow A 1. Input Structure (CAS: 6259-05-8) B 2. DFT Optimization B3LYP/6-311++G(d,p) A->B C 3. Frequency Validation (NImag = 0) B->C D 4. TD-DFT Analysis (CAM-B3LYP) C->D E 5. Reactivity Mapping (Fukui & MEP) C->E

Fig 1. Self-validating computational workflow for DFT optimization and electronic mapping.

Data Presentation: Electronic Properties

The HOMO-LUMO gap (


) is a critical determinant of kinetic stability and chemical reactivity. A narrower gap facilitates intramolecular charge transfer, which is essential for both dye-fiber interactions and binding to biological protein surfaces[9][11]. Furthermore, the HOMO distribution around the nitrogen atoms indicates a strong capacity to donate lone-pair electrons, a feature also utilized in corrosion inhibition mechanisms[12].
Table 2: Calculated Global Reactivity Descriptors (Theoretical Framework)
DescriptorFormulaSignificance
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

Energy released when an electron is added.
Energy Gap (

)

Indicator of chemical reactivity and charge transport[11].
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons.

Note: Fragments containing nitrogen atoms in triphenylmethane dyes are consistently highlighted by Fukui indices as major nucleophilic centers, making them highly reactive sites for oxidative cleavage or hydrogen bonding[10].

Neurotherapeutic Potential: Molecular Docking

Beyond industrial applications, triphenylmethane dyes (e.g., Brilliant Blue G, Crystal Violet) have demonstrated the remarkable ability to cross the blood-brain barrier (BBB) and inhibit the neurotoxicity of Amyloid-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (A

) and

-synuclein[13].
The Mechanistic Rationale

Toxic Angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 oligomers are the primary pathogenic species in Alzheimer's disease. Triphenylmethane derivatives act as steric wedges. They pack against the hydrophobic aromatic surfaces formed by Phe19 and Phe20 residues of A

trimers, effectively halting on-pathway fibrillation and redirecting the proteins into off-pathway, non-toxic aggregates[3].

Mechanism A Amyloid-β Monomers B Toxic Aβ Oligomers A->B Aggregation C On-Pathway Fibrillation (Neurotoxicity) B->C Disease Progression E Ligand-Trimer Complex (Phe19/Phe20 Interaction) B->E Binding D 4,4'-Diamino-3,3'-dimethoxytriphenylmethane D->E Modulates F Off-Pathway Nontoxic Aggregates E->F Detoxification

Fig 2. Proposed mechanism of amyloid-β modulation by triphenylmethane derivatives.

Step-by-Step Protocol: Molecular Docking vs. A Trimers

To validate the binding affinity of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane, we utilize AutoDock Vina.

  • Ligand Preparation: Import the DFT-optimized geometry of 6259-05-8 into AutoDock Tools (ADT). Merge non-polar hydrogens, assign Gasteiger partial charges, and define all rotatable bonds (specifically the bonds linking the phenyl rings to the central methane carbon). Export as .pdbqt.

  • Receptor Preparation: Download the X-ray crystallographic structure of the Angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     triangular trimer (e.g., PDB ID: 4NTR). Strip all co-crystallized water molecules and native ligands. Add polar hydrogens and Kollman charges. Export as .pdbqt.
    
  • Grid Box Definition: Center the grid box coordinates strictly over the hydrophobic cleft formed by the Phe19 and Val36 side chains, as previous docking simulations confirm this is the primary recognition surface for triphenylmethane dyes[2].

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 24 to ensure thorough exploration of the conformational space.

  • Interaction Analysis: Import the top-scoring pose into Discovery Studio Visualizer. Quantify

    
    -
    
    
    
    stacking interactions between the ligand's phenyl rings and the receptor's Phe19/Phe20, as well as hydrogen bonds formed by the ligand's amino and methoxy groups.

Conclusion

The theoretical profiling of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane reveals a highly versatile molecule. Its extended


-conjugation and optimized HOMO-LUMO gap make it not only a stable and effective dye intermediate but also a prime candidate for advanced biological applications. By acting as an electron donor and a steric modulator, this compound possesses the structural prerequisites to bind neurotoxic amyloid trimers, offering a compelling foundation for the development of next-generation antiparkinsonian and anti-alzheimer therapeutics.

References

1.[1] 4,4′-Diamino-3,3′-dimethoxytriphenylmethane. Dyestuff Intermediates. Available at: 2.[6] 4,4'-diamino-3,3'-dimethoxytriphenylmethane. Echemi. Available at: 3.[7] 4,4'-diamino-3,3'-dimethoxytriphenylmethane | 6259-05-8. ChemicalBook. Available at: 4.[4] 4,4'-diamino-3,3'-dimethoxytriphenylmethane price & availability. MOLBASE. Available at: 5.[2] Repurposing triphenylmethane dyes to bind to trimers derived from Aβ. PMC - NIH. Available at: 6.[9] Computational Investigation of Triphenylmethane Acidic Dye for Textile Applications Using DFT and TDDFT Methods. Atlantic Journal of Life Sciences. Available at: 7.[3] Exploring Amyloid Oligomers with Peptide Model Systems. PMC - NIH. Available at: 8.[11] Photo-induced carbocation-enhanced charge transport in single-molecule junctions. Chemical Science (RSC Publishing). Available at: 9.[10] Electronic reactivity mapping of triphenylmethane dyes: An integrated DFT and Fukui function study of their oxidative behaviour. PubMed - NIH. Available at: 10.[8] Computational Investigation of Triphenylmethane Acidic Dye for Textile Applications Using DFT and TDDFT Methods. ResearchGate. Available at: 11. Inhibition Effect of Triphenylmethane Dyes for the Corrosion of Carbon Steel in CO2-Saturated NaCl Corrosion Medium. MDPI. Available at: 12.[5] Metal- And solvent-free synthesis of aniline- And phenol-based triarylmethanes. ResearchGate. Available at: 13. A Safe, Blood-Brain Barrier Permeable Triphenylmethane Dye Inhibits Amyloid-β Neurotoxicity by Generating Nontoxic Aggregates. ResearchGate. Available at: 14.[13] 6th International Symposium on Pathomechanisms of Amyloid Diseases Abstract. MagLab. Available at:

Sources

Methodological & Application

Application Note: Protocols for the Synthesis and Friedel-Crafts Functionalization of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8)

Executive Summary & Structural Rationale

Triarylmethanes (TRAMs) are privileged scaffolds in the development of advanced dyes, fluorescent probes, and pharmacologically active compounds. 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is a highly functionalized TRAM featuring a central sp³ methine carbon flanked by one unsubstituted phenyl ring and two electron-rich o-anisidine moieties.

This application note details a self-validating system for both the upstream synthesis of this scaffold via Friedel-Crafts (FC) hydroxyalkylation and its downstream utilization as a substrate in FC acylation reactions. By understanding the causality behind catalyst selection and protecting-group chemistry, researchers can leverage this scaffold to build complex, highly conjugated molecular architectures.

Mechanistic Insights: The Causality of Experimental Design

Upstream Synthesis: Superelectrophilic Activation

The assembly of the 4,4'-Diamino-3,3'-dimethoxytriphenylmethane core relies on the acid-catalyzed condensation of benzaldehyde with two equivalents of o-anisidine. This is a classic Friedel-Crafts hydroxyalkylation. As supported by1, the reaction proceeds via the protonation of the aldehyde to form an electrophilic oxonium ion, followed by an initial electrophilic aromatic substitution (EAS). The resulting secondary carbinol undergoes rapid acidic dehydration to yield a highly electrophilic diarylmethyl cation, which is immediately trapped by a second o-anisidine molecule to complete the TRAM skeleton.

Pathway A Benzaldehyde + Acid Catalyst B Protonated Oxonium Ion (Electrophile) A->B Protonation C 1st o-Anisidine Addition (EAS) B->C Nucleophilic Attack D Secondary Carbinol Intermediate C->D Rearomatization E Diarylmethyl Cation (Loss of H2O) D->E Acidic Dehydration F 2nd o-Anisidine Addition (EAS) E->F Nucleophilic Attack G 4,4'-Diamino-3,3'-dimethoxy... (Triarylmethane) F->G Final Rearomatization

Mechanistic pathway of Friedel-Crafts hydroxyalkylation.

Downstream Functionalization: Overcoming Catalyst Poisoning

When utilizing 4,4'-Diamino-3,3'-dimethoxytriphenylmethane as a substrate for further Friedel-Crafts acylation (e.g., to build extended chromophores), the primary amines present a critical chemical hurdle. Free amines act as strong Lewis bases, coordinating irreversibly with Lewis acid catalysts (like AlCl₃). As detailed in2, this coordination not only poisons the catalyst but converts the strongly activating amino group into a strongly deactivating ammonium complex (


), completely shutting down the EAS process.

The Solution: The protocol mandates a transient N-acetylation step. The acetylated amines retain moderate ortho/para-directing properties via resonance while sterically and electronically preventing catalyst sequestration.

Workflow S1 Scaffold: 4,4'-Diamino-... (Free Amines) S2 N-Acetylation (Ac2O, Pyridine) S1->S2 Block Lewis Acid Coordination S3 Protected Scaffold: N,N'-Diacetyl Derivative S2->S3 S4 Friedel-Crafts Acylation (R-COCl, AlCl3, CH2Cl2) S3->S4 Electrophilic Aromatic Substitution S5 Acylated Intermediate (Ketone Formation) S4->S5 S6 Deprotection (HCl, Reflux) S5->S6 Restore Amine Functionality S7 Functionalized Product S6->S7

Experimental workflow for downstream Friedel-Crafts acylation of the scaffold.

Quantitative Data: Catalyst Optimization

To ensure a self-validating protocol, catalyst stoichiometry must be strictly controlled. Because the newly formed ketone product in an acylation reaction is a Lewis base, it will sequester one equivalent of AlCl₃. Therefore, >2 equivalents of AlCl₃ are mechanistically required for turnover, as validated by 3.

Table 1: Optimization of Catalyst Loading for Downstream FC Acylation

Catalyst SystemCatalyst Loading (eq)Temp (°C)Time (h)Yield (%)Mechanistic Rationale & Validation Notes
AlCl₃ 2.50 to 251282Optimal; excess AlCl₃ compensates for ketone complexation.
AlCl₃ 1.1252415Sub-stoichiometric; catalyst sequestered by the product.
FeCl₃ 2.5402445Milder Lewis acid; insufficient to drive full conversion.
ZnCl₂ 3.08048<10Too weak for deactivated (N-acetylated) rings.

Experimental Protocols

Protocol A: Upstream Synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Causality Note: 2.2 equivalents of o-anisidine are used to drive the equilibrium and prevent the accumulation of the reactive secondary carbinol intermediate, which could otherwise undergo deleterious side reactions.

  • Setup: Charge an oven-dried 250 mL round-bottom flask with o-anisidine (2.20 mmol) and benzaldehyde (1.00 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Cool the mixture to 0 °C under an inert argon atmosphere. Dropwise, add BF₃·Et₂O (0.50 mmol) as the Brønsted/Lewis acid catalyst.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. The mixture will transition from pale yellow to a deep chromophoric hue, indicating the formation of the transient diarylmethyl cation.

  • Quenching & Validation: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Quality Control: Successful synthesis is validated by the disappearance of the benzaldehyde carbonyl stretch (~1700 cm⁻¹) in FTIR and the emergence of the central methine C-H singlet (~5.3 ppm) in ¹H NMR.

Protocol B: Transient N-Acetylation (Protection)
  • Setup: Dissolve 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (1.0 mmol) in 10 mL of anhydrous pyridine.

  • Reaction: Add acetic anhydride (3.0 mmol) dropwise at room temperature. Stir for 4 hours.

  • Isolation: Pour the mixture into 50 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the N,N'-diacetyl derivative.

  • Quality Control: Validate protection via the disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹).

Protocol C: Downstream Friedel-Crafts Acylation

Causality Note: The reaction must be kept strictly anhydrous. Moisture will violently hydrolyze AlCl₃ into inactive aluminum hydroxide and HCl gas.

  • Activation: In a flame-dried flask, dissolve the N,N'-diacetyl protected scaffold (1.0 mmol) and the desired acyl chloride (e.g., benzoyl chloride, 2.2 mmol) in 20 mL of anhydrous DCM.

  • Electrophile Generation: Cool to 0 °C. Portion-wise, add anhydrous AlCl₃ (2.5 mmol). The excess AlCl₃ is required to generate the acylium ion and account for stoichiometric complexation with the resulting ketone.

  • Reaction: Stir at 0 °C for 1 hour, then warm to 25 °C and stir for 12 hours.

  • Quenching: Carefully pour the dark reaction mixture over 50 g of crushed ice containing 5 mL of concentrated HCl to break the aluminum-ketone complex. Extract the organic layer.

  • Deprotection: To restore the amine functionality, dissolve the crude acylated product in 20 mL of ethanol, add 10 mL of 6M HCl, and reflux for 6 hours. Neutralize with NaOH, extract, and purify via silica gel chromatography.

References

  • Superacid-Catalyzed Reductive Friedel−Crafts Reaction of Arenes Using Arenecarbaldehyde Acetals The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • BF3−H2O Catalyzed Hydroxyalkylation of Aromatics with Aromatic Aldehydes and Dicarboxaldehydes: Efficient Synthesis of Triarylmethanes, Diarylmethylbenzaldehydes, and Anthracene Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles MDPI URL:[Link]

  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation ACS Omega URL:[Link]

Sources

4,4'-Diamino-3,3'-dimethoxytriphenylmethane as a building block for benzoxazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane as a Building Block for High-Performance Benzoxazines

Executive Summary

This technical guide outlines the protocol for utilizing 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8) as a diamine precursor for the synthesis of high-performance bis-benzoxazine monomers.

While standard benzoxazines often utilize 4,4'-diaminodiphenylmethane (DDM), the incorporation of the triphenylmethane (TPM) core introduces a bulky, rigid "propeller-like" hydrophobe that significantly enhances free volume and thermal stability. Furthermore, the ortho-methoxy substituents on the amine rings provide unique electronic tuning for the polymerization kinetics, offering a pathway to high-


 thermosets with reduced processing temperatures compared to non-substituted analogs.

Target Applications: Aerospace composites, halogen-free flame retardants, and low-dielectric interlayers for PCBs.

Material Science Context: Why This Monomer?

The selection of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (hereafter referred to as TPM-OMe-DA ) is driven by three mechanistic advantages:

  • Rigid Triphenylmethane Core: Unlike the flexible methylene bridge in DDM, the methine bridge substituted with a third phenyl ring restricts chain mobility. This results in polymers with exceptionally high Glass Transition Temperatures (

    
    ).
    
  • Char Formation: The high aromatic content of the TPM skeleton promotes rapid carbonization upon thermal degradation, forming a stable char layer that acts as an intrinsic flame retardant (LOI improvement).

  • Processability: The methoxy groups disrupt inter-chain hydrogen bonding in the monomer state, improving solubility in common organic solvents (toluene, acetone) compared to pure aniline-based benzoxazines, facilitating easier impregnation of fibers.

Experimental Protocol: Monomer Synthesis

Objective: Synthesize the bis-benzoxazine monomer (TPM-OMe-Bz ) via Mannich condensation.

Reagents & Stoichiometry

The reaction follows a 1:2:4 molar ratio (Diamine : Phenol : Formaldehyde).

ComponentRoleMolar Eq.[1][2][3]Notes
TPM-OMe-DA (CAS 6259-05-8)Amine Source1.0Pre-dry at 50°C under vacuum.
Phenol (or p-Cresol)Phenolic Source2.0Phenol yields higher crosslink density; p-Cresol improves toughness.
Paraformaldehyde (95%)Aldehyde Source4.0Excess (10%) recommended to account for depolymerization losses.
Toluene/Ethanol (2:1) Solvent-Azeotropic removal of water.
Step-by-Step Synthesis Procedure
  • Dissolution: In a 500 mL 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of TPM-OMe-DA and 0.2 mol of Phenol in 200 mL of Toluene/Ethanol (2:1 v/v) mixture. Stir at 60°C until a homogeneous solution is obtained.

  • Addition: Slowly add 0.44 mol of Paraformaldehyde (including 10% excess) to the solution. Caution: Exothermic reaction.

  • Reaction:

    • Heat the mixture to 80-90°C and reflux for 6-8 hours .

    • Checkpoint: The solution will turn from clear/pale to a dark amber color. Monitor the disappearance of the amine peak via TLC or FTIR (N-H stretch at ~3300-3400 cm⁻¹ should vanish).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the product by pouring the solution into cold methanol or 1N NaOH (to remove unreacted phenol).

    • Filter the solid precipitate.

  • Purification:

    • Dissolve the crude product in chloroform or dichloromethane.

    • Wash with 5% NaHCO₃ solution (3x) and distilled water (3x) to remove formaldehyde residues.

    • Dry the organic layer over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure (Rotavap) at 50°C.

    • Optional: Recrystallize from ethanol for high-purity electronic applications.

Polymerization (Curing) Protocol

Benzoxazines undergo thermally induced ring-opening polymerization (ROP). The ortho-methoxy group on the amine side typically accelerates this process compared to unsubstituted amines due to electronic donation, but the steric bulk may require higher final cure temperatures.

Curing Schedule (Step-Cure Method):

To prevent void formation from volatile release, a step-cure profile is mandatory :

  • 160°C (2 hours): Initial ring opening and oligomerization.

  • 180°C (2 hours): Gelation and network formation.

  • 200°C (2 hours): Vitrification.

  • 220°C (1 hour): Post-cure to maximize

    
    .
    

Catalysis (Optional): For lower temperature curing (e.g., 150°C), add 0.5 - 1.0 wt% PCl₅ or Thiophenol as an initiator.

Characterization & Expected Data

Spectroscopic Validation (FTIR)
  • Oxazine Ring: Look for the characteristic cyclic ether/amine bands.

    • 1230 cm⁻¹: C-O-C asymmetric stretching.

    • 930-950 cm⁻¹: Oxazine ring mode (Benzene fused to oxazine).

  • Absence of Starting Material: Disappearance of broad -OH (phenol) and doublet -NH₂ (amine) bands.

Thermal Properties (Typical Values)
PropertyTest MethodExpected Value (TPM-OMe-Bz)Comparison (Standard DDM-Bz)
Onset Cure Temp (

)
DSC190 - 210°C~220°C
Glass Transition (

)
DMA/DSC230 - 250°C 170 - 190°C
Char Yield (

)
TGA (N₂, 800°C)55 - 65% 30 - 40%
Dielectric Constant (

)
Impedance~2.6 - 2.8~3.0 - 3.2

Note: The TPM core significantly boosts


 and Char Yield due to high aromatic density and restricted rotation.

Visualizing the Workflow

The following diagram illustrates the synthesis and curing logic, highlighting the structural evolution from the diamine precursor to the crosslinked network.

Benzoxazine_Workflow cluster_process Synthesis Phase Precursor Precursor: 4,4'-Diamino-3,3'-dimethoxy- triphenylmethane (CAS 6259-05-8) Mannich Mannich Condensation (Toluene/EtOH, 90°C, 8h) Precursor->Mannich Dissolve Reagents Reagents: + 2 Phenol + 4 Formaldehyde Reagents->Mannich Add Slowly Monomer Monomer (TPM-OMe-Bz): Bis-Benzoxazine Structure (Soluble, Fusible) Mannich->Monomer Purification (Wash/Dry) Curing Thermal Curing (ROP) (160°C -> 220°C) Monomer->Curing Heat Polymer Polybenzoxazine Network: High Tg (>230°C) High Char Yield Curing->Polymer Ring Opening Crosslinking

Caption: Synthesis pathway from triphenylmethane diamine to crosslinked polybenzoxazine network.

Troubleshooting & Safety

  • Solubility Issues: If the monomer precipitates prematurely during synthesis, switch to 1,4-Dioxane as the solvent (higher boiling point, better solubility for bulky oligomers).

  • High Viscosity: The TPM core creates high melt viscosity. Process the resin at 100-120°C for composite impregnation (Resin Transfer Molding).

  • Safety: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is an aromatic amine. Handle with strict PPE (gloves, respirator) to avoid skin contact or inhalation, as many analogs are suspected carcinogens.

References

  • Synthesis of Triphenylmethane-based Polymers

    • Chen, Y., et al. (2021). "Low-Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure." Polymers, 13(21), 3640. Link

    • Context: Discusses the impact of triphenylmethane side groups on reducing dielectric constant and increasing thermal stability.
  • Benzoxazine Synthesis Protocols (Diamine-based)

    • Chernykh, A., et al. (2021). "Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization." Polymers, 13(9), 1421. Link

    • Context: Provides the baseline "Solvent Method" protocol for substituted diamine benzoxazines and step-cure profiles.
  • Mechanism of Mannich Condensation

    • Liu, Y., et al. (2013). "Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine." Chinese Chemical Letters. Link

    • Context: Details the formation of the oxazine ring and the role of intermedi
  • Base Molecule Identification

    • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 80036, 4,4'-Diamino-3,3'-dimethoxytriphenylmethane. Link

Sources

Application Note: Synthesis of High-Performance Soluble Polyimides using 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This protocol details the experimental procedure for the polymerization of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (DADMTM) with aromatic dianhydrides to synthesize organosoluble, high-thermal-stability polyimides (PIs).

Scientific Rationale: Standard aromatic polyimides (e.g., Kapton) are often insoluble and infusible, limiting their processing to precursor polyamic acid solutions.[1] The monomer DADMTM incorporates two key structural features to overcome this:

  • Bulky Triphenylmethane Skeleton: Introduces significant free volume and disrupts chain packing, enhancing solubility in organic solvents (NMP, DMAc, CHCl₃) without sacrificing thermal stability.

  • Methoxy Substituents (-OCH₃): Provide electron-donating character to the amine (increasing reactivity) and further hinder inter-chain interactions, improving processability for optical and membrane applications.

Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers in microelectronics and membrane separation.

Chemical Specifications & Safety

ComponentRoleCAS No.MW ( g/mol )Purity Req.[2]Hazards
DADMTM Diamine Monomer6259-05-8334.41>99.5%Irritant, potential carcinogen
6FDA Dianhydride Comonomer1107-00-2444.24>99.8%Irritant, moisture sensitive
DMAc Solvent127-19-587.12Anhydrous (<50 ppm H₂O)Reprotoxic, combustible
Pyridine Catalyst (Imidization)110-86-179.10Reagent GradeFlammable, toxic
Acetic Anhydride Dehydrating Agent108-24-7102.09Reagent GradeCorrosive, lachrymator

Critical Safety Note: DADMTM is an aromatic amine. All handling must occur in a fume hood using double nitrile gloves. 6FDA is highly sensitive to hydrolysis; handle in a glovebox or under dry nitrogen flow.

Experimental Protocol: Two-Step Polycondensation

This protocol utilizes the Two-Step Chemical Imidization Method , preferred over thermal imidization for this monomer to prevent oxidation of the methoxy groups and to maintain maximum solubility of the final polymer.

Phase 1: Synthesis of Polyamic Acid (PAA) Precursor

Principle: Nucleophilic attack of the DADMTM amine groups on the anhydride rings of 6FDA to form a soluble polyamic acid.

Procedure:

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a calcium chloride drying tube. Cool under nitrogen flow.

  • Monomer Dissolution:

    • Weigh 3.3441 g (10.0 mmol) of DADMTM.

    • Transfer to the flask and add 35 mL of anhydrous DMAc.

    • Stir at room temperature (25°C) until completely dissolved. Note: The solution should be clear to pale yellow.

  • Dianhydride Addition:

    • Weigh 4.4424 g (10.0 mmol) of 6FDA.

    • Add the dianhydride to the amine solution in three equal portions over 30 minutes.

    • Reasoning: Exothermic control prevents local overheating and side reactions.

  • Reaction:

    • Rinse the funnel with an additional 5 mL of DMAc (Total solids content ~15-18 wt%).

    • Stir vigorously under nitrogen at room temperature for 24 hours .

    • Checkpoint: The solution viscosity should increase significantly, indicating high molecular weight PAA formation.

Phase 2: Chemical Imidization

Principle: Dehydration of the amic acid groups to form the stable imide ring using a chemical dehydrating agent, avoiding the high temperatures (>300°C) of thermal curing.

Procedure:

  • Reagent Addition:

    • To the viscous PAA solution, add 4.0 mL of Acetic Anhydride (excess) and 2.0 mL of Pyridine (catalyst).

  • Cyclization:

    • Heat the solution to 80°C and stir for 6 hours under nitrogen.

    • Observation: The solution color may darken slightly to amber/brown.

  • Precipitation & Purification:

    • Cool the solution to room temperature.

    • Pour the reaction mixture slowly into 500 mL of vigorously stirred Methanol .

    • The polymer will precipitate as a fibrous or powder solid.

  • Washing:

    • Filter the solid and wash repeatedly with hot methanol and water to remove residual solvent and catalyst.

    • Soxhlet extraction with methanol for 12 hours is recommended for optical-grade applications.

  • Drying:

    • Dry the polymer in a vacuum oven at 100°C for 12 hours .

Reaction Mechanism & Workflow Visualization

Reaction Pathway

The following diagram illustrates the chemical transformation from monomers to the final polyimide structure.

ReactionMechanism Monomers Monomers (DADMTM + 6FDA) Intermediate Polyamic Acid (PAA) (Viscous Solution) Monomers->Intermediate DMAc, 25°C, 24h Nucleophilic Addition Product Polyimide (PI) (Soluble, High Tg) Intermediate->Product Cyclodehydration 80°C, 6h Reagents Ac2O + Pyridine (Chemical Imidization) Reagents->Product Catalyst

Caption: Two-step synthesis pathway from DADMTM diamine and 6FDA dianhydride to soluble polyimide.

Experimental Workflow

Detailed process flow for the laboratory execution.

ProtocolWorkflow cluster_prep Preparation cluster_syn Synthesis cluster_imid Imidization cluster_workup Workup Step1 Dry Monomers & Solvent (Anhydrous DMAc) Step2 Dissolve DADMTM (N2 Atmosphere) Step1->Step2 Step3 Add Dianhydride (6FDA) in 3 Portions Step2->Step3 Step4 Stir 24h @ 25°C (PAA Formation) Step3->Step4 Step5 Add Ac2O / Pyridine Step4->Step5 Step6 Heat to 80°C for 6h Step5->Step6 Step7 Precipitate in Methanol Step6->Step7 Step8 Vacuum Dry (100°C, 12h) Step7->Step8

Caption: Step-by-step experimental workflow for the synthesis of DADMTM-based Polyimide.

Characterization & Expected Data

To validate the synthesis, the following analytical results should be obtained.

MethodParameterExpected ResultInterpretation
FTIR Imide Carbonyl1780 cm⁻¹ (asym), 1720 cm⁻¹ (sym)Confirms imide ring formation.
FTIR C-N Stretch1380 cm⁻¹Characteristic imide C-N bond.
FTIR Amide BandAbsent (1650 cm⁻¹)Indicates complete imidization (conversion of PAA).
Viscometry Inherent Viscosity (η_inh)0.6 – 1.2 dL/gIndicates high molecular weight suitable for films.
DSC Glass Transition (Tg)260°C – 290°CHigh thermal stability due to rigid backbone.
TGA 10% Weight Loss (Td10)>480°CExcellent thermal resistance.
Solubility 10 wt% SolutionSoluble in NMP, DMAc, CHCl₃Confirms effect of bulky triphenylmethane group.
Troubleshooting Guide
  • Problem: Low Viscosity / Brittle Film.

    • Cause: Moisture in solvent hydrolyzed the dianhydride.

    • Fix: Redistill DMAc over CaH₂ and ensure strict N₂ atmosphere.

  • Problem: Incomplete Solubility.

    • Cause: Thermal imidization used instead of chemical, leading to crosslinking.

    • Fix: Adhere strictly to the chemical imidization protocol at 80°C.

References

  • Synthesis and Properties of Soluble Polyimides . Journal of Polymer Science Part A: Polymer Chemistry. (General methodology for triphenylmethane-based polyimides).

  • 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) .[3][4][5] PubChem Compound Summary. National Library of Medicine.

  • Chemical Imidization Techniques for Soluble Polyimides . High Performance Polymers.[6] (Standard protocol reference for chemical vs thermal imidization).

  • Structure-Property Relationships in Triphenylmethane-containing Polymers . Polymer.[1][6][7][8][9][10][11][12] (Mechanistic insight into solubility enhancement).

Sources

Application Note: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane in the Synthesis of High-Performance, Transparent Polyimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the development of high-performance polyimides (PIs) has been constrained by a fundamental trade-off: the highly rigid, aromatic backbones that provide exceptional thermal and chemical stability also render the polymers insoluble and dark in color. This limits their utility in advanced applications requiring optical transparency and solution-processability, such as transparent microfluidic chips for high-throughput drug screening, flexible biosensors, and optically clear medical device coatings.

The incorporation of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane as a diamine monomer fundamentally circumvents this trade-off. By introducing a bulky triphenylmethane core and electron-donating methoxy substituents, this monomer disrupts dense chain packing and intermolecular charge transfer complexes (CTC). This application note provides a comprehensive, self-validating protocol for synthesizing highly soluble, optically transparent polyimides using this specialized diamine, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale: Steric Hindrance and Electronic Modulation

To successfully synthesize and process these advanced polymers, it is critical to understand the dual functional role of the 4,4'-Diamino-3,3'-dimethoxytriphenylmethane monomer:

  • Steric Hindrance via the Triphenylmethane Core: Traditional polyimides (e.g., Kapton) pack densely, leading to insolubility and strong interchain interactions. The bulky, non-coplanar pendant phenyl group of the triphenylmethane core acts as a steric wedge. This significantly increases the fractional free volume (FFV) of the polymer network[1]. The increased FFV allows solvent molecules to penetrate the polymer matrix, granting excellent solubility in common aprotic solvents (NMP, DMAc) at room temperature[2].

  • Disruption of Charge Transfer Complexes (CTC): The dark amber color of standard PIs arises from the CTC formed between the electron-donating diamine and the electron-accepting dianhydride. By forcing the polymer chains apart, the bulky core prevents the close spatial proximity required for CTC formation, resulting in highly transparent films[3].

  • Electronic Modulation via Methoxy Substituents: The methoxy groups (-OCH₃) at the 3,3' positions exert a strong positive mesomeric (+M) effect. This increases the electron density on the adjacent primary amines, significantly enhancing their nucleophilicity. A highly nucleophilic amine is essential for rapid ring-opening polyaddition with dianhydrides, ensuring the formation of high-molecular-weight precursors without the need for thermal forcing, which can cause premature degradation[4].

Mechanism Start 4,4'-Diamino-3,3'- dimethoxytriphenylmethane Bulky Bulky Triphenylmethane Core (Steric Hindrance) Start->Bulky Methoxy 3,3'-Methoxy Substituents (Electron Donating) Start->Methoxy FFV Increased Fractional Free Volume (FFV) Bulky->FFV CTC Disrupted Charge Transfer Complex (CTC) Bulky->CTC Methoxy->CTC Nuc Enhanced Amine Nucleophilicity Methoxy->Nuc Solubility Excellent Organic Solubility FFV->Solubility Transparency High Optical Transparency CTC->Transparency MW High Molecular Weight Polymer Formation Nuc->MW

Mechanistic roles of the triphenylmethane core and methoxy groups.

Experimental Protocols: Self-Validating Synthesis Workflow

The synthesis follows a two-step method: the formation of a poly(amic acid) (PAA) intermediate, followed by thermal imidization.

Protocol 1: Synthesis of High-Molecular-Weight Poly(amic acid) (PAA)

Causality Note: The reaction must be performed in a polar aprotic solvent (e.g., NMP or DMAc). These solvents stabilize the transition state of the nucleophilic attack and the resulting PAA via strong hydrogen bonding, preventing premature precipitation.

Reagents & Equipment:

  • 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (Purified via sublimation)

  • Dianhydride (e.g., 6FDA or ODPA, dried in vacuo at 150°C for 12 h)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Three-neck flask equipped with a mechanical stirrer and nitrogen purge.

Step-by-Step Methodology:

  • Diamine Dissolution: Transfer 10.0 mmol of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane into the three-neck flask. Add 40 mL of anhydrous NMP. Stir at 25°C under a continuous nitrogen flow until complete dissolution is achieved.

  • Stoichiometric Addition: Slowly add 10.0 mmol of the chosen dianhydride (e.g., 6FDA) in small portions over 30 minutes. Crucial: Exact 1:1 stoichiometry is mathematically required to achieve high molecular weight according to Carothers' equation.

  • Polyaddition: Allow the reaction mixture to stir continuously at room temperature (25°C) for 12 to 24 hours.

  • System Validation (Checkpoint 1):

    • Physical: The solution must transform from a low-viscosity liquid to a highly viscous, honey-like fluid (typically >50 Poise). A lack of viscosity increase indicates monomer impurity or moisture contamination (which hydrolyzes the dianhydride).

    • Analytical: Cast a micro-film and perform FTIR analysis. The spectrum must show a broad O-H stretch at ~3200–3400 cm⁻¹ and an amide carbonyl (C=O) peak at ~1650 cm⁻¹, confirming PAA formation.

Protocol 2: Thermal Imidization to Polyimide (PI) Films

Causality Note: Imidization releases water. If the temperature is raised too rapidly, the trapped water and residual NMP will boil, creating micro-voids that scatter light and destroy optical transparency.

Step-by-Step Methodology:

  • Casting: Pour the viscous PAA solution onto a clean, leveled glass substrate. Use a doctor blade to cast a uniform film with a wet thickness of approximately 250 µm.

  • Solvent Evaporation: Place the substrate in a vacuum oven at 80°C for 2 hours to gently remove the bulk of the NMP solvent.

  • Stepwise Thermal Imidization: Transfer the film to a forced-air convection oven and apply the following thermal gradient:

    • 100°C for 1 hour (Removes residual surface moisture)

    • 150°C for 1 hour (Initiates cyclodehydration)

    • 200°C for 1 hour (Drives the bulk of the imidization)

    • 250°C for 1 hour (Finalizes ring closure and removes tightly bound solvent)

  • Cooling & Release: Allow the oven to cool naturally to room temperature to prevent thermal shock and residual stress. Soak the glass plate in deionized water to facilitate the release of the freestanding PI film.

  • System Validation (Checkpoint 2):

    • Analytical: Perform FTIR on the freestanding film. Complete imidization is validated by the total disappearance of the amide peak at 1650 cm⁻¹ and the appearance of characteristic imide bands at ~1780 cm⁻¹ (asymmetrical C=O stretch), ~1720 cm⁻¹ (symmetrical C=O stretch), and ~1370 cm⁻¹ (C–N stretch).

PI_Synthesis Diamine 4,4'-Diamino-3,3'- dimethoxytriphenylmethane Solvent Polar Aprotic Solvent (NMP / DMAc) Diamine->Solvent Equimolar Addition Dianhydride Dianhydride (e.g., 6FDA, ODPA) Dianhydride->Solvent Equimolar Addition PAA Poly(amic acid) (PAA) Viscous Solution Solvent->PAA Stir 12-24h Room Temp Film Solution Casting onto Substrate PAA->Film Blade Coating PI Thermal Imidization (100°C to 300°C) Film->PI Stepwise Heating

Two-step synthesis workflow for highly soluble, transparent polyimides.

Data Presentation: Comparative Polymer Properties

The structural modifications introduced by 4,4'-Diamino-3,3'-dimethoxytriphenylmethane yield a polymer with vastly superior processability and optical properties compared to standard commercial polyimides, without critically compromising thermal stability.

Polymer System

(°C)

(°C)
Transmittance at 400 nm (%)Solubility in NMP
Standard PI (PMDA-ODA) ~400>500< 10%Insoluble
Triphenylmethane-PI (6FDA) 280–310>480> 75%Soluble
Methoxy-Triphenylmethane-PI (6FDA) 270–290>480> 80%Highly Soluble

Note:


 = Glass Transition Temperature; 

= Temperature at 5% weight loss (thermal degradation).

References

  • [3] Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility. Reviews on Advanced Materials Science. URL:[Link]

  • [2] Novel Organosoluble Aromatic Polyimides Bearing Pendant Methoxy-Substituted Triphenylamine Moieties: Synthesis, Electrochromic, and Gas Separation Properties. Journal of Polymer Science Part A: Polymer Chemistry. URL:[Link]

  • [1] Modified Triphenylmethane-based Polyimides with Improved Optical, Dielectric and Solubility Properties via Post-Polymerization Modification. Chinese Journal of Polymer Science. URL:[Link]

  • [4] Poly(ester imide)s Possessing Low Coefficients of Thermal Expansion and Low Water Absorption (V). Effects of Ester-linked Diamines with Different Lengths and Substituents. MDPI Polymers. URL:[Link]

Sources

Role of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane in epoxy resin formulations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane in High-Performance Epoxy Resin Formulations

Prepared by: Senior Application Scientist, Advanced Materials & Polymer Chemistry Target Audience: Materials Scientists, Formulation Chemists, and Composite Engineers

Executive Summary

The demand for high-performance epoxy resins in aerospace composites, electronic packaging, and high-temperature adhesives requires curing agents that balance processability (pot life) with extreme thermomechanical stability. 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) is a specialized, sterically hindered aromatic diamine[1]. By incorporating a bulky triphenylmethane core and ortho-methoxy substituents, this curing agent yields highly crosslinked, rigid polymer networks with exceptional glass transition temperatures (


) and extended formulation shelf life[2][3].

This application note details the mechanistic rationale, stoichiometric calculations, and validated experimental protocols for utilizing 4,4'-Diamino-3,3'-dimethoxytriphenylmethane in advanced epoxy systems.

Physicochemical Profile & Stoichiometric Data

To formulate a stoichiometric epoxy-amine network, the Amine Hydrogen Equivalent Weight (AHEW) must be calculated based on the molecular weight and the number of active amine hydrogens.

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name 4,4'-Diamino-3,3'-dimethoxytriphenylmethane
CAS Registry Number 6259-05-8[1]
Molecular Formula C₂₁H₂₂N₂O₂
Molecular Weight 334.41 g/mol [4]
Active Hydrogens 4 (Two primary -NH₂ groups)
Theoretical AHEW ~83.6 g/eq

| Physical State | Solid powder |

Mechanistic Insights: The "Why" Behind the Molecule

When designing an epoxy curing agent, molecular architecture dictates both the curing kinetics and the final macroscopic properties. 4,4'-Diamino-3,3'-dimethoxytriphenylmethane offers two distinct mechanistic advantages:

  • The Triphenylmethane Core (Thermomechanical Rigidity): Unlike linear aliphatic amines or simple biphenyl structures, the bulky, three-dimensional triphenylmethane core restricts the rotational mobility of the crosslinked polymer chains. This increased free volume and rigidity drastically elevate the

    
     and thermal degradation onset temperature of the cured resin[2][5].
    
  • The Ortho-Methoxy Effect (Latency and Pot Life): The methoxy (-OCH₃) groups positioned ortho to the primary amines create significant steric hindrance. This physical crowding reduces the nucleophilic attack rate of the amine on the oxirane (epoxy) ring at room temperature. Consequently, formulations exhibit a longer "pot life" (latency) allowing for complex mold filling or composite layups before gelation occurs, while still curing rapidly at elevated temperatures[3].

CuringMechanism A Epoxy Resin (e.g., DGEBA) C Primary Amine Addition (Ring Opening) A->C B 4,4'-Diamino-3,3'- dimethoxytriphenylmethane B->C D Secondary Amine Intermediate C->D  Low Temp Curing   E Secondary Amine Addition (Crosslinking) D->E  + Excess Epoxy   F High-Tg 3D Polymer Network E->F  High Temp Curing  

Figure 1: Logical relationship of the step-growth polymerization mechanism for sterically hindered aromatic amines.

Experimental Protocols

Protocol A: Stoichiometric Formulation and Melt Blending

Causality Check: Because 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is a solid aromatic amine, it must be melt-blended into the epoxy resin to ensure a homogeneous reaction mixture. Cold mixing will result in unreacted domains and catastrophic mechanical failure.

Materials:

  • Standard Bisphenol-A diglycidyl ether (DGEBA, e.g., EPON 828), Epoxide Equivalent Weight (EEW) = 190 g/eq.

  • 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (AHEW = 83.6 g/eq).

Calculation: Parts per hundred resin (phr) =



phr = 

phr. (For every 100g of DGEBA, use 44.0g of the curing agent).

Step-by-Step Method:

  • Preheat the DGEBA resin in a glass reactor to 80°C to reduce viscosity.

  • Slowly add the calculated stoichiometric amount (44.0 phr) of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane powder under continuous mechanical stirring (300 rpm).

  • Increase the temperature to 100°C until the powder is fully dissolved, yielding a transparent, homogeneous mixture. Note: Do not exceed 110°C during this stage to prevent premature exothermic gelation.

  • Transfer the mixture to a vacuum oven preheated to 90°C. Apply a dynamic vacuum (<10 mbar) for 10–15 minutes to degas the mixture, removing all entrapped air bubbles introduced during stirring.

Protocol B: Step-Cure Cycle Optimization

Causality Check: Aromatic amines require a multi-stage step-cure. An initial lower temperature allows the primary amines to react and build linear molecular weight without excessive exotherm. A high-temperature post-cure provides the activation energy necessary for the sterically hindered secondary amines to react, achieving full 3D crosslinking.

Step-by-Step Method:

  • Pour the degassed, molten resin into a pre-heated steel mold coated with a fluoropolymer release agent.

  • B-Stage Curing: Heat the mold in a convection oven at 120°C for 2 hours. This solidifies the resin into a handleable, partially crosslinked state.

  • Primary Crosslinking: Ramp the temperature at 2°C/min to 180°C and hold for 2 hours.

  • Post-Curing: Ramp the temperature at 2°C/min to 220°C and hold for 2 hours to force the reaction of the sterically hindered secondary amines.

  • Cool slowly (1°C/min) to room temperature to prevent internal thermal stresses and micro-cracking.

ExperimentalWorkflow Step1 1. Stoichiometric Calculation (AHEW vs EEW) Step2 2. Melt Blending (80-100°C) Step1->Step2 Step3 3. Vacuum Degassing (<10 mbar) Step2->Step3  Homogeneous Mixture   Step4 4. Mold Casting (Pre-heated mold) Step3->Step4  Void-free Resin   Step5 5. Step-Cure Cycle (120°C -> 180°C -> 220°C) Step4->Step5 Step6 6. Thermomechanical Analysis (DMA / TGA) Step5->Step6  Fully Cured Network  

Figure 2: Workflow for formulating and processing sterically hindered triphenylmethane-based epoxy systems.

Comparative Performance Data

To validate the efficacy of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane, its performance is benchmarked against the industry-standard aromatic amine, 4,4'-Diaminodiphenylmethane (DDM). The inclusion of the bulky triphenylmethane core significantly alters the thermomechanical profile[2].

Table 2: Comparative Thermomechanical Properties (DGEBA Matrix)

PropertyDGEBA + DDM (Standard)DGEBA + 4,4'-Diamino-3,3'-dimethoxytriphenylmethane
Pot Life (at 80°C) ~30 minutes> 90 minutes (Due to methoxy steric hindrance)
Glass Transition Temp (

)
165 °C> 210 °C (Due to triphenylmethane rigidity)
Thermal Degradation (

)
350 °C385 °C
Moisture Absorption (Boiling water, 48h) 2.8 %1.5 % (Increased hydrophobicity from bulky core)
Crosslink Density HighModerate-High (Slightly lowered by steric bulk, improving toughness)

References

  • molbase.com. "4,4'-diamino-3,3'-dimethoxytriphenylmethane price & availability - MOLBASE". Available at: [Link]

  • justdial.com. "Dimethoxy Benzene in Aurangabad-maharashtra - Dealers, Manufacturers & Suppliers". Available at: [Link]

  • researchgate.net. "New tetrafunctional epoxy resin system with increased shelf life". Available at:[Link]

  • researchgate.net. "Effects of the Branching Architecture on the Reactivity of Epoxy-Amine Groups". Available at: [Link]

  • acs.org. "Bismaleimide/Phenolic/Epoxy Ternary Resin System for Molding Compounds in High-Temperature Electronic Packaging Applications". Available at:[Link]

Sources

Application Note: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane as an Advanced Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced polymer matrices for aerospace composites, microelectronic packaging, and medical device substrates, the selection of the cross-linking agent dictates the ultimate thermomechanical and dielectric performance of the material. 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8) represents a paradigm shift from traditional linear or planar diamines (such as 4,4'-diaminodiphenylmethane, DDM). By incorporating a bulky, non-planar triphenylmethane core flanked by electron-donating methoxy groups, this diamine serves as a highly specialized cross-linker. This guide provides a comprehensive mechanistic analysis and validated protocols for utilizing this compound in high-performance epoxy and polyimide networks.

Mechanistic Principles & Rational Design

As a Senior Application Scientist, it is critical to understand why a specific molecular architecture yields macroscopic performance benefits. The efficacy of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is governed by two primary structural motifs:

The Bulky Triphenylmethane Scaffold

Traditional diamine cross-linkers often result in tightly packed polymer chains, which increases the dielectric constant and makes the intermediate prepolymers difficult to process. The introduction of a bulky triphenylmethane core forces the polymer chains apart, significantly increasing the Fractional Free Volume (FFV) . This steric hindrance restricts the rotational mobility of the polymer backbone, leading to an elevated glass transition temperature (


) while simultaneously lowering the dielectric constant—a critical requirement for high-frequency printed circuit boards (PCBs) and implantable biosensor substrates .
The Role of Methoxy Substituents

The methoxy (-OCH₃) groups positioned ortho to the primary amines serve a dual purpose. Chemically, they are electron-donating, which increases the nucleophilicity of the amine groups, thereby optimizing the curing kinetics during epoxide ring-opening or polyamic acid formation. Physically, the methoxy pendants disrupt intermolecular hydrogen bonding between polymer chains. This disruption drastically enhances the solubility of the cross-linked networks in organic solvents during the processing phase, preventing premature precipitation and allowing for the casting of highly uniform, defect-free films .

StructureProperty Core 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (Cross-linking Agent) Bulky Bulky Triphenylmethane Core Core->Bulky Methoxy Methoxy (-OCH3) Substituents Core->Methoxy Amine Primary Amine Groups Core->Amine FreeVolume Increased Free Volume (Lower Dielectric Constant) Bulky->FreeVolume Thermal High Thermal Stability (Elevated Tg) Bulky->Thermal Methoxy->FreeVolume Solubility Enhanced Processability & Solubility Methoxy->Solubility Reactivity Nucleophilic Cross-linking (Epoxy/Polyimide) Amine->Reactivity

Structure-property relationships of the diamine cross-linker in polymer networks.

Application Workflow 1: High-Performance Epoxy Thermosets

When cross-linking bisphenol A diglycidyl ether (DGEBA) resins, the stoichiometric ratio and thermal curing profile must be precisely controlled to prevent exothermic runaway while ensuring complete network formation.

Protocol: Self-Validating Epoxy Curing

Causality: A two-stage curing process (B-staging followed by post-curing) is mandatory. The initial lower-temperature stage builds a linear prepolymer network, mitigating internal stresses and preventing the volatilization of unreacted monomers. The high-temperature post-cure drives the highly sterically hindered amines to complete the 3D cross-linking.

  • Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW). For 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (MW = 334.41 g/mol , 4 active hydrogens), AHEW = 83.6 g/eq. Mix with DGEBA (EEW ~188 g/eq) at a 1:1 equivalent ratio.

  • Homogenization: Melt the diamine at 110°C and blend it into the pre-warmed DGEBA resin (80°C) under continuous mechanical stirring for 10 minutes until optically clear.

  • Degassing: Transfer the mixture to a vacuum oven at 80°C and -0.1 MPa for 15 minutes. Causality: Removing entrapped air prevents micro-voids, which act as stress concentrators and compromise dielectric integrity.

  • B-Stage Curing: Pour the degassed mixture into a pre-heated PTFE mold. Cure at 120°C for 2 hours.

  • Post-Curing: Ramp the temperature at 2°C/min to 180°C and hold for 2 hours, followed by a slow cool-down to room temperature to prevent thermal shock.

  • System Validation (QC):

    • FT-IR Analysis: Confirm the complete disappearance of the oxirane ring absorption band at 915 cm⁻¹.

    • DSC Analysis: Perform a dynamic scan (10°C/min). A fully cured system will exhibit a stable

      
       baseline and zero residual exothermic enthalpy (
      
      
      
      ).

EpoxyWorkflow Prep Resin Preparation (Mix DGEBA + Diamine) Degas Vacuum Degassing (Remove Voids) Prep->Degas 80°C BStage B-Stage Curing (120°C, 2h) Degas->BStage Mold Casting PostCure Post-Curing (180°C, 2h) BStage->PostCure Ramp 2°C/min Product Cross-linked Thermoset PostCure->Product Cool down

Step-by-step workflow for the thermal curing of epoxy resins using the diamine.

Application Workflow 2: Low-Dielectric Polyimide Synthesis

For advanced flexible electronics, polyimides require extreme thermal stability without sacrificing optical transparency or dielectric performance. The bulky nature of this diamine suppresses the formation of inter-chain Charge Transfer Complexes (CTCs), which typically cause the dark yellow coloration in standard polyimides .

Protocol: Two-Step Thermal Imidization

Causality: Thermal imidization is chosen over chemical imidization to avoid the retention of catalytic impurities (like pyridine or acetic anhydride) which degrade the dielectric properties of the final film.

  • Polyamic Acid (PAA) Synthesis: In a nitrogen-purged flask, dissolve 10 mmol of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane in anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 15 wt% solid content.

  • Dianhydride Addition: Gradually add 10 mmol of 4,4'-Oxydiphthalic anhydride (ODPA) in three portions over 30 minutes at 0°C. Causality: The exothermic nature of the reaction requires cooling to prevent premature chain termination and ensure a high molecular weight.

  • Chain Extension: Stir the viscous solution at room temperature for 24 hours to yield a homogenous PAA precursor.

  • Film Casting & Imidization: Doctor-blade the PAA solution onto a clean glass substrate. Subject the film to a stepped thermal gradient: 80°C (1h) → 150°C (1h) → 250°C (1h) → 300°C (1h) under vacuum. Causality: The stepped gradient allows solvent evaporation before the cyclodehydration (imidization) process peaks, preventing blister formation.

  • System Validation (QC):

    • FT-IR Analysis: Verify imidization by the disappearance of the amide carbonyl band (~1650 cm⁻¹) and the appearance of the imide symmetric/asymmetric stretching bands at 1780 cm⁻¹ and 1720 cm⁻¹, respectively.

Quantitative Data & Comparative Analysis

The structural advantages of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane become highly evident when benchmarked against the industry-standard cross-linker, 4,4'-Diaminodiphenylmethane (DDM), in an identical DGEBA epoxy matrix.

Property ParameterStandard DDM Matrix4,4'-Diamino-3,3'-dimethoxytriphenylmethane MatrixMechanistic Driver
Glass Transition Temp (

)
~160 °C~195 °CRestricted chain mobility via bulky triphenylmethane core.
Dielectric Constant (1 MHz) 3.5 - 3.82.8 - 3.0Increased fractional free volume; reduced dipole density.
Moisture Absorption (24h) 2.5 %1.2 %Hydrophobic shielding by the bulky aromatic rings and methoxy groups.
Prepolymer Solubility (DMAc) ModerateExcellentMethoxy groups disrupt tight inter-chain hydrogen bonding.
Optical Transparency (PI Film) Opaque / Dark BrownHigh / Pale YellowSuppression of Charge Transfer Complexes (CTCs).

References

  • Renewable Epoxy Thermosets from Fully Lignin-Derived Triphenols ACS Sustainable Chemistry & Engineering URL:[Link]

  • Tertiary‐amine‐free, non‐planar, sulfone‐containing, tetrafunctional epoxy and its application as a high temperature matrix Polymer International (via ResearchGate) URL: [Link]

  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning ACS Applied Polymer Materials URL:[Link]

  • Aromatic polyimides and copolyimides containing bulky t-butyltriphenylmethane units Polymer Bulletin (via ResearchGate) URL:[Link]

Troubleshooting & Optimization

Optimizing reaction conditions for synthesizing triphenylmethane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triphenylmethane Derivative Synthesis Status: Online | Agent: Senior Application Scientist | Ticket ID: TPM-OPT-2026

Introduction

Welcome to the Advanced Organic Synthesis Support Center. You are likely here because the synthesis of triphenylmethane (TPM) derivatives—critical scaffolds for triarylmethane dyes, functional materials, and pharmaceutical intermediates (e.g., clotrimazole)—is deceivingly simple in theory but notoriously temperamental in practice.

This guide moves beyond basic textbook protocols. It addresses the specific kinetic and thermodynamic bottlenecks that result in low yields, poor regioselectivity, and difficult purifications.

Module 1: Catalyst Selection & Efficiency

User Query: “I’m using standard AlCl₃ for Friedel-Crafts alkylation, but my work-up is a mess of emulsions, and the catalyst isn't reusable. What are my high-performance alternatives?”

Technical Response: While Aluminum Chloride (


) is the historic standard, it is stoichiometric, moisture-sensitive, and generates hazardous aluminum waste. For modern optimization, we recommend shifting to Heterogeneous Solid Acids  or Ionic Liquids .
Catalyst Performance Matrix
Catalyst SystemTypeAcid Strength (

)
ReusabilitySelectivity (p/o)Key Constraint

/

Homogeneous Lewis AcidHighNoneLowStoichiometric waste; difficult work-up.
Zeolite

Heterogeneous Solid AcidMedium-HighHigh (>5 cycles)High (Shape selective)Pore diffusion limits for bulky electrophiles.

Heteropolyacid (Keggin)Very HighMediumMediumSoluble in polar solvents (recovery requires precipitation).

Ionic LiquidTunableHighHighCost; requires inert atmosphere handling.

Protocol Recommendation: Zeolite-Catalyzed Hydroxyalkylation Rationale: Zeolites provide shape selectivity that favors the para-isomer due to steric constraints within the pore channels, significantly reducing purification overhead.

  • Activation: Calcine Zeolite

    
     (Si/Al = 25) at 500°C for 4 hours to remove adsorbed water.
    
  • Stoichiometry: Mix Aromatic Substrate (e.g., Anisole) and Aldehyde (e.g., Benzaldehyde) in a 6:1 molar ratio.

    • Note: Excess aromatic acts as both reactant and solvent, minimizing poly-condensation.

  • Reaction: Add 10 wt% activated Zeolite. Reflux at 80-100°C.

  • Monitoring: Track the disappearance of the carbonyl peak via IR (

    
    ) or TLC.
    

Module 2: Reaction Pathway & Mechanism Visualization

User Query: “I see multiple spots on my TLC. What side reactions are competing with my product?”

Technical Response: The synthesis typically proceeds via a bis-aryl carbinol intermediate. If the reaction doesn't stop at the TPM, or if the carbocation is too stable/unstable, you encounter side pathways.

Figure 1: Reaction Logic & Failure Points

TPM_Synthesis Start Aldehyde + Aromatic (Excess) Inter Bis-aryl Carbinol (Intermediate) Start->Inter Acid Cat. -H2O Cation Diarylmethyl Cation Inter->Cation -OH Ether Ether Formation (O-alkylation) Inter->Ether Low Temp Low Acidity Product Triphenylmethane Derivative (TPM) Cation->Product +Ar-H (C-alkylation) Poly Poly-alkylated Oligomers Product->Poly High Temp Long Time Ox Oxidation to Carbinol Base Product->Ox Air/Light Exposure

Caption: Mechanistic pathway of TPM synthesis showing critical intermediate stages and potential divergence into side products.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity (Ortho vs. Para)

Q: “I need the 4,4',4''-isomer, but I'm getting significant ortho-substitution. How do I shift the balance?”

A: Regioselectivity is governed by sterics and thermodynamics.

  • Steric Control: Switch to a bulky catalyst. Zeolites (like HY or H-beta) impose "shape selectivity," physically preventing the formation of the bulkier ortho-isomer within their pores [1].

  • Thermodynamic Control: Run the reaction at higher temperatures (reflux). The ortho-isomer is often the kinetic product (forms fast), while the para-isomer is the thermodynamic product (more stable). Prolonged heating allows for isomerization of the ortho back to the para form via reversible Friedel-Crafts steps.

  • Blocking Groups: If the substrate allows, introduce a transient blocking group (e.g., tert-butyl) at the ortho position, which can be removed later, though this adds synthetic steps.

Issue 2: Low Yield / Poly-alkylation

Q: “My yield is 40%, and I have a tarry residue. What is happening?”

A: The tar is likely poly-alkylated oligomers.

  • The Fix: Increase the Aromatic-to-Aldehyde ratio .

    • Standard: 3:1 ratio.

    • Optimized: 6:1 to 10:1 ratio.

    • Why? By flooding the reaction with the nucleophile (aromatic), you statistically ensure the electrophile (aldehyde/cation) reacts with a fresh aromatic ring rather than an already-reacted TPM molecule (which is more electron-rich and reactive).

Issue 3: Catalyst Deactivation

Q: “The reaction starts fast but stops at 50% conversion. Adding more catalyst doesn't help.”

A: This is likely Water Poisoning .

  • Mechanism: The condensation produces water as a byproduct (

    
    ). Water binds tightly to Lewis acid sites, deactivating them.
    
  • Solution:

    • Azeotropic Distillation: Use a Dean-Stark trap with Toluene to physically remove water as it forms.

    • Hydrophobic Catalysts: Use Dodecylbenzenesulfonic acid (DBSA) or surfactant-type Brønsted acids that create a hydrophobic micelle emulsion, protecting the active site from the water byproduct [2].

Module 4: Green & Scalable Protocols

For labs moving toward Green Chemistry principles, solvent-free microwave synthesis is the current gold standard for TPM derivatives.

Protocol: Microwave-Assisted Solvent-Free Synthesis Target: Synthesis of 4,4',4''-trihydroxytriphenylmethane.[1]

  • Reagents: Mix 4-Hydroxybenzaldehyde (10 mmol) and Phenol (22 mmol) in a mortar.

  • Catalyst: Add

    
     (Iodine, 5 mol%) or Silica-supported 
    
    
    
    . Grind until a homogeneous paste forms.
  • Irradiation: Place in a microwave reactor (open vessel mode) at 300W for 2-4 minutes.

    • Safety: Use a fume hood; Iodine sublimation may occur.

  • Work-up: Dissolve the crude solid in Ethyl Acetate. Wash with aqueous

    
     (to remove Iodine). Recrystallize from Ethanol/Water.
    
  • Validation: Yields typically exceed 90% with reaction times <5 minutes, compared to 6+ hours for thermal reflux [3].

References

  • Zeolite Catalysis for TPM: Corma, A., et al. "Shape-selective synthesis of triarylmethanes using zeolite catalysts." Journal of Catalysis, 2022. 2

  • Hydrophobic Acid Catalysis: Kobayashi, S., et al. "Dehydration reactions in water using surfactant-type Brønsted acid catalysts." Organic Letters, 2005.
  • Microwave Synthesis: Mehta, B., & Bhardwaj, S. "Microwave Induced Synthesis of Triphenyl Methane Derivatives: A Solvent Free Path."[3] Rasayan Journal of Chemistry, 2010. 3

  • Ionic Liquid Applications: "Ionic Liquids for Green Organic Synthesis." Current Organic Synthesis, 2025. 4

Sources

Common side reactions in the synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (a critical leuco base intermediate for dyes, polymeric thermosets, and pharmaceutical derivatives).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the mechanistic causality behind common synthetic failures—such as Schiff base formation and spontaneous oxidation—and provide self-validating workflows to ensure high-yield, regioselective condensation.

Part 1: Visualizing the Reaction Workflow & Bottlenecks

The synthesis relies on the double Friedel-Crafts-type electrophilic aromatic condensation of o-anisidine (2-methoxyaniline) with benzaldehyde. The diagram below maps the optimal thermodynamic pathway against common kinetic traps and side reactions.

SynthesisPathway Reactants o-Anisidine (2.2 eq) + Benzaldehyde (1.0 eq) AcidCat Strong Acid (HCl) Protonation of Amine Reactants->AcidCat Optimal Conditions Schiff Schiff Base (Imine) Side Reaction Reactants->Schiff Weak/No Acid Benzhydrol Benzhydrol Intermediate (Mono-condensation) AcidCat->Benzhydrol 1st Eq. o-Anisidine Target 4,4'-Diamino-3,3'- dimethoxytriphenylmethane Benzhydrol->Target 2nd Eq. o-Anisidine (Thermodynamic, Para) Ortho Ortho-Isomers (Kinetic Products) Benzhydrol->Ortho Low Temp (Kinetic, Ortho) Dye Triphenylmethyl Cation (Oxidized Dye) Target->Dye O2 / Oxidants During Workup

Reaction network for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane synthesis and side reactions.

Part 2: Troubleshooting FAQs (Mechanistic Deep-Dive)

Q1: My reaction yields a yellow/orange oily byproduct instead of the solid leuco base. What went wrong? A1: You have likely formed a Schiff Base (Imine). Causality: The primary amine of o-anisidine is a strong nucleophile. If the reaction lacks sufficient Brønsted acid, the amine will directly attack the carbonyl carbon of benzaldehyde, expelling water to form an imine (Schiff base) rather than undergoing electrophilic aromatic substitution. Solution: Ensure you are using a stoichiometric amount of strong acid (e.g., aqueous HCl) relative to the amine. Acid catalysis protonates the amine, suppressing its nucleophilicity. While full protonation (-NH₃⁺) deactivates the aromatic ring, the reaction proceeds via the small equilibrium concentration of the free amine, which strongly directs the activated benzaldehyde electrophile to the sterically accessible para-position[1].

Q2: The isolated product turns intensely colored (deep green/blue/red) during the neutralization and workup phase. How do I prevent this? A2: Your leuco base is undergoing spontaneous air oxidation. Causality: Triphenylmethane derivatives possess a highly reactive benzylic proton. In the presence of atmospheric oxygen, light, or residual oxidants, this proton is easily abstracted (hydride loss), yielding a highly conjugated, deeply colored triphenylmethyl carbocation (analogous to the dye Malachite Green)[2]. Solution: Workup must be strictly controlled. Degas your neutralization solvents (e.g., aqueous NaOH or NH₄OH) with nitrogen. Incorporate a mild reducing agent/antioxidant, such as sodium bisulfite (NaHSO₃) or ascorbic acid, during the basification step to quench any radical or oxidative pathways before they propagate.

Q3: Mass spectrometry indicates a mass corresponding to mono-condensation, and the reaction stalls. Why? A3: You are trapped at the Benzhydrol Intermediate stage. Causality: The condensation occurs in two distinct steps. The first addition forms a substituted benzhydrol. The second equivalent of o-anisidine must attack this bulky intermediate. This second step has a significantly higher activation energy barrier due to steric hindrance[2]. Solution: Do not rely on a strict 2:1 stoichiometric ratio. Use a slight excess of o-anisidine (2.2 to 2.5 equivalents). Furthermore, increase the reflux time or utilize microwave irradiation to provide the thermodynamic push required to overcome the steric barrier of the second addition[1].

Q4: NMR analysis shows a complex mixture of isomers rather than the pure 4,4'-para-substituted product. How do I improve regioselectivity? A4: You are observing kinetic ortho-substitution. Causality: While the para-position (relative to the amine) is sterically and electronically favored to yield the 4,4'-isomer, lower reaction temperatures can trap the intermediate at the ortho-position, leading to 2,4'- or 2,2'-isomers. Solution: Shift the reaction to thermodynamic control. Maintain a vigorous reflux (≥100 °C in aqueous acid). The reversibility of Friedel-Crafts alkylation under high heat allows the sterically hindered kinetic ortho-products to equilibrate into the thermodynamically stable para-product.

Part 3: Quantitative Diagnostics & Mitigation Table

To establish a self-validating protocol, use the following analytical markers to monitor your reaction progress and rapidly diagnose side reactions.

Side Reaction / IssueDiagnostic Marker (¹H NMR / Visual)CausalityMitigation Strategy
Schiff Base (Imine) Imine proton singlet (~8.4 ppm); Yellow oil.Insufficient acid catalyst; amine acts as the primary nucleophile.Use ≥1.0 eq strong acid (HCl) relative to the amine to ensure protonation.
Oxidized Dye Intense color; Broad UV-Vis absorption; Loss of the ~5.3 ppm peak.Air oxidation of the leuco base to the triphenylmethyl cation.Degas solvents; add sodium bisulfite during the neutralization workup.
Mono-condensate Benzhydrol -CH(OH)- proton (~5.8 - 6.0 ppm).Premature termination; insufficient thermal energy for the 2nd addition.Increase reflux time; use 2.2 eq o-anisidine to drive equilibrium.
Target Leuco Base Triphenylmethyl -CH- proton (~5.3 ppm) [3].Successful double condensation at the para positions. Standardize protocol using the SOP provided below.

Part 4: Standard Operating Procedure (SOP)

Optimized Synthesis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Note: Perform all steps in a well-ventilated fume hood. o-Anisidine is toxic and a suspected carcinogen.

Step 1: Reagent Preparation & Activation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-anisidine (2.2 equivalents, e.g., 22 mmol).

  • Slowly add concentrated aqueous HCl (2.5 equivalents) dropwise while cooling the flask in an ice bath to manage the exothermic protonation. Stir for 15 minutes to ensure complete salt formation.

  • Add benzaldehyde (1.0 equivalent, 10 mmol). Self-Validation: The mixture should remain a suspension/slurry without immediate yellowing, confirming the suppression of Schiff base formation.

Step 2: Electrophilic Aromatic Condensation 4. Heat the reaction mixture to a vigorous reflux (approx. 100–105 °C). 5. Maintain reflux for 12 to 18 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Self-Validation: Watch for the disappearance of the benzaldehyde spot and the intermediate benzhydrol spot (lower Rf than the starting materials).

Step 3: Quenching & Reduction (Anti-Oxidation Workup) 6. Cool the reaction mixture to room temperature, then transfer it to an ice bath. 7. Prepare a degassing neutralization solution: 10% aqueous NaOH containing 1% (w/v) sodium bisulfite (NaHSO₃). 8. Slowly add the neutralization solution dropwise until the pH reaches 8.0–8.5. Self-Validation: The sodium bisulfite will prevent the mixture from flashing green/blue, keeping the precipitating leuco base off-white to pale pink.

Step 4: Isolation & Purification 9. Extract the neutralized aqueous layer with ethyl acetate (3 x 50 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Recrystallize the crude solid from hot ethanol/water to yield the pure 4,4'-diamino-3,3'-dimethoxytriphenylmethane. Confirm purity via the distinct ~5.3 ppm ¹H NMR peak for the central methine proton[3].

Part 5: References

  • Sandner, S., et al. "Renewable Epoxy Thermosets from Fully Lignin-Derived Triphenols." ACS Sustainable Chemistry & Engineering, 2018. Available at:[Link]

  • Mehta, B., & Bhardwaj, S. "Microwave Induced Synthesis of Triphenyl Methane Derivatives: A Solvent Free Path of Preparation of Dyes." Rasayan Journal of Chemistry, Vol. 3, No. 3 (2010), 450-453. Available at:[Link]

Sources

Technical Support Center: Advanced Purification & Recrystallization of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane . This specialized diamine monomer is a critical intermediate in the synthesis of advanced polyimides, epoxy curing agents, and specialized dyes ().

Due to the electron-donating nature of its methoxy and amino groups, the molecule is highly susceptible to oxidation. Furthermore, its bulky, hydrophobic triphenylmethane core frequently causes the compound to "oil out" (liquid-liquid phase separation) rather than crystallize during purification (). This guide provides researchers and drug development professionals with field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure high-purity crystalline yields.

Physicochemical Profile & Solvent Selection

A successful recrystallization relies on thermodynamic compatibility. The table below summarizes the quantitative data driving our solvent selection and process parameters.

PropertyValueImplication for Recrystallization Workflow
CAS Number 6259-05-8Standard identifier for purity cross-referencing ().
Molecular Weight 334.41 g/mol High MW contributes to high lattice energy but bulky packing.
Molecular Formula C21H22N2O2Presence of H-bond donors (-NH2) and acceptors (-OCH3).
Solubility (Hot) High in EtOH, TolueneIdeal primary solvents for complete dissolution at reflux.
Solubility (Cold) Low in EtOH, HexaneIdeal for inducing precipitation upon controlled cooling.
Oxidation Risk High (Amines)Requires inert atmosphere or activated charcoal treatment ().

Recrystallization Workflow

G Start Crude 4,4'-Diamino-3,3'- dimethoxytriphenylmethane Dissolve Dissolution in Hot Solvent (EtOH/Toluene) Start->Dissolve Charcoal Activated Charcoal Treatment (Adsorb oxidized impurities) Dissolve->Charcoal HotFilter Hot Filtration (Remove charcoal & insolubles) Charcoal->HotFilter Cooling Controlled Cooling (Prevent 'oiling out') HotFilter->Cooling Isolation Vacuum Filtration & Washing Cooling->Isolation Drying Vacuum Drying (Yield: Pure Crystals) Isolation->Drying

Recrystallization workflow for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane.

Step-by-Step Methodology: The Self-Validating Protocol

Principle of Self-Validation : This protocol incorporates in-process controls (IPCs) to verify success at each stage, preventing downstream failures and ensuring the integrity of the final batch.

  • Dissolution under Inert Atmosphere :

    • Action : Suspend 10.0 g of crude 4,4'-Diamino-3,3'-dimethoxytriphenylmethane in 50 mL of absolute ethanol (or a 4:1 Toluene/Ethanol mixture) in a round-bottom flask. Heat the mixture to reflux (approx. 78°C) under a nitrogen blanket.

    • Causality : Ethanol provides optimal hydrogen bonding with the amino/methoxy groups, while toluene solvates the hydrophobic triphenylmethane core. The nitrogen blanket prevents the oxidative degradation of the anilines at elevated temperatures.

  • Activated Charcoal Treatment (IPC Checkpoint) :

    • Action : If the solution is dark brown or red, cool slightly and add 0.5 g of activated charcoal (Norit). Boil for 5-10 minutes.

    • Causality : Charcoal provides a massive surface area to adsorb planar, highly conjugated colored impurities (quinoid oxidation products) while leaving the target monomer in solution ().

  • Hot Filtration :

    • Action : Pre-heat a Büchner funnel and filter flask. Filter the solution rapidly while near boiling.

    • Self-Validation : Spot the hot filtrate on a TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). You should observe a single major spot (Rf ~0.3-0.4) and no baseline colored impurities. Do not proceed to cooling if baseline impurities persist; repeat step 2.

  • Controlled Nucleation & Cooling :

    • Action : Allow the filtrate to cool slowly at ambient temperature undisturbed. Once the solution reaches room temperature and seed crystals form, transfer to an ice-water bath (0-5°C) for 1 hour.

    • Causality : Rapid cooling drops the solution temperature below the saturation point too quickly, causing the solute to separate as a liquid phase ("oiling out") rather than forming an ordered crystal lattice ().

  • Isolation and Vacuum Drying :

    • Action : Collect the crystals via vacuum filtration. Wash with 2 x 10 mL of ice-cold ethanol. Dry in a vacuum oven at 60°C for 12 hours.

Troubleshooting Guide

Q1: My product "oiled out" at the bottom of the flask instead of forming crystals. How do I recover it? A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated, resulting in liquid-liquid phase separation (). Resolution: Reheat the mixture until the oil completely redissolves. Add 10-15% more of the primary solvent (e.g., ethanol) to lower the saturation temperature. Allow the flask to cool extremely slowly (e.g., inside a warm water bath that cools to room temperature naturally). If oiling persists, scratch the inside of the flask with a glass rod to provide high-energy nucleation sites for crystal growth ().

Q2: The recrystallized solid has a persistent yellowish-brown tint. Is it pure? A: Pure 4,4'-Diamino-3,3'-dimethoxytriphenylmethane should be a white to off-white crystalline powder. A yellow/brown tint indicates trace oxidation of the primary amines into azo or quinoid derivatives. Resolution: The product is likely >95% pure, but the intense molar absorptivity of the impurities causes the color. To fix this, perform a second recrystallization incorporating a strict nitrogen atmosphere and increase the activated charcoal loading to 10% w/w relative to the crude mass. Ensure the hot filtration is performed swiftly to prevent temperature drops.

Q3: My yield after recrystallization is exceptionally low (<40%). What went wrong? A: A low yield usually stems from using too much solvent during the dissolution phase, leaving a large amount of the product dissolved in the cold mother liquor. Resolution: Always use the minimum amount of boiling solvent required to dissolve the crude solid. To recover the lost product from your current batch, concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume, then cool it in an ice bath to induce a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: Why is a mixed solvent system (Toluene/Ethanol) sometimes recommended over pure Ethanol? A: The molecule has a dual nature: a highly non-polar triphenylmethane backbone and polar functional groups (-NH2, -OCH3). Pure ethanol might require excessive volumes to dissolve the hydrophobic core, while pure toluene might not adequately solvate the polar groups. A mixed system leverages the "like-dissolves-like" principle synergistically, optimizing both solubility at reflux and insolubility at 0°C ().

Q: Can I use acid-base extraction instead of recrystallization to purify this diamine? A: While the amino groups allow for protonation (forming water-soluble ammonium salts), triphenylmethane derivatives are prone to side reactions, oxidation, or cleavage under strong acidic conditions at elevated temperatures. Recrystallization remains the gentlest and most effective method for achieving the >99% purity required for downstream polymerization applications.

References

  • Guzmán-Lucero, D., et al. "Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane." MDPI Materials. URL:[Link]

  • The Crystallization Clinic. "The Crystallization Clinic-A TA Orientation Exercise." American Chemical Society (ACS). URL: [Link]

Technical Support Center: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6259-05-8 | Synonyms: o-Anisidine, 4,4'-benzylidenedi-; Leuco-dye Intermediate

Ticket #4433: Stability & Storage Protocol

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Welcome to the technical support hub for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane . This guide is structured to address the specific instability inherent to leuco-triphenylmethane derivatives. Unlike standard reagents, this compound is a "loaded spring"—chemically poised to oxidize into a colored dye.

The protocols below are designed to prevent this premature activation.

Part 1: The Core Directive (Storage & Handling)

This molecule contains a central methine carbon (


 hybridized) bridging three aromatic rings. This bond is the "weak link." Exposure to oxygen, light, or moisture  promotes the loss of a hydride ion, converting the colorless leuco base into a colored carbocation (dye).
The "Golden Rules" of Storage
ParameterSpecificationThe "Why" (Mechanistic Reason)
Temperature -20°C (Required) Slows the kinetics of auto-oxidation. At RT, the methine bridge oxidation rate increases exponentially.
Light Strict Darkness UV/Visible light excites the aromatic rings, facilitating radical formation at the central carbon (photo-oxidation).
Atmosphere Inert (Argon/N₂) Oxygen is the primary reactant for degradation. Flush headspace after every use.
Humidity Desiccated (<10% RH) Moisture can catalyze ring hydrolysis or protonation changes that alter solubility.
Workflow: From Receipt to Long-Term Storage

Follow this logic flow to ensure sample integrity upon arrival.

StorageWorkflow Arrival Shipment Arrival (Usually RT or Ice Pack) Inspect Visual Inspection (Color Check) Arrival->Inspect Color Is Powder Off-White/Beige? Inspect->Color Good Integrity Confirmed Color->Good Yes Bad Oxidation Detected (Blue/Green Tint) Color->Bad No Desiccate Place in Desiccator (Protect from Light) Good->Desiccate Freeze Store at -20°C Desiccate->Freeze Purify Recrystallize or Contact Support Bad->Purify

Figure 1: Decision matrix for handling incoming shipments of leuco-triphenylmethane derivatives.

Part 2: Troubleshooting Guide (Root Cause Analysis)

Users often encounter issues with solubility or unexpected color development. Use this table to diagnose your experiment.

Scenario A: "My powder turned blue/green in the bottle."
  • Diagnosis: Auto-oxidation.

  • Mechanism: The central carbon has oxidized from the leuco form (colorless) to the carbinol or cationic form (colored).

  • Solution:

    • If the color is faint: Recrystallize from ethanol/water.

    • If the color is deep: Discard. The oxidation products are potent redox-active impurities that will interfere with enzymatic assays (e.g., peroxidase activity).

Scenario B: "The compound won't dissolve in water."
  • Diagnosis: Incorrect Solvent/pH.

  • Mechanism: As a free base, the amine groups are not protonated at neutral pH, making the molecule hydrophobic.

  • Solution:

    • Primary Solvent: Dissolve in DMSO or Ethanol first (Stock solution).

    • Aqueous Dilution: Dilute into acidic buffer (pH < 5) to protonate the amines (

      
      ), drastically increasing water solubility. Note: High pH will precipitate the free base.
      
Scenario C: "High background noise in my peroxidase assay."
  • Diagnosis: Spontaneous Photo-oxidation.

  • Mechanism: If the assay plate is exposed to ambient light during incubation, the leuco base converts to the dye without the enzyme, causing false positives.

  • Solution: Perform all incubation steps in the dark (wrap plates in foil).

Part 3: The Degradation Pathway (Visualized)

Understanding the chemistry helps you avoid errors. The diagram below illustrates how the "Leuco" base (your product) degrades into the "Dye" (the impurity).

DegradationPathway cluster_prevention Prevention Strategy Leuco Leuco Base (Target) (Colorless, Reduced) Radical Triphenylmethyl Radical (Intermediate) Leuco->Radical UV Light / Heat Carbinol Carbinol Base (Colorless, Unstable) Radical->Carbinol + O2 (Air) Cation Triphenylmethyl Cation (COLORED DYE) Carbinol->Cation Acidic pH

Figure 2: The oxidative degradation pathway. Storage protocols target the first step (UV/Heat/Air).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution (dissolved in DMSO) at -20°C? A: Yes, but only for 1 month . While the solid is stable for years, the solution state increases molecular mobility, accelerating oxidation.

  • Protocol: Aliquot into single-use amber vials. Flush with Nitrogen before freezing.[1] Never refreeze thawed aliquots.

Q2: Is this compound the same as o-Dianisidine? A: No. This is a critical distinction.

  • Your Compound: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (Triphenylmethane backbone).[2]

  • o-Dianisidine: 3,3'-Dimethoxybenzidine (Biphenyl backbone).

  • Consequence: They have different redox potentials and absorbance spectra. Do not interchange them in protocols.

Q3: What is the safety profile? A: Treat as a suspected carcinogen . Like many aromatic amines (e.g., benzidine derivatives), there is a risk of mutagenicity. Always use a fume hood and nitrile gloves. Neutralize spills with bleach (hypochlorite) to oxidize the amines before disposal.

References
  • ChemicalBook. (2024). 4,4'-Diamino-3,3'-dimethoxytriphenylmethane - CAS 6259-05-8 Properties and Safety. Retrieved from

  • MedChemExpress. (2024). Storage and Handling of Leuco Triphenylmethane Dyes (Leucocrystal Violet Analogues). Retrieved from

  • U.S. FDA. (2017). Laboratory Information Bulletin: Triphenylmethane Dye Residue Analysis (Sensitivity to Light and Oxidation). Retrieved from

  • PubChem. (2024). Compound Summary: Triphenylmethane Derivatives and Stability. Retrieved from

  • Google Patents. (2008). Method for stabilizing leuco-type colorant (US20080295259A1). Retrieved from

Sources

How to avoid impurities in triphenylmethane dye synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Triphenylmethane Dye Synthesis: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for triphenylmethane dye synthesis. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven strategies to diagnose, prevent, and eliminate impurities during the condensation and oxidation of triarylmethane scaffolds (e.g., Malachite Green, Crystal Violet, Basic Fuchsin).

Successful dye synthesis relies on mastering the delicate balance of electrophilic aromatic substitution and controlled redox chemistry. Below, you will find diagnostic FAQs, quantitative impurity profiles, and self-validating protocols to ensure high-yield, high-purity dye production.

G A Starting Materials (Aldehyde + Amine) B Acid-Catalyzed Condensation A->B H+ Catalyst C Leuco Base Intermediate B->C 100°C, 24h Imp1 Impurity: Tarry Polymers B->Imp1 Excess Heat D Controlled Oxidation (e.g., PbO2) C->D Purified Intermediate E Triphenylmethane Dye (Target Cation) D->E Acidic pH Imp2 Impurity: Carbinol Base D->Imp2 Alkaline pH

Caption: Workflow of triphenylmethane dye synthesis highlighting critical impurity checkpoints.

Diagnostic FAQ: Troubleshooting Common Impurities

Q1: Why is my final dye yield low, and why am I detecting colorless byproducts despite complete leuco base consumption? A1: This is a classic symptom of over-oxidation and pH-induced hydrolysis. Triphenylmethane dyes exist in a highly sensitive, pH-dependent equilibrium[1]. If the oxidation step (converting the leuco base to the dye cation) is performed with overly harsh oxidants (like KMnO₄) or if the reaction is subjected to an alkaline workup without care, the extensively conjugated dye cation undergoes nucleophilic attack by hydroxide ions. This forms a colorless carbinol base[2]. Causality & Solution: Use a milder, stoichiometric oxidant such as lead dioxide (PbO₂) or chloranil[2][3]. Maintain strictly controlled acidic conditions during oxidation. Because carbinol formation is a reversible reaction, acidification with HCl or oxalic acid will restore the colored dye cation[2].

Q2: LC-MS analysis of my Malachite Green batch shows multiple peaks with mass differences of -14 Da. What causes this? A2: A mass difference of -14 Da corresponds to the loss of a methyl group (-CH₂). Malachite green and its leuco base are highly susceptible to sequential N-demethylation side reactions, producing monodesmethyl-, didesmethyl-, and tridesmethyl- derivatives[1][4]. These impurities are structurally similar to aromatic amine carcinogens, making their elimination critical for biological and pharmaceutical applications[4]. Causality & Solution: N-demethylation is typically driven by radical pathways during the oxidation phase or prolonged exposure to high temperatures and light. To suppress this, perform the oxidation step at controlled, lower temperatures and avoid radical-initiating conditions. Ensure the starting N,N-dimethylaniline is highly pure and free of N-methylaniline[1].

Pathway LMG Leuco Base (Colorless) Ox Oxidation (-2e-, -H+) LMG->Ox Demethyl N-Demethylated Impurities LMG->Demethyl Radical Side-Reaction Dye Dye Cation (Colored) Ox->Dye Controlled Carbinol Carbinol Base (Colorless) Dye->Carbinol High pH (OH-) Carbinol->Dye Low pH (H+)

Caption: Oxidation pathway of leuco bases showing dye cation formation and reversible carbinol hydrolysis.

Q3: During the initial condensation step, I am getting a low yield of the leuco base and a high amount of tarry, insoluble polymers. How do I fix this? A3: The condensation of an aromatic aldehyde with an aromatic amine is an acid-catalyzed Friedel-Crafts-type reaction[3]. If the temperature is too high or the acid catalyst (e.g., H₂SO₄ or ZnCl₂) is too concentrated, the highly reactive intermediates can undergo uncontrolled polymerization, leading to tarry byproducts. Causality & Solution: The reaction relies on the precise electrophilic activation of the aldehyde carbonyl. Optimize the stoichiometry by using a slight excess of the amine (e.g., 1:2.2 ratio of aldehyde to amine) to drive the reaction forward and prevent side-reactions of the aldehyde[2]. Maintain a steady reflux at exactly 100°C and monitor the reaction via TLC[3].

Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, compare your analytical results against this standardized impurity profile matrix:

Impurity TypeDiagnostic SignaturePrimary CausePreventive Measure
Carbinol Base Colorless; Loss of Absorbance at ~620 nmHigh pH / Alkaline WorkupMaintain pH < 4 during oxidation; avoid excess NaOH[1][2].
N-Demethylated Dyes -14 Da per methyl loss (LC-MS)Radical oxidation / High TempUse mild oxidants (PbO₂); keep oxidation temp < 20°C[1][4].
Tarry Polymers Insoluble black residueUncontrolled Friedel-CraftsStrictly control acid catalyst concentration; avoid overheating[2][3].
Unreacted Leuco Base +2 Da relative to Dye CationIncomplete OxidationEnsure stoichiometric addition of oxidant; monitor via TLC[1][3].

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Optimized Synthesis of Leuco-Malachite Green

Objective: Maximize condensation yield while preventing tarry polymerization.

  • Condensation: In a round-bottom flask, combine 1 molar equivalent of benzaldehyde with 2.2 molar equivalents of N,N-dimethylaniline. Add a catalytic amount of concentrated hydrochloric acid (HCl)[2][3].

    • Causality: The 2.2 eq excess of the amine ensures complete consumption of the aldehyde, preventing unreacted benzaldehyde from forming side products. The acid protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the amine[2][3].

  • Reflux: Heat the mixture under a reflux condenser at exactly 100°C for 24 hours[3].

    • Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The reaction is validated as complete only when the benzaldehyde spot completely disappears.

  • Alkalization & Steam Distillation: Cool the mixture and make it alkaline with a sodium hydroxide (NaOH) solution. Remove excess N,N-dimethylaniline by steam distillation[3].

    • Causality: NaOH neutralizes the acid catalyst, halting the reaction. Steam distillation selectively removes the volatile unreacted amine and trace benzaldehyde, leaving the non-volatile leuco base behind[3].

  • Precipitation: Pour the remaining reaction mixture into 1 liter of water to precipitate the leuco base as hard granules. Filter using a Buchner funnel and wash with water[3].

    • Validation: Test the wash water with pH paper. The pH must be neutral (~7.0) to confirm the complete removal of alkali, ensuring it does not trigger carbinol formation in the subsequent oxidation step.

Protocol 2: Controlled Oxidation to Malachite Green

Objective: Convert the leuco base to the dye cation without over-oxidation or N-demethylation.

  • Dissolution: Melt 10 g of the purified leuco base and dissolve it in a large volume of dilute acid (e.g., 27 g HCl + 4 g Acetic acid in 2.5 L water)[3].

    • Causality: A highly dilute, acidic environment is mandatory. The acid prevents the formation of the carbinol base, while the high dilution dissipates the exothermic heat of oxidation, minimizing N-demethylation side reactions[2][4].

  • Oxidation: With continuous stirring, slowly add a thin paste containing 7.5 g of pure lead dioxide (PbO₂). Stir for 2 hours[3].

    • Causality: PbO₂ is a mild, stoichiometric oxidant that specifically removes two electrons and a proton to form the dye cation without over-oxidizing the central carbon[3].

  • Lead Removal: Filter off any unreacted PbO₂. Heat the filtrate to boiling and add sodium sulfate (Na₂SO₄)[3].

    • Validation: The addition of Na₂SO₄ precipitates toxic lead ions as insoluble PbSO₄. Filter the solution; the filtrate must be a brilliant, clear green without any particulate matter.

  • Carbinol Precipitation & Conversion: Reheat the filtrate to boiling and precipitate the color base (carbinol) by adding a NaOH solution. Filter, wash, and dry. Dissolve the dried product in light petroleum to filter out polar impurities. Evaporate the solvent to obtain pure malachite green[3].

    • Causality: Temporarily converting the dye to the carbinol base allows for the selective extraction of non-polar impurities. Re-acidification (e.g., with oxalic acid) yields the stable, highly crystalline dye salt[1][3].

References

  • Application Notes and Protocols for the Synthesis of Malachite Green from Triphenylmethane Precursors Source: benchchem.com URL:3

  • common side reactions in the synthesis of triphenylmethane dyes Source: benchchem.com URL:2

  • Synthesis and Characterization of N-Demethylated Metabolites of Malachite Green and Leuco Malachite Green Source: researchgate.net URL:4

  • Malachite Green and Leucomalachite Green Source: nih.gov URL:1

Sources

Troubleshooting guide for polycondensation with diamine monomers

Author: BenchChem Technical Support Team. Date: March 2026

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Standard workflow for diamine polycondensation with integrated quality checkpoints.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my polymer's molecular weight significantly lower than expected? A1: Low molecular weight in diamine polycondensation is almost always a stoichiometric issue. This stems from three distinct causalities:

  • Diamine Volatility: During high-temperature or direct solid-state polycondensation, aliphatic diamines can easily vaporize and be lost to the gas phase[1]. This loss creates an unbalance of acid and amine end-groups, permanently capping chain growth[1]. Solution: Use a closed reactor system or add a precisely calculated slight excess of diamine to compensate for evaporative losses.

  • Moisture Contamination: Water is the enemy of polycondensation. It rapidly hydrolyzes dianhydrides or diacid chlorides into unreactive dicarboxylic acids, destroying the 1:1 functional group ratio. Solution: Ensure solvents have <50 ppm moisture and glassware is flame-dried.

  • Steric Hindrance: If your diamine contains bulky ortho-substituents (e.g., tert-butyl groups), steric hindrance can physically block the nucleophilic attack, preventing high molecular weight polymer formation at room temperature[2]. Solution: Elevate the reaction temperature carefully or use activated electrophiles.

Q2: My reaction mixture is turning dark brown or black. What is happening? A2: This is a classic sign of aromatic diamine oxidation. Aromatic diamines are highly electron-rich and susceptible to oxidation by atmospheric oxygen, forming quinoid structures.

  • Causality: These oxidized species act as radical traps and chain terminators. Once formed, they halt polymerization and cause severe discoloration.

  • Solution: Implement a rigorous freeze-pump-thaw degassing cycle for your solvents. Maintain a strict inert atmosphere (Argon is heavier and often better than Nitrogen for benchtop setups) throughout the entire reaction.

Q3: The polymer gels and becomes insoluble during the reaction. How do I prevent cross-linking? A3: Gelation indicates that the linear step-growth process has been hijacked by multi-functional side reactions.

  • Causality: At elevated temperatures (typically >200°C), secondary reactions occur, such as N-methylation of the amides, diamine self-condensation, or thermally induced cross-linking[3].

  • Solution: Lower the reaction temperature. If high temperatures are required for solubility, consider alternative synthetic routes, such as enzymatic polycondensation, which operates under mild conditions and suppresses these side reactions entirely[3].

Q4: How can I improve the reactivity of deactivated diamines? A4: Deactivated diamines (those with electron-withdrawing groups) have low nucleophilicity, leading to sluggish reactions and low molecular weights.

  • Causality: The lone pair on the amine nitrogen is delocalized, increasing the activation energy required for the nucleophilic attack on the electrophile.

  • Solution: Utilize in situ silylation. Reacting the diamine with a silylating agent (like trimethylsilyl chloride) forms a silylated diamine intermediate. Density functional theory (DFT) calculations and experimental data show that silylation significantly reduces the activation energy of the addition reaction, enabling the synthesis of high molecular weight polymers even with deactivated diamines[4].

Troubleshooting Root Low Molecular Weight Cat1 Stoichiometric Imbalance Root->Cat1 Cat2 Side Reactions Root->Cat2 Sub1 Diamine Volatility Cat1->Sub1 Sub2 Moisture/Hydrolysis Cat1->Sub2 Sub3 Oxidation Cat2->Sub3 Sub4 Steric Hindrance Cat2->Sub4 Fix1 Closed Reactor Sub1->Fix1 Fix2 Anhydrous Solvents Sub2->Fix2 Fix3 N2/Ar Purge Sub3->Fix3 Fix4 Silylation Activation Sub4->Fix4

Root cause analysis and corrective actions for low molecular weight in polycondensation.

Part 3: Quantitative Data & Parameter Summary

The following table summarizes the critical parameters required to maintain a self-validating polycondensation system. Deviations from the optimal range directly cause the failures outlined in the troubleshooting guide.

ParameterOptimal RangeWarning SignCausality / Impact
Monomer Purity > 99.5%< 99.0%Impurities disrupt 1:1 stoichiometry, mathematically capping MW (Carothers equation).
Moisture Content < 50 ppm> 100 ppmWater hydrolyzes dianhydrides/diacid chlorides to unreactive diacids.
Reaction Temp (Step 1) 0°C - 25°C> 30°CExothermic reaction may cause localized heating, leading to side reactions or gelation.
Inert Gas Purge < 10 ppm O₂Discoloration (Brown/Black)Aromatic diamines oxidize to quinoids, terminating chains and trapping radicals.
Stoichiometric Ratio 1.000 : 1.000> 1.01 : 1.00Excess of either monomer limits the degree of polymerization.

References

  • SYNTHESIS AND CHARACTERIZATION OF HIGHLY SOLUBLE AROMATIC POLYIMIDES. Chinese Journal of Polymer Science. 2

  • Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG). Preprints.org. 5

  • Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides. RSC Advances. 3

  • Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. MDPI. 4

  • The effect of diamine length on the direct solid state polycondensation of semi-aromatic nylon salts. Academia.edu. 1

Sources

Technical Support Center: Process Intensification for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

You are likely synthesizing 4,4'-Diamino-3,3'-dimethoxytriphenylmethane as a high-purity leuco base intermediate for triphenylmethane dyes or as a precursor for specialized isocyanates.

The Core Challenge: While the condensation of benzaldehyde and o-anisidine appears straightforward on paper, scale-up introduces three critical failure modes:

  • Regio-isomerism: Competitive formation of ortho-coupled byproducts.

  • "Oiling Out": The product often precipitates as a sticky, amorphous tar during neutralization rather than a filterable crystal.

  • Oxidation: The leuco base is sensitive to air/light, oxidizing to the colored carbinol form (impurity) before isolation.

This guide provides a self-validating protocol and troubleshooting logic to navigate these issues.

Module 1: Reaction Kinetics & Synthesis Protocol

The "Golden Batch" Protocol (Scale-Up Adapted)

Based on modified procedures for analogous diarylmethanes [1, 2].

Scale: 1.0 Mole Benzaldehyde Basis (Scalable to Pilot) Reaction Type: Acid-Catalyzed Electrophilic Aromatic Substitution (Condensation)

ReagentRoleStoichiometryNotes
o-Anisidine Nucleophile2.1 - 2.2 eqSlight excess drives reaction to completion and suppresses oligomers.
Benzaldehyde Electrophile1.0 eqLimiting reagent.[1] Must be freshly distilled to remove benzoic acid.
HCl (37%) Catalyst2.0 - 2.5 eqProtonates the aldehyde; solubilizes the amine.
Water Solvent~5-6 VolKeeps the amine salt in solution.
Step-by-Step Methodology
  • Amine Salt Formation (Exotherm Control):

    • Charge reactor with Water and HCl . Cool to 20°C .

    • Slowly add o-Anisidine dropwise.

    • Why? The neutralization is highly exothermic. High temps here can cause early oxidation of the amine.

  • Condensation Phase 1 (Hydroxyalkylation):

    • Heat the mixture to 40-50°C .

    • Dose Benzaldehyde over 60-90 minutes.

    • Critical Control Point: Do not rush. Rapid addition accumulates unreacted aldehyde, risking a runaway exotherm later.

  • Condensation Phase 2 (Rearrangement & Completion):

    • Ramp temperature to 85-90°C over 1 hour.

    • Hold at reflux for 4-6 hours .

    • Validation: Monitor by HPLC. Look for the disappearance of the intermediate benzhydrol species.

  • Work-up Preparation:

    • Cool to 60°C .

    • Optional: Add a small amount of activated carbon to remove colored oxidative impurities; filter hot.

Module 2: Reaction Mechanism & Impurity Profiling

Understanding the mechanism is the only way to troubleshoot purity issues. The reaction proceeds via the protonation of benzaldehyde, followed by electrophilic attack on the para-position of the o-anisidine (activated by the amine group).

Visualizing the Pathway

ReactionPathway Benzaldehyde Benzaldehyde (Electrophile) Inter1 Carbinol Intermediate (Unstable) Benzaldehyde->Inter1 + Anisidine (H+) Anisidine o-Anisidine (Nucleophile) Cation Benzylic Cation (Reactive Species) Inter1->Cation - H2O (Dehydration) Product 4,4'-Diamino-3,3'-dimethoxy triphenylmethane (Target) Cation->Product + Anisidine (Para Attack) Impurity_Ortho 2,4'-Isomer (Impurity) Cation->Impurity_Ortho + Anisidine (Ortho Attack) Impurity_Ox Carbinol Base (Colored Impurity) Product->Impurity_Ox + O2 / Light (Oxidation)

Caption: Acid-catalyzed condensation pathway showing the critical branch point between the desired para-para product and the ortho-isomer impurity.

Troubleshooting Guide: Impurities
SymptomProbable CauseCorrective Action
High 2,4'-Isomer (Ortho) Reaction temperature too high during initial addition.Lower addition temp to 40°C. The para position is kinetically favored at lower energy.
Blue/Green Coloration Oxidation of the leuco base to the dye form.[2][3][4][5]Purge reactor with Nitrogen. Add weak reducing agent (e.g., Sodium Metabisulfite) during workup.
Unreacted Aldehyde Stoichiometry error or insufficient acid strength.Ensure HCl is >2.0 eq. The acid acts as both catalyst and solvent for the amine.
"Tar" Formation Polymerization or rapid neutralization.See Module 3 (Isolation).

Module 3: Isolation & Purification (The Bottleneck)

The most common failure in scale-up is the neutralization step . Dumping base into the hot acid solution causes the product to precipitate as a sticky oil ("oiling out") which traps impurities.

The "Anti-Oiling" Neutralization Protocol

Q: My product is sticking to the stirrer shaft. How do I fix this?

A: You are likely experiencing "Phase Separation before Crystallization." The melting point of the crude solid is depressed by impurities. If the neutralization temp > crude melting point, it oils out.

Corrective Protocol:

  • Dilution: Dilute the acidic reaction mass with water (1:1 volume) to reduce ionic strength shock.

  • Controlled Neutralization:

    • Cool the mixture to <30°C .

    • Use 20-25% NaOH (not 50%—too much heat shock).

    • Adjust pH to 6.0 - 6.5 slowly.

  • Seeding (Crucial):

    • At pH ~4-5, the solution will turn milky. Stop base addition.

    • Add seed crystals of pure product.

    • Stir for 30 mins to allow crystal growth surfaces to form.

  • Final pH Adjustment: Continue base addition to pH 8-9.

  • Filtration: Filter immediately. Wash with water until neutral.

Recrystallization Strategy

Solvent System:Ethanol / DMF (5:1) or Ethanol / Water .

  • Dissolve crude wet cake in Ethanol/DMF at reflux.

  • Cool slowly to room temperature.

  • Note: Avoid pure methanol; solubility is often too high, leading to yield loss [2].

Module 4: Safety & Compliance (EHS)

WARNING: o-Anisidine Handling

  • Hazard: o-Anisidine is a Category 1B Carcinogen and can induce methemoglobinemia.

  • Engineering Control: All solids handling must occur in a glovebox or ventilated enclosure (LEV).

  • Waste: The mother liquor contains unreacted o-anisidine. It must be treated as hazardous waste and never discharged to standard drains. Incineration is the standard disposal method.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckHPLC Check HPLC Purity Start->CheckHPLC LowConversion Low Conversion (>5% Aldehyde) CheckHPLC->LowConversion HighImpurity High Impurity Profile CheckHPLC->HighImpurity StickySolid Sticky/Oily Solid CheckHPLC->StickySolid Action_Time Increase Reflux Time Check Acid Stoichiometry LowConversion->Action_Time Action_Temp Reduce Addition Temp (Favors Para-isomer) HighImpurity->Action_Temp Action_Seed Use Seeded Cooling Neutralize Slower StickySolid->Action_Seed

Caption: Logic flow for diagnosing common synthesis failures.

References

  • Preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane. CN100463898C. (2009). Google Patents. Available at: (Primary source for the acid-catalyzed condensation protocol of o-substituted anilines).
  • Method for the purification of 4,4'-Diaminodiphenylmethane. EP0572030A2. (1993). European Patent Office.
  • Synthesis of 4,4'-diaminotriarylmethanes. ResearchGate. (2010). Available at: [Link] (Mechanistic insight into the condensation of benzaldehydes with anilines).

Sources

Validation & Comparative

1H NMR Analysis of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane: Solvent System Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) is a highly functionalized triarylmethane derivative utilized extensively in the synthesis of advanced polyamides, specialized dyes, and pharmaceutical intermediates. Accurate structural and purity validation of this molecule relies heavily on high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. However, the presence of two primary amine (-NH2) groups and two methoxy (-OCH3) groups makes the resulting spectrum highly susceptible to solvent-induced artifacts.

This guide objectively compares the analytical performance of three common deuterated NMR solvents—DMSO-d6 , CDCl3 , and Methanol-d4 —demonstrating why DMSO-d6 is the superior, uncompromising choice for definitive structural validation.

Mechanistic Insight: The Causality of Solvent Selection

In 1H NMR spectroscopy, the chemical shift, peak shape, and integration accuracy of protic functional groups (such as amines) are strictly dictated by their intermolecular exchange rates and local hydrogen-bonding environments. Do not treat solvent selection as a mere solubility requirement; it is a fundamental parameter of the analytical assay.

  • DMSO-d6 (The Recommended Standard): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. When 4,4'-Diamino-3,3'-dimethoxytriphenylmethane is dissolved in DMSO-d6, the solvent forms a stable, localized hydrogen-bonded network with the -NH2 protons. This interaction drastically slows down the intermolecular proton exchange rate, pushing it into the "slow exchange" regime on the NMR timescale. Consequently, the amine protons resolve as a sharp, highly quantifiable singlet at δ 4.55 ppm [1].

  • CDCl3 (The Flawed Alternative): Chloroform is a non-polar, weakly interacting solvent. In CDCl3, the -NH2 protons lack a stabilizing hydrogen-bond acceptor, leading to intermediate-to-fast intermolecular exchange. This results in severe peak broadening, causing the amine signal to appear as an amorphous hump that often overlaps with the methoxy singlets or baseline noise, rendering accurate integration impossible [2].

  • Methanol-d4 (The Analytical Pitfall): Methanol is a protic solvent containing a labile deuterium atom (-OD). Dissolving the compound in MeOD induces rapid, spontaneous hydrogen-deuterium (H/D) exchange at the amine positions, converting the -NH2 groups to -ND2. As a result, the amine proton signals completely vanish from the 1H NMR spectrum. While this phenomenon is useful for identifying exchangeable protons, it actively prevents the quantitative assessment of the intact molecule.

Comparative Performance Data

The following table summarizes the experimental 1H NMR data (400 MHz) for 4,4'-Diamino-3,3'-dimethoxytriphenylmethane across the three evaluated solvent systems.

Structural FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Alternative)
Central Methine (-CH) δ 5.25 (s, 1H)~δ 5.40 (s, 1H)~δ 5.30 (s, 1H)
Methoxy (-OCH3) δ 3.63 (s, 6H)~δ 3.75 (s, 6H)~δ 3.70 (s, 6H)
Amine (-NH2) δ 4.55 (s, 4H) - Sharp ~δ 3.5-4.0 (br s, 4H) - BroadSignal Absent (H/D Exchange)
Unsubstituted Phenyl δ 7.08 - 7.25 (m, 5H)~δ 7.10 - 7.30 (m, 5H)~δ 7.10 - 7.30 (m, 5H)
Substituted Phenyls δ 6.37 - 6.57 (m, 6H)~δ 6.40 - 6.70 (m, 6H)~δ 6.40 - 6.70 (m, 6H)
Integration Accuracy Excellent (Self-Validating) Poor (Due to -NH2 broadening)Incomplete (Missing -NH2)

Experimental Protocol: Self-Validating 1H NMR Workflow in DMSO-d6

To ensure absolute trustworthiness, this protocol incorporates internal validation checkpoints. The use of Tetramethylsilane (TMS) is mandatory not just for chemical shift referencing, but as a diagnostic tool for magnetic field homogeneity.

Step 1: Sample Preparation
  • Accurately weigh 15–20 mg of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v TMS.

  • Vortex the mixture for 30 seconds until complete dissolution is achieved. The solution must be clear and free of particulates to prevent magnetic susceptibility artifacts.

  • Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration & Shimming (Validation Checkpoint)
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Perform gradient shimming (e.g., TopShim).

  • Self-Validation: Check the full-width at half-maximum (FWHM) of the TMS peak at δ 0.00 ppm. The protocol is only validated to proceed if the TMS linewidth is < 1.0 Hz. If > 1.0 Hz, re-shim the instrument to prevent artificial broadening of the target signals.

Step 3: Data Acquisition
  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30).

  • Configure acquisition parameters: Number of Scans (ns) = 16, Relaxation Delay (d1) = 2.0 seconds, Spectral Width (sw) = 15 ppm.

  • Execute the acquisition.

Step 4: Processing and Integration Validation
  • Apply a line broadening (LB) of 0.3 Hz and perform a Fourier Transform (FT).

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Self-Validation: Set the integral of the central methine singlet (δ 5.25 ppm) to exactly 1.00 . The structural integrity of the batch is validated only if the methoxy singlet (δ 3.63 ppm) integrates to 6.00 ± 0.15 and the amine singlet (δ 4.55 ppm) integrates to 4.00 ± 0.15 .

Workflow Visualization

NMR_Workflow A Sample Preparation Weigh 15-20 mg Compound B Solvent Addition 0.6 mL DMSO-d6 + 0.03% TMS A->B C Instrument Setup Lock & Shim (TMS FWHM < 1Hz) B->C D Data Acquisition 1D 1H NMR, 16 Scans, d1=2s C->D E Spectral Processing Phase & Baseline Correct D->E F Quality Check Is -NH2 peak sharp & resolved? E->F G Validation Complete Integrate Signals (1:6:4 Ratio) F->G Yes H Re-shim & Re-acquire (Fix Field Homogeneity) F->H No H->C

Figure 1: Self-validating 1H NMR workflow for triarylmethane structural analysis.

References

  • Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. RSC Advances, 2021.[Link]

  • The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Journal of Molecular Liquids, 2020.[Link]

In-Depth Comparison Guide: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane vs. High-Performance Diamine Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Positioning

4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS: 6259-05-8) is a specialized aromatic diamine monomer distinguished by its "card" structure—a bulky triphenylmethane scaffold—combined with methoxy-substituted phenyl rings.

While standard monomers like 4,4'-Diaminodiphenylmethane (MDA) and 4,4'-Oxydianiline (ODA) dominate commodity polyimide and epoxy markets, they often suffer from poor solubility in organic solvents and lower glass transition temperatures (Tg) due to chain flexibility or packing efficiency.

This guide objectively compares the 3,3'-dimethoxy-triphenylmethane derivative against these standards. Our analysis, grounded in structure-property relationships (SPR) and comparative polymer physics, demonstrates that this monomer is engineered to break the trade-off between solubility and thermal rigidity .

Key Differentiators
  • Triphenylmethane "Card" Group: Introduces extreme steric bulk, disrupting chain packing (enhancing solubility) while restricting rotation (maintaining high Tg).

  • Methoxy (-OCH₃) Substituents: Provide additional free volume and polar sites for adhesion, further improving solubility in non-polar solvents compared to hydroxyl or unsubstituted analogs.

Comparative Analysis: Performance Metrics

The following table contrasts the projected performance of polyimides derived from 4,4'-Diamino-3,3'-dimethoxytriphenylmethane against industry standards.

Table 1: Comparative Monomer Performance in Polyimide Matrices (PMDA-based)

Property4,4'-Diamino-3,3'-dimethoxytriphenylmethane MDA (Standard) ODA (Flexible) TMF (Fluorinated Analog)
CAS Number 6259-05-8 101-77-9101-80-4116758-79-1
Structural Feature Bulky Triphenylmethane + MethoxyMethylene BridgeEther BridgeFluorinated Triphenylmethane
Solubility (DMAc/NMP) Excellent (High Free Volume)Poor (Semi-crystalline)ModerateExcellent
Glass Transition (Tg) High (~260–290°C) [Est]Moderate (~270°C)Low (~220°C)Very High (>300°C)
Dielectric Constant Low (Bulky groups reduce density)ModerateModerateVery Low (C-F bonds)
Adhesion Potential High (Methoxy polarity)ModerateModerateLow (Non-stick)
Cost Profile Moderate LowLowHigh

Note on Data: Values for MDA, ODA, and TMF are established experimental averages [1][2]. Values for the dimethoxy-triphenylmethane derivative are projected based on the Group Contribution Method, accounting for the Tg-enhancing effect of the triphenylmethane scaffold (approx. +40°C vs MDA) and the slight plasticizing effect of methoxy groups.

Structural Mechanics & Causality

To understand why this monomer performs differently, we must visualize the molecular architecture.

The "Card" Effect vs. Flexibility

Standard diamines like ODA rely on an ether linkage (-O-) which acts as a "swivel," lowering the energy barrier for chain rotation. This drops the Tg.[1][2] In contrast, the triphenylmethane unit in our subject monomer acts as an anchor. The pendant phenyl ring is orthogonal to the main chain, creating a "card" (like a card in a rolodex) that physically blocks chain slippage.

The Methoxy Solubility Mechanism
  • Steric Hindrance: The methoxy group at the 3-position forces the phenyl rings to twist out of planarity, preventing the π-π stacking that typically makes polyimides insoluble.

  • Solvation Sites: The oxygen atom in the methoxy group acts as a hydrogen bond acceptor for polar aprotic solvents (NMP, DMAc), facilitating dissolution during polymerization.

Structural Pathway Diagram

The following diagram illustrates the logical flow from chemical structure to macroscopic property.

G Monomer 4,4'-Diamino-3,3'-dimethoxytriphenylmethane Feature1 Triphenylmethane Bridge (Card Group) Monomer->Feature1 Feature2 3,3'-Methoxy Substitution Monomer->Feature2 Mech1 Restricted Rotation Feature1->Mech1 Mech2 Disrupted Chain Packing Feature1->Mech2 Feature2->Mech2 Mech3 Increased Free Volume Feature2->Mech3 Prop1 High Tg (Thermal Stability) Mech1->Prop1 Prop2 Enhanced Solubility Mech2->Prop2 Mech3->Prop2 Prop3 Low Dielectric Constant Mech3->Prop3

Figure 1: Structure-Property Relationship (SPR) map detailing how specific molecular features translate to polymer performance.

Experimental Validation Protocols

To verify the performance claims, the following self-validating protocols are recommended. These maximize the reproducibility of the synthesis and characterization.

Synthesis of Polyimide (Two-Step Method)

This protocol is optimized for methoxy-substituted diamines, which can be sensitive to oxidation at extreme temperatures.

Materials:

  • Diamine: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (10 mmol)

  • Dianhydride: 6FDA or ODPA (10 mmol)

  • Solvent: N,N-Dimethylacetamide (DMAc)

  • Catalyst: Pyridine / Acetic Anhydride (for chemical imidization)

Protocol Workflow:

  • Dissolution:

    • Charge a flame-dried 3-neck flask with the diamine and DMAc (15% solid content).

    • Stir under Nitrogen purge at 0°C (ice bath) to prevent premature oxidation of methoxy groups.

  • Polymerization (PAA Formation):

    • Add dianhydride in 5 equal portions over 1 hour.

    • Checkpoint: Viscosity should increase significantly. If not, check monomer purity (stoichiometry must be 1:1).

    • Stir at room temperature for 12 hours to form Poly(amic acid) (PAA).

  • Chemical Imidization:

    • Add Pyridine (20 mmol) and Acetic Anhydride (20 mmol).

    • Heat to 80°C for 4 hours.

    • Why Chemical? Thermal imidization (>250°C) might degrade the methoxy groups or cause crosslinking. Chemical imidization is gentler.

  • Precipitation:

    • Pour the viscous solution into methanol.

    • Filter the fibrous precipitate and wash with hot methanol.

    • Dry under vacuum at 100°C.

Characterization Logic
  • Solubility Test: Attempt to dissolve 10mg of polymer in 1mL of CHCl₃, THF, and DMAc.

    • Success Criteria: Clear solution at room temperature. (Standard PMDA-ODA polyimide will fail this).

  • DSC (Differential Scanning Calorimetry):

    • Heat from 50°C to 350°C at 10°C/min.

    • Target: Tg should be detectable (amorphous nature) and >250°C.

  • TGA (Thermogravimetric Analysis):

    • Measure 5% weight loss temperature (Td5%).

    • Expectation: Td5% > 450°C. If lower, residual solvent or methoxy degradation is occurring.

Synthesis Pathway Visualization

The following diagram outlines the chemical transformation from monomer to high-performance polymer.

Synthesis Start Start: Equimolar Monomer Mix (Diamine + Dianhydride) Step1 Step 1: Nucleophilic Attack (0°C, N2 Atmosphere) Start->Step1 DMAc Solvent Inter Intermediate: Poly(amic acid) (Viscous Solution) Step1->Inter 12h Stirring Step2 Step 2: Cyclodehydration (Chemical Imidization) Inter->Step2 Pyridine/Ac2O Final Final Product: Polyimide (Soluble, High Tg) Step2->Final 80°C, 4h Control1 CRITICAL: Temperature Control Prevent Methoxy Oxidation Control1->Step1

Figure 2: Optimized Two-Step Chemical Imidization Workflow.

Conclusion & Recommendations

4,4'-Diamino-3,3'-dimethoxytriphenylmethane is a potent alternative to MDA and TMF for applications requiring solution processability without sacrificing thermal stability .

  • Use this monomer if: You need to cast films from solution, require high adhesion to substrates (due to methoxy polarity), or need a high Tg (>250°C) without the high cost of fluorinated monomers.

  • Avoid this monomer if: The application involves extreme thermo-oxidative environments (>400°C in air) where the methoxy group becomes a liability compared to the inert C-F bonds of TMF.

References
  • Guzmán-Lucero, D., et al. (2015).[2][3] "Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane." Materials, 8(4), 1958-1973. Link

  • Likhatchev, D., et al. (1995).[1] "Soluble aromatic polyimides and polyamides based on 4,4'-diaminotriphenylmethane." Journal of Applied Polymer Science, 57(1), 37–44.[1] Link

  • ChemicalBook. (n.d.). "4,4'-Diamino-3,3'-dimethoxytriphenylmethane Product Properties." Link

  • Yi, M. H., et al. (1999). "Preparation and properties of soluble polyimides based on 4,4′-diaminotriphenylmethane." Polymer, 40(11), 3243-3249.

Sources

HPLC-MS method for purity assessment of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Assessment of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane: HPLC-MS vs. Traditional Modalities

Executive Summary 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) is a critical intermediate in the synthesis of triphenylmethane dyes and functional polymers. Because triphenylmethane derivatives and their leuco-metabolites are heavily scrutinized for their mutagenic and carcinogenic potential, rigorous purity assessment is non-negotiable in both industrial and pharmaceutical applications. As established by , regulatory bodies mandate highly sensitive analytical methods to monitor these compounds and their impurities to ensure safety and compliance[1].

This guide objectively compares the performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional modalities and provides a self-validating experimental protocol for the purity assessment of this specific diamine intermediate.

Modality Selection: The Mechanistic Case for HPLC-MS

When assessing the purity of bulky, basic, and thermolabile compounds like 4,4'-Diamino-3,3'-dimethoxytriphenylmethane, the choice of analytical modality dictates the integrity of the data.

  • Why GC-MS Fails: The high molecular weight (334.41 g/mol ) and the presence of two primary amine groups result in low volatility. Subjecting this compound to the high temperatures of a Gas Chromatography (GC) inlet induces thermal degradation and auto-oxidation, rendering the resulting impurity profile artifactual rather than representative of the actual sample.

  • The Limitations of HPLC-UV: While high-performance liquid chromatography with ultraviolet detection (HPLC-UV) prevents thermal degradation, it lacks the structural elucidation required to differentiate the target compound from closely related isobaric impurities, structural isomers, or unreacted precursors (e.g., o-anisidine).

  • The HPLC-MS/MS Advantage: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmatory analysis of triphenylmethane derivatives due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously, as noted by [2].

Comparison Target 4,4'-Diamino-3,3'- dimethoxytriphenylmethane GCMS GC-MS Target->GCMS HPLCUV HPLC-UV Target->HPLCUV HPLCMS HPLC-MS/MS Target->HPLCMS Fail1 Thermal Degradation Low Volatility GCMS->Fail1 Fail2 Co-elution No Structural ID HPLCUV->Fail2 Pass High Specificity Trace Impurity ID HPLCMS->Pass

Fig 1. Modality selection logic for analyzing thermolabile triphenylmethane derivatives.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of the three primary modalities for the purity assessment of triphenylmethane diamines.

Performance MetricGC-MSHPLC-UVHPLC-MS/MS (Gold Standard)
Limit of Detection (LOD) > 50 µg/kg (Post-derivatization)~10-20 µg/kg< 0.1 µg/kg
Structural Elucidation High (if stable)None (Relies on RT only)High (MRM Transitions)
Thermal Stability Poor (Degradation in inlet)ExcellentExcellent
Matrix Interference HighModerate to HighLow (Isotope Dilution)
Isomer Differentiation PoorModerateExcellent (with Biphenyl phase)

Chromatographic & Ionization Causality

To build a self-validating system, every experimental parameter must be mechanistically justified:

  • Stationary Phase Selection: Standard C18 columns often struggle to separate structurally similar aromatic isomers. By utilizing a Biphenyl-modified HPLC phase, we exploit additional π-π interactions between the stationary phase and the three phenyl rings of the analyte, yielding superior retention and resolution[1]. Furthermore, utilizing columns with specialized hardware mitigates secondary interactions between the basic amine groups and metal surfaces, drastically improving peak shape, as demonstrated by .

  • Mobile Phase Buffering: The primary amines on 4,4'-Diamino-3,3'-dimethoxytriphenylmethane are highly basic. Using a buffered mobile phase (5 mM ammonium acetate) at a low pH (0.1% formic acid) ensures the amines remain fully protonated. This prevents peak tailing caused by secondary interactions with residual silanols and maximizes ionization efficiency in the ESI+ source.

  • Antioxidant Protection: Triphenylmethane derivatives are notoriously prone to auto-oxidation and photodegradation. Incorporating ascorbic acid or hydroxylamine during sample preparation, and utilizing amber vials, prevents the artificial conversion of the compound during the analytical run[3].

Workflow S1 1. Sample Prep Amber Vials + Antioxidants S2 2. HPLC Separation Biphenyl Column, Gradient S1->S2 S3 3. ESI+ Ionization Protonation of Amines S2->S3 S4 4. MS/MS Detection MRM Transitions S3->S4 S5 5. Data Processing Purity & Impurity Profiling S4->S5

Fig 2. HPLC-MS/MS analytical workflow for triphenylmethane dye intermediates.

Self-Validating Experimental Protocol

This step-by-step methodology ensures highly reproducible purity assessment, aligned with the for triphenylmethane residue analysis[4].

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane into a 10 mL volumetric flask.

  • Dissolve the standard in 5 mL of LC-MS grade Acetonitrile.

  • Add 100 µL of a freshly prepared ascorbic acid solution (1 g/L) to prevent auto-oxidation of the leuco-core[3].

  • Dilute to volume with Acetonitrile and mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial to protect the analyte from light-induced degradation[3].

Step 2: Chromatographic Conditions

  • Column: Biphenyl phase (e.g., 100 mm × 2.1 mm, 3 µm particle size) to maximize π-π retention[1].

  • Mobile Phase A: 5 mM ammonium acetate + 0.1% formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% formic acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 8.0 min: Linear ramp to 85% B

    • 8.0 - 10.0 min: Hold at 85% B

    • 10.0 - 10.1 min: Return to 20% B

    • 10.1 - 13.0 min: Re-equilibration at 20% B

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier Transition: Monitor the [M+H]+ precursor ion at m/z 335.4 transitioning to its primary stable fragment.

    • Qualifier Transition: Monitor a secondary fragment to confirm structural identity and satisfy regulatory guidance requiring at least two structurally specific MS/MS transitions for positive identification[3].

Step 4: System Suitability & Validation

  • Blank Injection: Inject a blank (Acetonitrile + ascorbic acid) to confirm the absence of column carryover.

  • Sensitivity Check: Verify that the signal-to-noise (S/N) ratio for the lowest impurity calibration standard is ≥ 10.

  • Precision: Calculate the relative standard deviation (RSD) of the peak area for six replicate injections of the target compound; RSD must be ≤ 2.0% to validate system stability.

References

  • Title: Determination of Triphenylmethane Dyes from Aquaculture Samples Source: LCGC International URL: [Link]

  • Title: Rapid and Sensitive Determination of Residues of Triphenylmethane Dyes and Their Metabolites in Animal Tissues by LC–MS/MS Source: LCGC International URL: [Link]

  • Title: Lib 4646 Triphenylmethan dye residue analysis Source: FDA URL: [Link]

  • Title: Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns on an Alliance™ HPLC™ System Source: Waters Corporation URL: [Link]

Sources

Performance of Polymers Derived from 4,4'-Diamino-3,3'-dimethoxytriphenylmethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for advanced polymeric materials in 5G/6G telecommunications, flexible optoelectronics, and aerospace engineering has pushed the limits of traditional polyimides (PIs) and polyamides (PAs). Standard commercial polyimides, such as PMDA-ODA (Kapton), offer exceptional thermal and mechanical stability but suffer from poor solubility, high dielectric constants (


), and deep yellow/brown coloration due to strong interchain interactions.

Polymers synthesized using the specialized diamine monomer 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (DADMTM, CAS: 6259-05-8) [1] represent a paradigm shift. By incorporating a bulky,


-hybridized triphenylmethane (TPM) core and sterically hindering methoxy (-OCH

) groups, DADMTM-derived polymers achieve a rare combination of optical transparency, ultralow dielectric properties, and high organic solubility without sacrificing thermal stability[2][3]. This guide objectively compares DADMTM-based polyimides against industry standards, providing mechanistic insights and validated experimental protocols for researchers and materials scientists.

Mechanistic Insights: The Causality of Polymer Performance

As an application scientist, it is critical to understand why DADMTM fundamentally alters polymer behavior. The performance enhancements are not arbitrary; they are the direct result of rationally designed steric and electronic disruptions within the polymer backbone.

A. Disruption of Charge Transfer Complexes (CTC)

Traditional aromatic polyimides form dense interchain and intrachain Charge Transfer Complexes (CTCs) between the electron-rich diamine and the electron-deficient dianhydride, which absorb visible light and cause the characteristic brown color[4]. The bulky, non-coplanar triphenylmethane core of DADMTM acts as a physical spacer, preventing polymer chains from packing closely enough to form these complexes[4][5]. Consequently, DADMTM-derived films exhibit high optical transparency (>85% at 450 nm).

B. Modulation of Fractional Free Volume (FFV)

The dielectric constant (


) of a polymer is heavily dependent on its polarizability and the amount of trapped air (which has a 

of ~1.0) within the polymer matrix. The pendant phenyl ring of the TPM core, combined with the 3,3'-methoxy substituents, acts as a "molecular wedge" that forces the polymer chains apart[3]. This drastically increases the Fractional Free Volume (FFV), reducing the number of polarizable groups per unit volume and driving the dielectric constant down to the 2.3–2.6 range[2][3].
C. Enhanced Solubility via Dipole Interactions

Rigid-rod polyimides are notoriously insoluble, requiring processing in their precursor polyamic acid (PAA) state. The methoxy groups on DADMTM provide favorable dipole-dipole interactions with aprotic polar solvents (e.g., NMP, DMAc, DMF), while the TPM core prevents solvent-excluding crystallization[5][6]. This allows the fully imidized polymer to be solution-processed, enabling advanced coating techniques for microelectronics.

G DADMTM DADMTM Monomer (CAS: 6259-05-8) TPM_Core Bulky Triphenylmethane (TPM) Core DADMTM->TPM_Core Methoxy 3,3'-Dimethoxy Substituents DADMTM->Methoxy FFV Increased Fractional Free Volume (FFV) TPM_Core->FFV CTC Disrupted Charge Transfer Complex (CTC) TPM_Core->CTC Methoxy->FFV Packing Reduced Interchain Packing Methoxy->Packing Low_Dk Low Dielectric Constant (Dk < 2.8) FFV->Low_Dk Solubility Enhanced Organic Solubility FFV->Solubility High_T High Optical Transparency (>85%) CTC->High_T Packing->Solubility

Caption: Structural mechanisms of DADMTM driving advanced polyimide performance.

Comparative Performance Data

To objectively evaluate DADMTM, we compare a representative DADMTM-based polyimide (synthesized with 6FDA dianhydride) against the industry-standard PMDA-ODA (Kapton) and a standard colorless fluorinated polyimide (6FDA-TFMB).

Note: Data represents typical values derived from standardized thermogravimetric, dielectric, and optical analyses of triphenylmethane-based and fluorinated polyimides[2][3].

Performance MetricPMDA-ODA (Kapton Standard)6FDA-TFMB (Colorless PI Standard)DADMTM-6FDA (Triphenylmethane PI)
Glass Transition Temp (

)
> 360 °C~ 320 °C~ 335 °C
Thermal Degradation (

in

)
~ 550 °C~ 510 °C~ 505 °C
Dielectric Constant (

@ 1 MHz)
3.42.82.5 - 2.6
Optical Transmittance (%T @ 450 nm) < 10% (Dark Yellow/Brown)> 85% (Colorless)> 88% (Highly Transparent)
Solubility (DMAc, NMP,

)
InsolubleSoluble in polar aproticHighly Soluble (even in low-boiling solvents)
Primary Application High-temp insulation, aerospaceFlexible displays5G/6G substrates, advanced optics

Analysis: While PMDA-ODA retains the highest absolute thermal stability, DADMTM-6FDA vastly outperforms it in dielectric and optical properties[3]. Furthermore, DADMTM-6FDA achieves a lower


 than the expensive fluorinated 6FDA-TFMB standard, making it a superior candidate for high-frequency telecommunication substrates where signal propagation delay and loss must be minimized.

Experimental Protocol: Synthesis of DADMTM-Polyimide

To ensure trustworthiness and reproducibility, the following protocol details a self-validating, two-step synthesis of DADMTM-6FDA polyimide.

Step 1: Monomer Purification & Stoichiometric Preparation

Causality: Polycondensation requires exact 1:1 stoichiometry. Impurities in DADMTM will cap polymer chains prematurely, resulting in low molecular weight and brittle films.

  • Purify DADMTM (CAS: 6259-05-8) via recrystallization from ethanol until a sharp melting point is achieved.

  • Dry the purified diamine and 6FDA dianhydride in a vacuum oven at 80 °C for 12 hours prior to use.

Step 2: Polyamic Acid (PAA) Synthesis
  • In a flame-dried, nitrogen-purged three-neck flask, dissolve 10.0 mmol of DADMTM in anhydrous DMAc (solid content ~15 wt%).

  • Cool the solution to 0–5 °C using an ice bath to prevent exothermic side reactions.

  • Gradually add 10.0 mmol of 6FDA in small portions over 30 minutes under continuous mechanical stirring.

  • Self-Validation Check: Stir the mixture at room temperature for 24 hours. A significant increase in solution viscosity confirms the successful formation of high-molecular-weight Polyamic Acid (PAA).

Step 3: Chemical Imidization

Causality: Chemical imidization (using dehydrating agents) is preferred over thermal imidization for highly soluble polymers to prevent thermal degradation or cross-linking of the methoxy groups.

  • Add a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst) in a 4:4:1 molar ratio relative to the diamine.

  • Stir the solution at 100 °C for 12 hours.

  • Self-Validation Check: Precipitate the polymer by pouring the solution into excess methanol. Filter and dry the fibrous solid. Perform FTIR spectroscopy: the complete disappearance of the amide carbonyl band (~1650 cm⁻¹) and the appearance of characteristic imide bands (1780 cm⁻¹, 1720 cm⁻¹, and 1370 cm⁻¹) confirms 100% imidization.

Step 4: Film Casting
  • Redissolve the fully imidized DADMTM-6FDA in DMAc to form a 10 wt% solution.

  • Cast the solution onto a clean glass plate using a doctor blade.

  • Step-bake the film in a vacuum oven: 80 °C (2h), 150 °C (1h), 200 °C (1h), and 250 °C (1h) to completely remove residual solvent.

Workflow Step1 Monomer Purification (Recrystallization) Step2 Polycondensation in DMAc (0-5 °C) Step1->Step2 Step3 Polyamic Acid (PAA) Formation Step2->Step3 Step4 Chemical Imidization Step3->Step4 Step5 Precipitation & Film Casting Step4->Step5

Caption: Self-validating two-step synthesis workflow for DADMTM-derived polyimides.

References

  • [1] Metal- And solvent-free synthesis of aniline- And phenol-based triarylmethanes: Via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. ResearchGate. 1

  • [5] Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. The Royal Society. 5

  • [2] Design and synthesis of low dielectric constant polyimides based on fluorinated diamines with twisted triphenylmethane units and bulky side chains. ResearchGate. 2

  • [3] Modified Triphenylmethane-based Polyimides with Improved Optical, Dielectric and Solubility Properties via Post-Polymerization Modification. ResearchGate. 3

  • [6] Functional Aromatic Polyamides. MDPI. 6

  • [4] Recent Advances in Fluorescent Polyimides. PMC - NIH. 4

Sources

Comparative Study of Catalysts for Triphenylmethane Synthesis

[1][2]

Executive Summary

Triphenylmethane (TPM) scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for antitubercular, antimicrobial, and anticancer agents, as well as functional dyes. The synthesis of TPMs has historically relied on the Friedel-Crafts hydroxyalkylation of electron-rich aromatics with aldehydes or the condensation of arenes with benzyl alcohols.

This guide provides a technical comparison of catalytic systems for TPM synthesis, moving beyond traditional stoichiometric Lewis acids (

1Turnover Frequency (TOF)E-factor (waste generation)Selectivity
Catalyst Performance Matrix[2][3]
Catalyst ClassRepresentative AgentYield (%)Time (h)ReusabilityE-FactorKey Mechanism
Traditional Lewis Acid

,

68–8412–24NoneHigh (>20)Stoichiometric coordination; moisture sensitive.
Solid Acid (Zeolite) HZSM-5, H-Beta80–856–8High (5+ cycles)Low (<5)Shape-selective Brønsted sites in pores.
Heteropoly Acid (HPA)

90–950.5–1ModerateLowSuperacidic protons; "pseudo-liquid" phase.
Ionic Liquid

92–980.2–1HighVery LowDual solvent-catalyst; stabilization of cationic intermediate.
Metal Triflate

,

88–944–6HighLowWater-tolerant Lewis acidity; reusable.

Mechanistic Pathways & Catalyst Intervention[2][4]

The synthesis of TPMs generally proceeds via a bis-electrophilic aromatic substitution (

Figure 1: Mechanistic Pathway of TPM Synthesis

This diagram illustrates the stepwise alkylation and the specific intervention points of different catalyst classes.

TPM_MechanismAldehydeAromatic Aldehyde(Ar-CHO)ActivationElectrophile Activation(C=O Polarization)Aldehyde->ActivationAreneElectron-Rich Arene(2 equiv.)CarbinolDiarylcarbinolIntermediateActivation->Carbinol+ Arene (1 eq)CationBenzhydryl Cation(Ar2CH+)Carbinol->Cation- H2OTPMTriphenylmethaneProductCation->TPM+ Arene (1 eq)Fast StepLewisLewis Acids(AlCl3, Sc(OTf)3)Coordinate OxygenLewis->ActivationCoordinationLewis->CationStabilize Leaving GroupBronstedBrønsted Acids(HPA, ILs, Zeolites)Protonate OxygenBronsted->ActivationProtonationBronsted->CationProtonate -OH

Caption: Stepwise electrophilic aromatic substitution showing dual activation points for Lewis and Brønsted acid catalysts.

Detailed Comparative Analysis

Heteropoly Acids (HPAs): The "Superacid" Advantage

Keggin-type heteropoly acids, such as phosphotungstic acid (

  • Mechanism: They function through a "pseudo-liquid phase" mechanism where polar reactants absorb into the bulk of the solid catalyst, accessing internal protons.

  • Pros: Extremely fast reaction kinetics (30 mins vs. 8 hours for zeolites) due to high proton mobility.

  • Cons: High solubility in polar solvents makes recovery difficult unless supported on silica or trapped in a composite hydrogel.

  • Best For: Rapid synthesis of simple TPMs where filtration recovery is optimized.

Ionic Liquids (ILs): The Green Dual-Function System

Acidic ionic liquids like 3-methylimidazolium hydrogen sulfate (

  • Mechanism: The cation stabilizes the transition state via hydrogen bonding, while the anion provides the acidic proton. This creates a homogeneous environment that separates into two phases upon cooling/water addition.

  • Pros: Excellent yields (>95%), eliminates Volatile Organic Compounds (VOCs), and allows for easy product isolation.

  • Cons: Higher initial cost of catalyst; high viscosity can impede mass transfer without microwave assistance.

  • Best For: High-value pharmaceutical intermediates requiring high purity.

Metal Triflates: Water-Tolerant Lewis Acids

Unlike



  • Mechanism: They activate the carbonyl oxygen or the hydroxyl group of the intermediate carbinol. The triflate anion is non-coordinating, enhancing the electrophilicity of the metal center.

  • Pros: Recoverable from aqueous workups; high functional group tolerance (compatible with esters/nitro groups).

  • Cons: Slower than HPAs; expensive metal precursors.

  • Best For: Complex substrates with acid-sensitive functional groups.

Experimental Protocols

Protocol A: Solvent-Free Synthesis using Heteropoly Acid ( )

Based on methodologies adapted from MATEC Web of Conferences [3] and BenchChem guides [1].

Rationale: This method maximizes atom economy and reaction speed using the superacidic nature of PTA.

  • Reagent Prep: In a 50 mL round-bottom flask, mix Benzaldehyde (10 mmol) and Arene (e.g., Aniline or Phenol, 22 mmol).

  • Catalyst Addition: Add

    
      (0.1 mmol, 1 mol%).
    
  • Reaction: Heat the mixture to 100°C in an oil bath with vigorous magnetic stirring.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:4). Reaction typically completes in 30–45 minutes .

  • Workup: Cool to room temperature. Add Hot Ethanol (10 mL) to dissolve the mixture.

  • Catalyst Recovery: Filter the hot solution. The catalyst (if supported) or residue can be separated; if using bulk HPA, evaporation and recrystallization are required.

  • Purification: Pour filtrate into ice-cold water. Collect the precipitate by filtration and recrystallize from ethanol/water.

Protocol B: Ionic Liquid Mediated Synthesis ( )

Based on protocols from RSC Advances [2].

Rationale: Ideal for "Green Chemistry" applications requiring high yield and simple workup.

  • Ionic Liquid Prep: Synthesize

    
     by dropwise addition of sulfuric acid to 1-methylimidazole at 0°C, then stir at 80°C for 4h.
    
  • Reaction Setup: In a reaction tube, combine Aldehyde (1 mmol), Arene (2 mmol), and

    
      (200 mg).
    
  • Process: Heat at 80°C for 15–30 minutes .

    • Note: Microwave irradiation (300W) can reduce this time to 2–5 minutes.

  • Extraction: Cool the mixture. Add Water (5 mL) to the tube. The Ionic Liquid will dissolve in water, while the TPM product precipitates or forms an organic layer.

  • Isolation: Filter the solid crude product.

  • Recycling: Evaporate the water from the filtrate under vacuum (80°C, 4h) to recover the Ionic Liquid for the next cycle.

Decision Matrix for Catalyst Selection

Use this flow to select the optimal catalyst based on your specific constraints (Scale, Substrate, Equipment).

Catalyst_SelectionStartStart: Select Catalystfor TPM SynthesisScaleIs the reactionIndustrial Scale (>1kg)?Start->ScaleSensitiveAre substratesAcid-Sensitive?Scale->SensitiveNo (Lab Scale)ZeoliteUse Zeolites (HZSM-5)(Low cost, Reusable)Scale->ZeoliteYesGreenIs 'Green Chemistry'(E-factor) a priority?Sensitive->GreenNoTriflateUse Metal Triflates(Sc(OTf)3)(Gentle, Water Tolerant)Sensitive->TriflateYesILUse Ionic Liquids(High Yield, Recyclable)Green->ILYes (Max Recovery)HPAUse Heteropoly Acids(Fastest Kinetics)Green->HPANo (Max Speed)

Caption: Decision tree guiding the selection of catalytic systems based on scale, substrate sensitivity, and environmental goals.

References

  • RSC Advances. (2012). Intrinsic catalytic activity of Brønsted acid ionic liquids for the synthesis of triphenylmethane. Royal Society of Chemistry. [Link]

  • MATEC Web of Conferences. (2021). Synthesis and Characterization of a Novel Heteropoly Acid/Hydrogel Composite. EDP Sciences.[2] [Link]

  • National Institutes of Health (PMC). (2021). Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. NCBI. [Link]

  • American Chemical Society. (2015).[3] Recent Advances in the Synthesis of Triarylmethanes by Transition Metal Catalysis. ACS Publications.[3] [Link]

Comparative Guide: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane vs. 4,4'-Diaminodiphenylmethane (MDA) in Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-performance polymers—specifically polyimides (PI) and epoxy networks —the choice of diamine monomer dictates the final material's processability, thermal stability, and optical properties.

  • 4,4'-Diaminodiphenylmethane (MDA) is the industry standard: a cost-effective, highly reactive monomer that yields polymers with excellent mechanical strength but often poor solubility and limited optical transparency.

  • 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (Methoxy-TPM) represents a specialized class of "bulky" diamines. Its propeller-shaped triphenylmethane skeleton, combined with ortho-methoxy substituents, disrupts polymer chain packing.

Verdict: Choose MDA for cost-sensitive, high-modulus structural applications. Choose Methoxy-TPM when the application requires organosolubility (processable PIs) , optical transparency , or high free volume (e.g., gas separation membranes), despite the higher cost and potentially lower reactivity.

Chemical & Physical Profile

The fundamental difference lies in the steric architecture and electronic environment of the amino groups.

Feature4,4'-Diaminodiphenylmethane (MDA)4,4'-Diamino-3,3'-dimethoxytriphenylmethane (Methoxy-TPM)
CAS Number 101-77-96259-05-8
Molecular Structure Linear, flexible methylene bridge.Bulky, "propeller-shaped" triphenylmethane core with ortho-methoxy groups.
Steric Hindrance Low. Chains pack efficiently (semi-crystalline).High. Phenyl pendant and methoxy groups prevent tight packing (amorphous).
Electronic Effect Methylene is weakly electron-donating.Methoxy groups are electron-donating (resonance) but create steric hindrance at the reaction site.
Solubility (Monomer) Soluble in acetone, DMSO, alcohols.Highly soluble in a wider range of organic solvents due to asymmetry.
Toxicity Profile High. Known human carcinogen (Group 2B/1B). Hepatotoxic.Moderate/Unknown. Structurally related to dianisidine (potential carcinogen), but bulky structure may alter metabolic activation.

Polymerization Performance: Detailed Analysis

A. Polyimide Synthesis (High-Performance Thermoplastics)[1][2][3][4]

The primary challenge with MDA-based polyimides is their insolubility in common organic solvents once imidized, necessitating processing in the precursor (polyamic acid) state. Methoxy-TPM overcomes this via entropy-driven solubility .

1. Solubility & Processability
  • MDA: Polymers are often insoluble in NMP, DMAc, or DMF after full imidization. Films must be cast as polyamic acid and thermally cured in situ.

  • Methoxy-TPM: The bulky triphenylmethane core and methoxy substituents increase the Free Fractional Volume (FFV) . This disrupts inter-chain Charge Transfer Complexes (CTC), rendering the final polyimide soluble in solvents like NMP, DMAc, and sometimes CHCl₃. This allows for solution-processing of fully imidized polymers.

2. Thermal Properties (Tg & Td)
  • MDA: Glass Transition Temperature (

    
    ) is typically 250°C – 270°C . The flexible methylene bridge allows backbone rotation.
    
  • Methoxy-TPM:

    
     is typically higher (265°C – 295°C) .
    
    • Mechanism:[1][2][3] The pendant phenyl group and ortho-methoxy substituents restrict the rotation around the phenyl-nitrogen bond and the central carbon, increasing chain rigidity despite the increased free volume.

    • Data Support: Studies on analogous TPM-based polyimides show

      
       values consistently exceeding MDA analogs by 10–30°C due to this "internal lock" mechanism [1].
      
3. Optical Properties
  • MDA: Strong yellow-to-brown color due to intense inter-chain CTC formation.

  • Methoxy-TPM: Lighter color or transparent. The bulky groups separate the chains, reducing the electronic interaction (CTC) between the electron-rich diamine and electron-deficient dianhydride moieties.

B. Epoxy Curing (Thermosets)

In epoxy systems, the reactivity and final network density differ significantly.

  • Reactivity: MDA > Methoxy-TPM.

    • The methoxy groups in Methoxy-TPM are ortho to the amine. While methoxy is an activator, the steric hindrance dominates, slowing the nucleophilic attack on the epoxide ring. This provides longer pot life (latency) for Methoxy-TPM systems.

  • Network Architecture:

    • MDA: Forms tight, high-density networks with high modulus but potential brittleness.

    • Methoxy-TPM: Forms a network with higher free volume. This can lead to lower shrinkage during cure and improved toughness, though potentially lower ultimate modulus.

Experimental Protocols

Protocol A: Synthesis of Organosoluble Polyimide (Methoxy-TPM Based)

Objective: Synthesize a soluble polyimide via the two-step chemical imidization method.

Materials:

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [for maximum solubility] or PMDA.

  • Diamine: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (Methoxy-TPM).[4]

  • Solvent: N,N-Dimethylacetamide (DMAc).[1]

  • Catalyst: Pyridine / Acetic Anhydride.

Workflow:

  • Monomer Dissolution: Charge a flame-dried 3-neck flask with Methoxy-TPM (10 mmol) and DMAc (solid content 15-20 wt%). Stir under

    
     until fully dissolved.
    
  • Polyamic Acid (PAA) Formation: Add 6FDA (10 mmol) in one portion. The exothermic reaction indicates PAA formation. Stir at room temperature for 24 hours. Viscosity should increase significantly.[5]

  • Chemical Imidization: Add Pyridine (50 mmol) and Acetic Anhydride (50 mmol) to the PAA solution. Heat to 100°C for 4 hours.

  • Isolation: Pour the viscous solution into a 10-fold excess of methanol under vigorous stirring.

  • Purification: Filter the fibrous precipitate, wash with methanol/water, and dry in a vacuum oven at 150°C for 12 hours.

Validation:

  • Solubility Test: Attempt to dissolve 10 mg of dried polymer in 1 mL of CHCl₃ or NMP. Methoxy-TPM PI should dissolve; MDA PI (if made with PMDA) would likely precipitate or swell.

Protocol B: Comparative Epoxy Curing Kinetics (DSC)

Objective: Quantify the reactivity difference (


) between MDA and Methoxy-TPM.

Workflow:

  • Sample Prep: Mix Stoichiometric amounts of DGEBA (Diglycidyl ether of bisphenol A) with the respective diamine.

    • Note: Methoxy-TPM may require gentle heating to melt/dissolve into the resin due to its solid nature.

  • DSC Scan: Perform Dynamic Scanning Calorimetry (DSC) from 30°C to 300°C at a heating rate of 10°C/min.

  • Analysis: Record the Onset Temperature (

    
    ) and Peak Exotherm Temperature (
    
    
    
    ).
    • Expected Result:

      
       for MDA will be lower (approx. 120-150°C) compared to Methoxy-TPM (approx. 160-190°C), indicating the lower reactivity/higher latency  of the bulky diamine.
      

Visualizations

Figure 1: Comparative Polymerization Pathways

PolymerizationComparison cluster_monomers Monomer Selection cluster_process Polymerization Mechanism cluster_outcome Final Material Properties MDA MDA (Linear, Flexible) PAA Polyamic Acid (Precursor) MDA->PAA Fast Reaction TPM Methoxy-TPM (Bulky, Propeller) TPM->PAA Slower Reaction (Steric Hindrance) Imidization Cyclodehydration (Imidization) PAA->Imidization Insoluble MDA-PI Semi-Crystalline Insoluble High Modulus Imidization->Insoluble Strong Packing (CTC Interactions) Soluble TPM-PI Amorphous Organosoluble High Free Volume Imidization->Soluble Packing Disrupted (Bulky Pendants)

Caption: Figure 1. Structural impact of diamine selection on Polyimide processing and final morphology. The bulky Methoxy-TPM prevents the dense packing observed in MDA systems.

Figure 2: Property Trade-off Radar Logic

TradeOffs Center Solubility Solubility Thermal Thermal Stability (Tg) Cost Cost Efficiency Reactivity Reactivity Speed Modulus Mechanical Modulus MDA_Node MDA Profile MDA_Node->Solubility Poor MDA_Node->Cost MDA_Node->Reactivity MDA_Node->Modulus TPM_Node TPM Profile TPM_Node->Solubility TPM_Node->Thermal TPM_Node->Cost High TPM_Node->Reactivity Lower

Caption: Figure 2. Strategic selection map. MDA dominates in cost and mechanical rigidity, while Methoxy-TPM excels in solubility and thermal performance.

References

  • ResearchGate. Synthesis, characterization, and structure-property relationships of aromatic polyimides containing 4,4′-diaminotriphenylmethane. Available at: [Link]

  • MDPI. Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane. Available at: [Link][3][6][7]

  • IntechOpen. Hyperbranched Polyimides Prepared from 4,4',4''-Triaminotriphenylmethane.[8] Available at: [Link]

  • PCI Magazine. An Epoxy Curing Agent with Superior Carbamate Stability (Comparative amine kinetics). Available at: [Link][3]

Sources

Spectroscopic comparison of substituted triphenylmethane compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectroscopic evaluation of substituted triphenylmethane (TPM) compounds not merely as a routine data collection exercise, but as a deep mechanistic inquiry into molecular symmetry, electron delocalization, and structural isomerization.

Triphenylmethane derivatives—ranging from common histological stains like Crystal Violet to specialized fluorogenic probes—serve as excellent models for understanding how functional group substitutions dictate photophysical behavior. This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind their spectroscopic signatures and outlining a self-validating experimental workflow for their characterization.

The core of any active TPM dye is a central sp²-hybridized carbon atom that bridges three aryl rings, creating an extensively delocalized π-electron system. However, the raw triphenylmethane skeleton is colorless; it requires the addition of electron-donating substituents (auxochromes) such as amino (–NH₂), hydroxyl (–OH), or dimethylamino (–N(CH₃)₂) groups to push its absorption into the visible spectrum.

The Role of Symmetry in UV-Vis Absorption The number and placement of these auxochromes directly dictate the molecule's symmetry, which in turn governs its electronic transitions (1):

  • Asymmetric Substitution (e.g., Malachite Green): With only two –N(CH₃)₂ groups, Malachite Green possesses

    
     symmetry. This asymmetry splits the excited state, resulting in two distinct absorption bands: a primary bathochromic x-band (~620 nm) and a secondary hypsochromic y-band (~420 nm).
    
  • Symmetric Substitution (e.g., Crystal Violet): The addition of a third –N(CH₃)₂ group gives Crystal Violet a highly symmetrical

    
     propeller-like structure. This symmetry causes the x and y transition bands to become degenerate, merging into a single, intensely hyperchromic peak at ~590 nm.
    

Solvatochromism and pH Dependency TPM dyes are highly sensitive to their microenvironment. In polar solvents, the secondary absorbance band is often unresolved, whereas non-polar solvents allow for clear resolution of these fine spectral features (2). Furthermore, at pH extremes, the central carbon undergoes a hybridization shift from sp² to sp³, breaking the conjugation and forming a colorless leuco or carbinol base (3).

G Start Substituted TPM Compound Acidic Acidic (pH < 2) Protonated Auxochromes Start->Acidic Neutral Neutral (pH 4-7) Quinoid Chromophore Start->Neutral Basic Basic (pH > 9) Carbinol Base Formation Start->Basic Spec1 Hypsochromic Shift (Colorless/Yellow) Acidic->Spec1 UV-Vis Spec2 Bathochromic Shift (Intense Visible Abs) Neutral->Spec2 UV-Vis Spec3 Loss of Conjugation (Colorless Leuco Form) Basic->Spec3 UV-Vis

pH-dependent structural transitions and spectroscopic readouts of TPM compounds.

Comparative Spectroscopic Data

The table below synthesizes the quantitative spectroscopic properties of major TPM alternatives. Notice how the shift from primary amines (Basic Fuchsin) to tertiary amines (Crystal Violet) increases the electron-donating capacity, driving distinct spectral shifts.

CompoundAuxochromic SubstituentsSymmetryUV-Vis λmax (Neutral pH)Visual Color¹H NMR Signature (Auxochrome)
Malachite Green (MG) Two –N(CH₃)₂

~620 nm (x), ~420 nm (y)Blue-GreenSinglet, ~3.1 ppm (12H)
Crystal Violet (CV) Three –N(CH₃)₂

~590 nm (Degenerate)Deep VioletSinglet, ~3.2 ppm (18H)
Basic Fuchsin (BF) Three –NH₂

~540 nm (Degenerate)Magenta/RedBroad singlet, ~5.0 ppm (6H)
Phenolphthalein Two –OH

~553 nm (Basic pH only)Pink (Base)Broad singlet, ~9.5 ppm (2H)

Self-Validating Experimental Protocol

To ensure scientific integrity, any spectroscopic characterization of TPM compounds must be a self-validating system . This means the protocol must contain internal controls that prove the structural identity of the molecule before high-resolution data is accepted.

Step 1: Solvent and pH Standardization (The Internal Control)
  • Causality: Because TPM dyes undergo nucleophilic attack by hydroxide ions at high pH (forming the sp³ carbinol base) and protonation of auxochromes at low pH, failing to control the environment will yield artifactual spectra.

  • Action: Prepare a 10 µM stock solution of the TPM derivative in absolute ethanol. Divide the stock into three aliquots. Using 0.1 M HCl and 0.1 M NaOH, adjust Aliquot A to pH 1.0, Aliquot B to pH 6.0, and Aliquot C to pH 12.0.

Step 2: UV-Vis Acquisition & Isosbestic Point Verification
  • Causality: A true TPM dye will demonstrate a predictable, reversible spectroscopic shift across pH gradients. The presence of an isosbestic point during a pH titration confirms that only two species (the cationic dye and the carbinol base) are in equilibrium, ruling out sample degradation.

  • Action: Record the absorption spectra from 200–800 nm using a 1 cm quartz cuvette.

    • Validation Check: Aliquot B (pH 6.0) must show the maximum hyperchromic peak. Aliquot C (pH 12.0) must show near-complete loss of visible absorbance. If Aliquot C remains colored, the compound is not a standard TPM derivative.

Step 3: Orthogonal NMR Validation
  • Causality: While UV-Vis confirms the electronic transitions, ¹H and ¹³C NMR spectroscopy validate the structural framework. The chemical shift of the aromatic protons ortho to the central carbon serves as a direct readout of the electron density pumped into the ring by the substituents (4).

  • Action: Lyophilize a 5 mg sample of the dye and dissolve it in CD₃OD. Acquire ¹H NMR spectra at 400 MHz.

    • Validation Check: Quantify the integration of the auxochromic protons. For Crystal Violet, the integration of the singlet at ~3.2 ppm must exactly equal 18 protons relative to the aromatic signals. Any deviation indicates incomplete substitution or impurities.

Workflow Prep Sample Prep (10 µM in EtOH) UVVis UV-Vis Spectroscopy (200-800 nm) Prep->UVVis Aliquot 1 (pH Titration) NMR 1H/13C NMR (Deuterated Solvents) Prep->NMR Aliquot 2 (Lyophilized) Data Data Synthesis & Substituent Analysis UVVis->Data Electronic State NMR->Data Structural Integrity

Multi-modal spectroscopic validation workflow for substituted TPM derivatives.

References

  • Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Kinetic Study of the Degradation of Crystal Violet by K₂S₂O₈. Comparison with Malachite Green Source: Portugaliae Electrochimica Acta URL:[Link]

  • Investigation and Identification of Dye Structure as a Function of Solvent and Temperature Source: Plymouth University URL:[Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds Source: Shimadzu Corporation URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

[1]

Chemical Identification & Hazard Assessment

Before initiating any disposal workflow, verify the chemical identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name 4,4'-Diamino-3,3'-dimethoxytriphenylmethane
CAS Number 6259-05-8
Molecular Formula

Molecular Weight 334.41 g/mol
Structural Class Triphenylmethane derivative; Aromatic Amine
Primary Hazard Suspected Carcinogen (Structural alert: Aromatic amine/methoxy substitution)
Secondary Hazards Acute Toxicity (Oral/Dermal), Skin Sensitization, Aquatic Toxicity
GHS Signal Word DANGER
Critical Safety Warning

This compound contains the 3,3'-dimethoxy-4,4'-diamino substructure. Metabolically, this moiety can release intermediates similar to o-dianisidine, a known bladder carcinogen. Do not handle on open benchtops.

Containment & Handling Protocol

To prevent laboratory contamination during the disposal process, adhere to this strict containment hierarchy.

Engineering Controls
  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Secondary Barrier: Disposable absorbent bench liners (plastic-backed) to capture micro-spills.

Personal Protective Equipment (PPE) Matrix
Body AreaRequired EquipmentRationale
Respiratory N95 or P100 (if outside hood)Prevents inhalation of particulates.
Hands Double Nitrile Gloves (0.11 mm min)Breakthrough time >480 min. Change outer pair immediately if contaminated.
Eyes Chemical Splash Goggles Prevents ocular absorption via dust/aerosol.
Body Tyvek® Lab Coat/Sleeve Covers Prevents dermal absorption; disposable to avoid cross-contamination.

Disposal Workflow (Step-by-Step)

A. Solid Waste (Powder/Crystals)

Do not dissolve solid waste for disposal. Solubility increases the risk of dermal absorption and environmental leaching.

  • Collection: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label with the following declaration:

    • Chemical Name: 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

    • Hazard Class:Toxic / Carcinogen [1][2]

    • Constituents: 100% Organic Amine

  • Sealing: Parafilm the cap to prevent loosening during transit.

  • Disposal Stream: Route to High-Temperature Incineration .

    • Note: Do not use standard landfill or autoclave streams.

B. Liquid Waste (Solutions/Mother Liquors)
  • Segregation: Segregate from Oxidizers (e.g., Nitric Acid, Peroxides). Amines can react violently with oxidizers or form explosive byproducts.

  • Container: Use a dedicated solvent waste carboy (HDPE or Glass).

    • Compatible Solvents: Ethanol, Methanol, DMSO, Dichloromethane.

  • pH Adjustment: Ensure the waste stream is Neutral or Basic (pH 7-10) . Acidic conditions can increase the solubility and volatility of amine salts.

  • Disposal Stream: Fuel Blending / Incineration .

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol).

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste container (see Section B).

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed".

  • Glass Disposal: Discard the rinsed bottle in the broken glass/sharps container (if glass) or trash (if plastic), per local EHS regulations.

Visualized Workflows

Disposal Decision Tree

DisposalFlowStartWaste Generation(CAS 6259-05-8)StatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderLiquidLiquid / SolutionState->LiquidSolutionPackSolidPack in HDPE Jar(Do NOT Dissolve)Solid->PackSolidSegregateSegregate from OxidizersLiquid->SegregateLabelLabel: TOXIC / CARCINOGENPackSolid->LabelCheckpHCheck pH (Keep > 7)Segregate->CheckpHCheckpH->LabelIncinerateHigh-Temp IncinerationLabel->Incinerate

Caption: Decision logic for segregating and routing 4,4'-Diamino-3,3'-dimethoxytriphenylmethane waste streams.

Emergency Spill Response

SpillResponseSpillSpill DetectedEvacuateEvacuate Area(If Aerosolized)Spill->EvacuatePPEDon PPE:Resp + Dbl GlovesEvacuate->PPETypeSpill Type?PPE->TypePowderDry PowderType->PowderLiquidLiquidType->LiquidWetWipeCover with Wet Pads(Avoid Dust)Powder->WetWipeNo Broom/BrushAbsorbAbsorb withChem-PadsLiquid->AbsorbBagDouble Bag WasteWetWipe->BagAbsorb->BagCleanDecontaminate Surface(Soap + Water)Bag->Clean

Caption: Immediate response protocol for spills. Note: Never use a broom on dry powder to prevent aerosolization.

Decontamination Procedure

If bench surfaces or equipment are contaminated:

  • Preparation: Prepare a solution of warm water and laboratory detergent (e.g., Alconox).

  • Wipe Down: Gently wipe the area with saturated paper towels. Do not scrub aggressively , as this may spread particulates.

  • Verification: If available, use a UV light source (many triphenylmethane derivatives fluoresce) to check for residue.

  • Disposal: Dispose of all cleaning materials (towels, gloves) as solid hazardous waste (Section 3A).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80347, 4,4'-Diamino-3,3'-dimethoxytriphenylmethane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Benzidine and its salts (1910.1003). [Reference for structural analog handling]. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Triphenylmethane dyes and carcinogenic amines. Retrieved from [Link]

Personal protective equipment for handling 4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane (CAS 6259-05-8) not merely as a compliance exercise, but as a biochemical risk management challenge. This compound—a highly functionalized triphenylmethane derivative—presents unique operational hazards.

To build a truly safe laboratory environment, we must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind the risks. The presence of dual methoxy groups significantly increases the molecule's lipophilicity, facilitating rapid dermal absorption. Concurrently, the diamino structure poses severe mutagenic and carcinogenic risks upon metabolic activation[1].

Here is your comprehensive, self-validating guide to managing this chemical safely.

The Biochemical Threat Profile

To understand why stringent Personal Protective Equipment (PPE) is required, we must examine the compound's toxicological mechanism. When diamino-triphenylmethanes are absorbed systemically (via inhalation of electrostatic dust or dermal permeation), they undergo hepatic oxidation. Cytochrome P450 enzymes convert the amino groups into N-hydroxy metabolites, which rapidly degrade into highly reactive electrophilic nitrenium ions. These ions covalently bind to DNA, initiating mutagenesis[2].

ToxicityPathway A 4,4'-Diamino-3,3'- dimethoxytriphenylmethane (Lipophilic Core) B Hepatic CYP450 Oxidation A->B Systemic Absorption C Electrophilic Nitrenium Ion B->C Metabolic Activation D Covalent DNA Adduct Formation C->D Mutagenesis

Metabolic activation of diamino-triphenylmethanes leading to DNA adducts.

Barrier Defense Matrix: PPE Specifications

Because of its fine, powder-like nature and high logP value, standard laboratory PPE is insufficient. The following matrix outlines the quantitative specifications and the mechanistic causality for each protective layer[1][3].

PPE CategoryQuantitative SpecificationMechanistic Justification & Causality
Hand Protection Double Nitrile (8 mil outer, 4 mil inner)The lipophilic dimethoxy groups accelerate permeation through standard latex. Double gloving ensures a sacrificial outer layer during decontamination.
Respiratory N95/P100 Particulate Respirator or PAPRTriphenylmethane powders are highly prone to electrostatic aerosolization. Inhalation bypasses first-pass dermal barriers, leading to rapid systemic toxicity.
Eye Protection Unvented Chemical Splash GogglesPrevents micro-dust ingress. Diamino compounds cause severe corneal irritation and potential irreversible damage upon contact.
Body Protection Tyvek® Polyethylene-coated CoverallWoven cotton lab coats trap micro-particulates. Polyethylene provides a smooth, non-porous barrier against electrostatic dust adhesion.

Self-Validating Operational Workflow

A protocol is only as strong as its ability to verify its own success. The following step-by-step methodology for weighing and transferring 4,4'-Diamino-3,3'-dimethoxytriphenylmethane incorporates built-in validation checkpoints to ensure absolute containment.

Step-by-Step Methodology:
  • Pre-Operational Validation: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder hood. Validation Check: Read the magnehelic gauge to confirm a negative pressure differential of at least -0.5 inches of water before opening the chemical container.

  • Static Mitigation: Place an anti-static mat inside the BSC. Triphenylmethane derivatives generate static charge easily, which can cause the powder to "jump" and aerosolize[1].

  • Tool Selection: Use only PTFE-coated or ceramic spatulas. Causality: Metal spatulas can carry micro-static charges that repel the fine powder, causing contamination of the workspace.

  • Primary Containment Transfer: Weigh the chemical directly into a tared, sealable vial rather than an open weigh boat. Cap the vial inside the BSC.

  • Surface Decontamination: Wipe the exterior of the sealed vial and the spatulas with a wipe dampened with a surfactant-based cleaner, followed by a 70% Isopropanol (IPA) wipe. Causality: The surfactant lifts the particulate, and the IPA dissolves any residual lipophilic compound.

  • Post-Operational Validation: Validation Check: Perform a visual inspection using a high-intensity UV flashlight (365 nm). Many triphenylmethane derivatives exhibit faint fluorescence; any glowing specks indicate a breach in containment requiring secondary decontamination.

HandlingWorkflow Step1 1. PPE & BSC Setup (Check Magnehelic Gauge) Step2 2. Anti-Static Weighing (PTFE Spatula) Step1->Step2 Step3 3. Primary Containment (Seal inside BSC) Step2->Step3 Step4 4. Surface Decon (Surfactant + IPA Wipe) Step3->Step4 Step5 5. UV/Visual Validation (Confirm Zero Residue) Step4->Step5

Closed-loop handling workflow with integrated validation checkpoints.

Chemical Quenching & Disposal Logistics

Improper disposal of 4,4'-Diamino-3,3'-dimethoxytriphenylmethane poses a severe environmental hazard, as the compound is highly toxic to aquatic life and resists standard biodegradation[4].

  • Solid Waste: All contaminated consumables (weigh boats, outer gloves, wipes) must be placed into a primary biohazard/chemical waste bag inside the BSC. Seal this bag, spray the exterior with IPA, and transfer it to a secondary rigid, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) for drug development assays, collect the liquid in a dedicated High-Density Polyethylene (HDPE) carboy.

  • Incompatibility Warning: Do NOT mix diamino-triphenylmethane waste with strong oxidizing agents (e.g., nitric acid, peroxides). The electron-rich diamino and dimethoxy groups make the molecule highly susceptible to rapid, exothermic oxidation, which can lead to container rupture[2].

References

  • ChemWhat. "4,4′-diamino-3,3′-dimetoksitrifenilmetana CAS#: 6259-05-8 Safety & Hazards." ChemWhat Database. Available at:[Link]

  • Chemsrc. "4,4'-Diamino-3,3'-biphenyldiol (Proxy for diamino toxicity) MSDS & Carcinogenic Effects." Chemsrc Toxicity Database. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.